molecular formula C17H22N2O B10803130 ETNK-IN-1 CAS No. 5624-51-1

ETNK-IN-1

Cat. No.: B10803130
CAS No.: 5624-51-1
M. Wt: 270.37 g/mol
InChI Key: IEOBQTYHOHTUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETNK-IN-1 is a useful research compound. Its molecular formula is C17H22N2O and its molecular weight is 270.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5624-51-1

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

2-(azepan-1-yl)-7-methoxy-4-methylquinoline

InChI

InChI=1S/C17H22N2O/c1-13-11-17(19-9-5-3-4-6-10-19)18-16-12-14(20-2)7-8-15(13)16/h7-8,11-12H,3-6,9-10H2,1-2H3

InChI Key

IEOBQTYHOHTUKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCCCCC3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ethanolamine Kinase 1 (ETNK1) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanism of action of inhibiting Ethanolamine (B43304) Kinase 1 (ETNK1), a critical enzyme in the Kennedy pathway for phosphatidylethanolamine (B1630911) (PE) synthesis. The information is based on the well-documented consequences of loss-of-function mutations in the ETNK1 gene, which serve as a proxy for the effects of a direct inhibitor.

Core Mechanism of Action

Ethanolamine Kinase 1 (ETNK1) is the enzyme responsible for the ATP-dependent phosphorylation of ethanolamine to produce phosphoethanolamine (P-Et).[1][2][3] This is the initial and rate-limiting step in the biosynthesis of phosphatidylethanolamine, a major component of cellular membranes.[3][4] Inhibition of ETNK1 disrupts this crucial metabolic pathway.

The primary mechanism of action of ETNK1 inhibition is the reduction of intracellular phosphoethanolamine levels.[1][5] This decrease in P-Et has significant downstream consequences, most notably the hyperactivation of mitochondria.[1][5][6] P-Et has been shown to be a direct competitive inhibitor of succinate (B1194679) at the level of mitochondrial complex II (succinate dehydrogenase, SDH).[1][5] Therefore, a reduction in P-Et levels alleviates this inhibition, leading to increased mitochondrial respiration, elevated production of reactive oxygen species (ROS), and subsequent oxidative DNA damage.[1][5][6][7] This induced "mutator phenotype" is believed to contribute to the pathogenesis of various myeloid neoplasms where loss-of-function ETNK1 mutations are prevalent.[5][6][8]

Recurrent somatic mutations in ETNK1 are found in several myeloid malignancies, including atypical chronic myeloid leukemia (aCML), chronic myelomonocytic leukemia (CMML), and systemic mastocytosis (SM) with eosinophilia.[1][3][5] These mutations typically cluster in the kinase domain and result in reduced enzymatic activity.[7][9] The observation that these naturally occurring mutations are early events in clonal evolution underscores the potential impact of ETNK1 inhibition on cellular homeostasis and disease progression.[10][11]

Quantitative Data Summary

The following tables summarize the expected quantitative effects of ETNK1 inhibition, based on studies of ETNK1 mutations.

Table 1: Effects of ETNK1 Inhibition on Cellular Metabolites and Function

ParameterExpected Effect of InhibitionFold Change (Hypothetical)Method of Measurement
Intracellular PhosphoethanolamineDecrease0.2 - 0.5xMass Spectrometry, NMR
Mitochondrial Membrane PotentialIncrease1.5 - 2.5xFlow Cytometry (e.g., with TMRE)
Reactive Oxygen Species (ROS)Increase2.0 - 4.0xFlow Cytometry (e.g., with CellROX)
DNA Damage (γH2AX foci)Increase3.0 - 5.0xImmunofluorescence Microscopy

Table 2: Prevalence of ETNK1 Mutations in Myeloid Neoplasms

DiseasePrevalence of ETNK1 Mutations
Atypical Chronic Myeloid Leukemia (aCML)~13%
Chronic Myelomonocytic Leukemia (CMML)3-14%[3][5]
Systemic Mastocytosis (SM) with Eosinophilia~20%[3][5]
Myelodysplastic Syndrome (MDS)46% (in one study of ETNK1-mutated neoplasms)[11]
Acute Myeloid Leukemia (AML)18% (in one study of ETNK1-mutated neoplasms)[11]
Myeloproliferative Neoplasm (MPN)15% (in one study of ETNK1-mutated neoplasms)[11]

Signaling Pathway and Logical Relationship Diagrams

ETNK1_Kennedy_Pathway cluster_0 Kennedy Pathway Ethanolamine Ethanolamine ETNK1 ETNK1 (Ethanolamine Kinase 1) Ethanolamine->ETNK1 ATP ATP ATP->ETNK1 ADP ADP ETNK1->ADP Phosphoethanolamine Phosphoethanolamine (P-Et) ETNK1->Phosphoethanolamine PCYT2 PCYT2 Phosphoethanolamine->PCYT2 CDP_Ethanolamine CDP-Ethanolamine PCYT2->CDP_Ethanolamine CEPT1 CEPT1 CDP_Ethanolamine->CEPT1 PE Phosphatidylethanolamine (PE) CEPT1->PE Inhibitor ETNK-IN-1 Inhibitor->ETNK1

Caption: The Kennedy Pathway for phosphatidylethanolamine synthesis and the point of ETNK1 inhibition.

ETNK1_Inhibition_Mechanism cluster_1 Mechanism of Mitochondrial Hyperactivation ETNK1_Inhibitor ETNK1 Inhibition PEt_Levels Reduced Phosphoethanolamine (P-Et) ETNK1_Inhibitor->PEt_Levels decreases Mito_Complex_II Mitochondrial Complex II (SDH) Activity PEt_Levels->Mito_Complex_II relieves inhibition Mito_Activity Increased Mitochondrial Respiration Mito_Complex_II->Mito_Activity leads to ROS_Production Increased ROS Production Mito_Activity->ROS_Production causes DNA_Damage DNA Damage (γH2AX) ROS_Production->DNA_Damage induces Mutator_Phenotype Mutator Phenotype DNA_Damage->Mutator_Phenotype

Caption: Downstream effects of ETNK1 inhibition leading to a mutator phenotype.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of an ETNK1 inhibitor are provided below.

1. Measurement of Intracellular Phosphoethanolamine

  • Objective: To quantify the direct target engagement of the ETNK1 inhibitor.

  • Methodology:

    • Cell Culture: Culture hematopoietic cell lines (e.g., K562, MOLM-13) or primary patient cells with and without the ETNK1 inhibitor for a specified time course (e.g., 24, 48, 72 hours).

    • Metabolite Extraction: Harvest cells, wash with ice-cold PBS, and extract metabolites using a methanol/acetonitrile/water (50:30:20) solution.

    • Analysis: Analyze the extracts using targeted liquid chromatography-mass spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the intracellular concentration of phosphoethanolamine.[1]

2. Assessment of Mitochondrial Activity

  • Objective: To measure the effect of ETNK1 inhibition on mitochondrial function.

  • Methodology:

    • Cell Treatment: Treat cells with the ETNK1 inhibitor as described above.

    • Staining: Stain the cells with a mitochondrial membrane potential-sensitive dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE).

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. An increase in TMRE fluorescence intensity indicates mitochondrial hyperpolarization and increased activity.

3. Quantification of Reactive Oxygen Species (ROS)

  • Objective: To determine if ETNK1 inhibition leads to oxidative stress.

  • Methodology:

    • Cell Treatment: Treat cells with the ETNK1 inhibitor.

    • Staining: Incubate the cells with a ROS-sensitive fluorescent probe, such as CellROX™ Deep Red Reagent or Dihydroethidium (DHE).

    • Flow Cytometry: Measure the fluorescence intensity of the cells via flow cytometry. An increase in fluorescence corresponds to higher levels of intracellular ROS.

4. Detection of DNA Damage

  • Objective: To assess the downstream consequence of increased ROS production.

  • Methodology:

    • Cell Treatment: Treat cells with the ETNK1 inhibitor.

    • Immunofluorescence:

      • Fix and permeabilize the cells on glass slides.

      • Incubate with a primary antibody against phosphorylated Histone H2AX (γH2AX), a marker for DNA double-strand breaks.[1]

      • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).[1]

      • Counterstain nuclei with DAPI or Hoechst 33342.[1]

    • Microscopy: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increased number of foci indicates a higher level of DNA damage.

Experimental_Workflow cluster_2 Experimental Workflow for ETNK1 Inhibitor Characterization Cell_Culture Cell Culture (e.g., K562, Primary Cells) Treatment Treatment with This compound Cell_Culture->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays LCMS LC-MS/NMR for Phosphoethanolamine Endpoint_Assays->LCMS Flow_Mito Flow Cytometry for Mitochondrial Activity (TMRE) Endpoint_Assays->Flow_Mito Flow_ROS Flow Cytometry for ROS (CellROX) Endpoint_Assays->Flow_ROS IF_DNA Immunofluorescence for DNA Damage (γH2AX) Endpoint_Assays->IF_DNA

Caption: A typical experimental workflow to characterize the effects of an ETNK1 inhibitor.

References

The Emerging Target: A Technical Overview of ETNK1 and the Putative Inhibitor ETNK-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanolamine (B43304) kinase 1 (ETNK1) is a critical enzyme in the Kennedy pathway, responsible for the synthesis of the essential membrane phospholipid phosphatidylethanolamine (B1630911). Recent discoveries have implicated mutations and dysregulation of ETNK1 in the pathogenesis of various myeloid neoplasms, positioning it as a novel therapeutic target. This technical guide provides a comprehensive overview of ETNK1, its role in cellular signaling, and the current understanding of the potential inhibitor, ETNK-IN-1. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic modulation of ETNK1.

Introduction to ETNK1

Ethanolamine Kinase 1 (ETNK1) is a cytosolic enzyme that catalyzes the first committed step in the de novo synthesis of phosphatidylethanolamine (PE).[1][2][3] It specifically phosphorylates ethanolamine to produce phosphoethanolamine (P-Et).[1][2][3] PE is a major component of cellular membranes and plays a crucial role in membrane architecture and function.[4]

Recurrent somatic mutations in the kinase domain of ETNK1 have been identified in a range of myeloid malignancies, including atypical chronic myeloid leukemia (aCML), chronic myelomonocytic leukemia (CMML), and systemic mastocytosis with eosinophilia.[5][6][7] These loss-of-function mutations lead to reduced enzymatic activity, resulting in decreased intracellular levels of P-Et.[4][7][8][9]

ETNK1 Signaling and Pathophysiological Role

The consequences of reduced ETNK1 activity and subsequent P-Et depletion are significant. P-Et has been shown to be a negative regulator of mitochondrial activity through direct competition with succinate (B1194679) at the level of mitochondrial complex II (succinate dehydrogenase).[4][7][8][9]

A decrease in intracellular P-Et due to ETNK1 mutations leads to:

  • Mitochondrial Hyperactivation: Reduced competition for succinate dehydrogenase results in increased mitochondrial respiration.[4][7][8][9]

  • Increased Reactive Oxygen Species (ROS) Production: The heightened mitochondrial activity leads to an overproduction of ROS.[4][7][8][9]

  • DNA Damage and Genomic Instability: Elevated ROS levels can cause oxidative damage to DNA, contributing to a mutator phenotype and the accumulation of further mutations, driving clonal evolution in cancer.[7][8]

Interestingly, studies have shown that exogenous supplementation with P-Et can rescue this phenotype, restoring normal mitochondrial activity and reducing ROS production and DNA damage.[4][7][8] This highlights the potential for therapeutic intervention aimed at modulating this pathway.

ETNK1 Signaling Pathway Diagram

ETNK1_Signaling ETNK1 Signaling Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Ethanolamine Ethanolamine ETNK1_WT Wild-Type ETNK1 Ethanolamine->ETNK1_WT Substrate ETNK1_Mut Mutant ETNK1 Ethanolamine->ETNK1_Mut Substrate PEtn Phosphoethanolamine (P-Et) ETNK1_WT->PEtn Phosphorylation ETNK1_Mut->PEtn Reduced Phosphorylation PE Phosphatidylethanolamine (Membrane Synthesis) PEtn->PE Kennedy Pathway Complex_II Mitochondrial Complex II (SDH) PEtn->Complex_II Inhibits (Competitive) ROS Increased ROS Production Complex_II->ROS Succinate Succinate Succinate->Complex_II Activates DNA_Damage DNA Damage & Genomic Instability ROS->DNA_Damage

Caption: The ETNK1 signaling pathway and the impact of mutations.

This compound: A Potential ETNK1 Inhibitor

This compound, also known as Compound 7, has been identified as an inhibitor of ethanolamine kinase.[10][11][12][13] The primary application for this compound noted in the public domain is in the field of insecticide development.[10][11][12]

Quantitative Data

The available quantitative data for this compound is limited. The following table summarizes the known information.

ParameterValueSource
Target Ethanolamine Kinase (ETNK)[10][11][12][13]
IC50 ≥ 5 μM[10][11][12][13]
Molecular Formula C17H22N2O[10][11][12]
CAS Number 301330-94-9[10][11][12]

Experimental Protocols for Characterization of ETNK1 Inhibitors

In Vitro Kinase Assay

Objective: To determine the in vitro potency of a test compound against ETNK1.

Methodology:

  • Recombinant Enzyme: Obtain or produce purified, recombinant human ETNK1.

  • Assay Buffer: Prepare an appropriate kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

  • Substrates: Use ethanolamine and ATP (radiolabeled [γ-³²P]ATP or using a coupled-luminescence assay like ADP-Glo™).

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.

  • Reaction:

    • Add the kinase, test compound, and ethanolamine to a 96- or 384-well plate and incubate briefly.

    • Initiate the reaction by adding ATP.

    • Allow the reaction to proceed for a set time at a specific temperature (e.g., 30 minutes at 30°C).

  • Detection:

    • Radiometric Assay: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.

    • Luminescence Assay: Stop the kinase reaction and add the ADP-Glo™ reagent to deplete remaining ATP. Add the kinase detection reagent to convert ADP to ATP and measure the resulting luminescence.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the inhibitor with ETNK1 in a cellular context.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or a myeloid cell line) to near confluency.

  • Compound Treatment: Treat the cells with the test compound or vehicle (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Western Blotting: Analyze the amount of soluble ETNK1 in each sample by Western blotting using an ETNK1-specific antibody.

  • Data Analysis: Plot the amount of soluble ETNK1 as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Cell Viability and Proliferation Assays

Objective: To assess the effect of ETNK1 inhibition on the viability and proliferation of cancer cell lines, particularly those with known ETNK1 mutations.

Methodology:

  • Cell Seeding: Seed cells (e.g., ETNK1-mutant and wild-type cell lines) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability/Proliferation Measurement:

    • MTT/MTS Assay: Add MTT or MTS reagent to the wells and incubate until a color change is observed. Measure the absorbance at the appropriate wavelength.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to the wells to measure ATP levels, which correlate with the number of viable cells. Measure the resulting luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Experimental Workflow Diagram

Experimental_Workflow Workflow for ETNK1 Inhibitor Characterization cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_downstream Downstream Cellular Effects Kinase_Assay Biochemical Kinase Assay IC50_determination Determine IC50 Kinase_Assay->IC50_determination CETSA Cellular Thermal Shift Assay (CETSA) IC50_determination->CETSA Target_Engagement Confirm Target Engagement CETSA->Target_Engagement Cell_Viability Cell Viability/Proliferation Assay Target_Engagement->Cell_Viability Functional_Effect Assess Functional Effect (GI50) Cell_Viability->Functional_Effect Metabolomics Metabolomic Analysis (Measure P-Et levels) Functional_Effect->Metabolomics ROS_Assay ROS Production Assay Metabolomics->ROS_Assay DNA_Damage_Assay DNA Damage Assay (e.g., γH2AX staining) ROS_Assay->DNA_Damage_Assay

Caption: A generalized workflow for the characterization of ETNK1 inhibitors.

Conclusion and Future Directions

ETNK1 represents a promising new therapeutic target, particularly in the context of myeloid malignancies. The link between ETNK1 mutations, altered metabolism, mitochondrial dysfunction, and genomic instability provides a strong rationale for the development of ETNK1 inhibitors. While this compound is a known inhibitor, its characterization in the public domain is limited, and its primary reported application is outside of human therapeutics.

Further research is required to fully validate ETNK1 as a drug target and to discover and develop potent and selective inhibitors. The experimental protocols outlined in this guide provide a framework for the characterization of compounds like this compound and for the advancement of novel ETNK1-targeted therapies. Key future work should focus on:

  • Screening for more potent and selective ETNK1 inhibitors.

  • In-depth characterization of the mechanism of action of lead compounds.

  • Evaluation of the therapeutic efficacy of ETNK1 inhibitors in preclinical models of ETNK1-mutated cancers.

This document serves as a foundational guide for researchers embarking on the exciting and challenging task of targeting ETNK1 for therapeutic benefit.

References

The Role of Ethanolamine Kinase 1 (ETNK1) in Myeloid Neoplasms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanolamine (B43304) Kinase 1 (ETNK1) is an enzyme that plays a crucial role in the de novo biosynthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes.[1] It catalyzes the ATP-dependent phosphorylation of ethanolamine to phosphoethanolamine (P-Et), the first committed step in the Kennedy pathway.[1][2] Recurrent somatic mutations in the ETNK1 gene have been identified in a variety of myeloid neoplasms (MNs), implicating this enzyme in the pathogenesis of these disorders.[3][4] Initially thought to be relatively specific to atypical chronic myeloid leukemia (aCML), it is now understood that ETNK1 mutations occur across a spectrum of myeloid malignancies, including myelodysplastic syndromes (MDS), myeloproliferative neoplasms (MPN), myelodysplastic/myeloproliferative neoplasms (MDS/MPN), and acute myeloid leukemia (AML).[3][5][6]

This technical guide provides an in-depth overview of the function of ETNK1, the landscape of its mutations in myeloid neoplasms, its role in oncogenic signaling pathways, and the experimental methodologies used to study its function and detect its mutations.

ETNK1 Function and Role in Choline Metabolism

ETNK1 is a key enzyme in the Kennedy pathway, which is responsible for the synthesis of the two most abundant phospholipids (B1166683) in mammalian cells: phosphatidylethanolamine (PE) and phosphatidylcholine (PC).[7] The primary function of ETNK1 is to phosphorylate ethanolamine to produce phosphoethanolamine.[4][8] PE is essential for maintaining the architecture and fluidity of cellular membranes, and it is involved in processes such as cytokinesis and mitochondrial respiration.[8]

Landscape of ETNK1 Mutations in Myeloid Neoplasms

Somatic mutations in ETNK1 are found in a range of myeloid neoplasms, often as early events in clonal evolution.[3][5] These mutations are typically missense variants clustered within the kinase domain of the protein, particularly at codons His243 and Asn244.[8] The most frequently reported pathogenic mutations are N244S and H243Y.[9]

Quantitative Data on ETNK1 Mutations

The following tables summarize the prevalence of ETNK1 mutations across different myeloid neoplasms and the common co-mutations observed alongside ETNK1 alterations.

Myeloid Neoplasm SubtypeFrequency of ETNK1 MutationsReferences
Myelodysplastic Syndromes (MDS)36.8% - 46%[3][5][6][9]
Myelodysplastic/Myeloproliferative Neoplasms (MDS/MPN)21% - 28.9%[3][5][6][9]
Chronic Myelomonocytic Leukemia (CMML)2.6% - 14%[1]
Atypical Chronic Myeloid Leukemia (aCML)~9% (in some cohorts)[8]
Myeloproliferative Neoplasms (MPN)12% - 18.4%[3][5][6][9]
Acute Myeloid Leukemia (AML)11.3% - 18%[3][5][6][9]
Systemic Mastocytosis with Eosinophilia~20%[1]
Co-mutated GeneFrequency of Co-mutation with ETNK1References
ASXL127% - 50%[3][5][9][10][11]
TET216% - 25%[3][5][9][11]
RUNX124% - 25%[3][5][9][10]
EZH211% - 24%[3][5][11]
SRSF29% - 24%[3][5][9][11]
JAK225%[9][10]
U2AF112% - 17.5%[9][10][11]
ZRSR29% - 15%[9][10][11]
DNMT3A11%[11]

Signaling Pathways and Pathogenic Mechanisms

ETNK1 mutations are generally loss-of-function, leading to impaired catalytic activity of the enzyme.[12] This results in a significant decrease in the intracellular levels of its product, phosphoethanolamine.[12][13] The reduction in phosphoethanolamine has profound downstream effects, most notably on mitochondrial function.

Recent studies have revealed that phosphoethanolamine acts as a competitive inhibitor of succinate (B1194679) at the level of mitochondrial complex II (succinate dehydrogenase).[7][14] Consequently, the decreased levels of phosphoethanolamine in ETNK1-mutated cells lead to hyperactivity of mitochondrial complex II.[7][14] This mitochondrial hyperactivation results in increased production of reactive oxygen species (ROS), which in turn causes DNA damage, evidenced by increased phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.[7][13] This induction of a mutator phenotype may contribute to the accumulation of additional somatic mutations and the progression of the myeloid neoplasm.[5][7]

Signaling Pathway Diagram

ETNK1_Pathway Pathogenic Signaling Cascade of ETNK1 Mutations cluster_0 Normal Physiology cluster_1 ETNK1-Mutated Myeloid Neoplasm ETNK1_WT Wild-Type ETNK1 PEt Phosphoethanolamine (P-Et) ETNK1_WT->PEt Phosphorylation Ethanolamine Ethanolamine Ethanolamine->ETNK1_WT Mito_Complex_II_WT Mitochondrial Complex II (Succinate Dehydrogenase) PEt->Mito_Complex_II_WT Inhibition Normal_ROS Normal ROS Production Mito_Complex_II_WT->Normal_ROS ETNK1_Mut Mutant ETNK1 (Loss-of-function) Reduced_PEt Reduced Phosphoethanolamine ETNK1_Mut->Reduced_PEt Impaired Phosphorylation Mito_Complex_II_Mut Mitochondrial Complex II (Hyperactivated) Reduced_PEt->Mito_Complex_II_Mut Reduced Inhibition Increased_ROS Increased ROS Production Mito_Complex_II_Mut->Increased_ROS DNA_Damage DNA Damage (γH2AX ↑) Increased_ROS->DNA_Damage Genomic_Instability Genomic Instability DNA_Damage->Genomic_Instability Ethanolamine_mut Ethanolamine Ethanolamine_mut->ETNK1_Mut

Caption: Pathogenic mechanism of ETNK1 mutations in myeloid neoplasms.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of ETNK1 in myeloid neoplasms.

Detection of ETNK1 Mutations by Next-Generation Sequencing (NGS)

NGS is the standard method for identifying somatic mutations in ETNK1.

1. DNA Extraction:

  • Extract genomic DNA from bone marrow aspirate or peripheral blood mononuclear cells using a commercial kit according to the manufacturer's instructions.

  • Quantify DNA concentration and assess purity using a spectrophotometer or fluorometer.

2. Library Preparation:

  • A targeted gene panel approach is commonly used, which includes the coding exons of ETNK1 (typically exons 2-5) and other relevant genes in myeloid malignancies.[9][15]

  • Fragment the genomic DNA and ligate adapters for sequencing.

  • Perform PCR amplification to enrich for the targeted regions and add sequencing indexes.

3. Sequencing:

  • Sequence the prepared libraries on a compatible NGS platform (e.g., Illumina NextSeq).

4. Bioinformatic Analysis:

  • Align the sequencing reads to the human reference genome (e.g., hg19).

  • Perform variant calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).

  • Annotate the identified variants using databases such as dbSNP, COSMIC, and ClinVar to distinguish between pathogenic mutations and benign polymorphisms.

  • Determine the variant allele frequency (VAF) for each mutation.

Functional Assay: Measurement of Intracellular Phosphoethanolamine

Liquid chromatography-mass spectrometry (LC-MS) is used to quantify the intracellular levels of phosphoethanolamine.

1. Sample Preparation:

  • Isolate mononuclear cells from patient samples or use cultured myeloid cell lines.

  • Lyse the cells and perform a metabolite extraction, often using a methanol-based procedure.

2. Derivatization (Optional but often required for improved chromatography and sensitivity):

  • Derivatize the extracted metabolites with a reagent such as Fluorenylmethyloxycarbonyl chloride (fmoc-cl) to enhance detection.[2]

3. LC-MS/MS Analysis:

  • Separate the metabolites using high-performance liquid chromatography (HPLC).

  • Detect and quantify phosphoethanolamine using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Normalize the phosphoethanolamine levels to an internal standard and to the total protein or cell number.

  • A significant reduction in the phosphoethanolamine/phosphocholine ratio is indicative of impaired ETNK1 activity.[12]

Functional Assay: Mitochondrial Complex II Activity

The activity of mitochondrial complex II can be assessed using commercially available assay kits or by measuring oxygen consumption.

1. Mitochondria Isolation:

  • Isolate mitochondria from fresh cell lysates using differential centrifugation or a commercial kit.

2. Activity Measurement:

  • Use an immunocapture-based method or a spectrophotometric assay to measure the succinate-dependent reduction of a substrate, which is coupled to the activity of complex II.

  • The rate of change in absorbance is proportional to the enzyme activity.

Functional Assay: Measurement of Reactive Oxygen Species (ROS)

Flow cytometry or fluorescence microscopy with a ROS-sensitive probe like CellROX is a common method.

1. Cell Preparation:

  • Culture myeloid cells in appropriate media.

  • Treat cells with a positive control (e.g., tert-butyl hydroperoxide) and a negative control (e.g., N-acetylcysteine) to validate the assay.

2. Staining:

  • Incubate the cells with a CellROX reagent (e.g., CellROX Green or Deep Red) at a final concentration of approximately 5 µM for 30 minutes at 37°C.[1][6][12][14]

3. Analysis:

  • Wash the cells with PBS.

  • Analyze the fluorescence intensity by flow cytometry or visualize and quantify using a fluorescence microscope. An increase in fluorescence indicates higher levels of ROS.

Functional Assay: Detection of DNA Damage (γH2AX Foci)

Immunofluorescence microscopy is used to visualize and quantify γH2AX foci, which form at the sites of DNA double-strand breaks.

1. Cell Preparation and Fixation:

  • Adhere cells to microscope slides or coverslips.

  • Fix the cells with 4% paraformaldehyde for 10 minutes.

  • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).

2. Immunostaining:

  • Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% BSA).

  • Incubate with a primary antibody against γH2AX.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

3. Imaging and Quantification:

  • Acquire images using a confocal or fluorescence microscope.

  • Quantify the number of γH2AX foci per nucleus. An increased number of foci indicates a higher level of DNA damage.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for ETNK1 Functional Analysis cluster_0 Genetic Analysis cluster_1 Metabolic Analysis cluster_2 Functional Analysis Patient_Sample Patient Sample (Bone Marrow/Peripheral Blood) DNA_Extraction DNA Extraction Patient_Sample->DNA_Extraction Metabolite_Extraction Metabolite Extraction Patient_Sample->Metabolite_Extraction Cell_Line Myeloid Cell Line Cell_Line->DNA_Extraction Cell_Line->Metabolite_Extraction Mitochondria_Isolation Mitochondria Isolation Cell_Line->Mitochondria_Isolation ROS_Measurement ROS Measurement (CellROX) Cell_Line->ROS_Measurement gH2AX_Staining γH2AX Immunofluorescence Cell_Line->gH2AX_Staining NGS Targeted NGS Panel DNA_Extraction->NGS ETNK1_Mutation_Status ETNK1 Mutation Status (VAF) NGS->ETNK1_Mutation_Status LC_MS LC-MS/MS Metabolite_Extraction->LC_MS PEt_Quantification Phosphoethanolamine Quantification LC_MS->PEt_Quantification Complex_II_Assay Complex II Activity Assay Mitochondria_Isolation->Complex_II_Assay Functional_Consequences Functional Consequences: Mitochondrial Hyperactivity, Increased ROS, DNA Damage Complex_II_Assay->Functional_Consequences ROS_Measurement->Functional_Consequences gH2AX_Staining->Functional_Consequences

Caption: Workflow for the investigation of ETNK1 mutations and their functional impact.

Prognostic and Therapeutic Implications

The elucidation of the pathogenic mechanism of ETNK1 mutations opens up potential therapeutic avenues. The finding that the mutator phenotype can be reverted by the administration of phosphoethanolamine suggests a possible metabolic intervention.[7][13] Furthermore, the reliance of ETNK1-mutated cells on mitochondrial hyperactivation could represent a therapeutic vulnerability. However, there are currently no targeted therapies specifically for ETNK1-mutated myeloid neoplasms in clinical trials.

Conclusion

ETNK1 mutations represent a recurrent genetic alteration across a spectrum of myeloid neoplasms. These loss-of-function mutations lead to a metabolic rewiring characterized by reduced intracellular phosphoethanolamine, mitochondrial hyperactivity, increased ROS production, and DNA damage. This technical guide provides a comprehensive overview of the current understanding of the role of ETNK1 in myeloid neoplasms and details the experimental approaches to further investigate its function and clinical relevance. A deeper understanding of the molecular consequences of ETNK1 mutations will be crucial for the development of novel therapeutic strategies for these hematological malignancies.

References

The Impact of ETNK1 Inhibition on Phosphatidylethanolamine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Ethanolamine (B43304) Kinase 1 (ETNK1) in the synthesis of phosphatidylethanolamine (B1630911) (PE) and the consequences of its inhibition. While a specific inhibitor designated "ETNK-IN-1" is not prominently documented in publicly available scientific literature, this guide will utilize data from studies on ETNK1 loss-of-function mutations as a proxy to delineate the effects of ETNK1 inhibition. This document offers a comprehensive overview of the signaling pathway, quantitative data on the effects of reduced ETNK1 activity, and detailed experimental protocols relevant to the study of ETNK1 inhibitors.

Introduction to ETNK1 and Phosphatidylethanolamine Synthesis

Ethanolamine Kinase 1 (ETNK1) is a crucial enzyme in the Kennedy pathway, which is the primary route for the de novo synthesis of phosphatidylethanolamine (PE), the second most abundant phospholipid in mammalian cell membranes. ETNK1 catalyzes the first committed step in this pathway: the ATP-dependent phosphorylation of ethanolamine to produce phosphoethanolamine (P-Et).[1][2] PE plays a vital role in various cellular processes, including maintaining membrane integrity and fluidity, membrane fusion and fission events, and serving as a precursor for other lipids.[3]

Dysregulation of ETNK1 activity has been implicated in certain myeloid neoplasms, where recurrent somatic mutations lead to a reduction in the enzyme's catalytic function.[2][4][5] Understanding the downstream consequences of ETNK1 inhibition is therefore of significant interest for both basic research and therapeutic development.

The Phosphatidylethanolamine Synthesis Pathway (Kennedy Pathway)

The synthesis of PE via the Kennedy pathway involves a series of enzymatic reactions. Inhibition of ETNK1 directly impacts the initial step of this critical biosynthetic route.

PE_Synthesis_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ethanolamine Ethanolamine ETNK1 ETNK1 (Ethanolamine Kinase) Ethanolamine->ETNK1 PEt Phosphoethanolamine PCYT2 PCYT2 PEt->PCYT2 CDP_Etn CDP-Ethanolamine CEPT1 CEPT1 CDP_Etn->CEPT1 ETNK1->PEt Phosphorylation ADP1 ADP ETNK1->ADP1 PCYT2->CDP_Etn PPi PPi PCYT2->PPi DAG Diacylglycerol (DAG) DAG->CEPT1 PE Phosphatidylethanolamine (PE) CEPT1->PE ATP1 ATP ATP1->ETNK1 CTP CTP CTP->PCYT2 Downstream_Effects ETNK1_Inhibition ETNK1 Inhibition (e.g., this compound) PEt_reduction Reduced Phosphoethanolamine (P-Et) ETNK1_Inhibition->PEt_reduction SDH_hyperactivation Succinate Dehydrogenase (Complex II) Hyperactivation PEt_reduction->SDH_hyperactivation Reduced Inhibition Mito_hyperactivation Mitochondrial Hyperactivation SDH_hyperactivation->Mito_hyperactivation ROS_increase Increased Reactive Oxygen Species (ROS) Mito_hyperactivation->ROS_increase DNA_damage DNA Damage ROS_increase->DNA_damage Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Assays Kinase_Assay ETNK1 Kinase Assay (Determine IC50) PEt_Measurement Measure Intracellular Phosphoethanolamine Levels Kinase_Assay->PEt_Measurement Lipidomics Lipidomics Analysis of Phosphatidylethanolamine PEt_Measurement->Lipidomics Cell_Viability Cell Viability Assay Lipidomics->Cell_Viability ROS_Measurement Measure ROS Production Cell_Viability->ROS_Measurement DNA_Damage_Assay Assess DNA Damage (e.g., γH2AX staining) ROS_Measurement->DNA_Damage_Assay

References

The Discovery and Synthesis of Novel ETNK1 Inhibitors: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanolamine (B43304) kinase 1 (ETNK1) is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylethanolamine, a key component of cell membranes. Recent discoveries have implicated loss-of-function mutations in ETNK1 in the pathogenesis of various myeloid neoplasms. These mutations lead to a reduction in phosphoethanolamine, resulting in mitochondrial hyperactivation, increased reactive oxygen species (ROS) production, and subsequent DNA damage, contributing to oncogenesis. This has positioned ETNK1 as a promising therapeutic target. However, the development of potent and selective small molecule inhibitors of ETNK1 is still in its nascent stages. This technical guide provides a comprehensive overview of the strategies and methodologies for the discovery and synthesis of novel ETNK1 inhibitors. It is intended to serve as a foundational resource for researchers and drug development professionals embarking on ETNK1-targeted therapeutic programs.

The Biological Rationale for Targeting ETNK1

ETNK1 catalyzes the phosphorylation of ethanolamine to phosphoethanolamine, the first committed step in the de novo synthesis of phosphatidylethanolamine. Somatic mutations in ETNK1, frequently observed in atypical chronic myeloid leukemia and other myeloid neoplasms, impair its enzymatic activity[1][2]. This deficit in phosphoethanolamine disrupts the normal regulation of mitochondrial activity. Specifically, phosphoethanolamine acts as a competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain[3]. Consequently, reduced levels of phosphoethanolamine lead to unchecked mitochondrial respiration, elevated ROS production, and an increased rate of somatic mutations, creating a "mutator phenotype" that can drive cancer progression[2][3]. The restoration of normal cellular function, either by supplementing with phosphoethanolamine or by directly modulating the downstream consequences of its depletion, presents a compelling therapeutic strategy. The development of small molecule inhibitors of a yet-to-be-identified compensatory pathway or a synthetic lethal partner of ETNK1 could also be a viable approach.

ETNK1 Signaling Pathway and the Consequences of its Inactivation

ETNK1_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Ethanolamine Ethanolamine ETNK1_WT Wild-Type ETNK1 Ethanolamine->ETNK1_WT ATP -> ADP ETNK1_Mut Mutant ETNK1 Ethanolamine->ETNK1_Mut ATP -> ADP PEtn Phosphoethanolamine ETNK1_WT->PEtn Catalyzes ETNK1_Mut->PEtn Reduced Catalysis SDH Succinate Dehydrogenase (Complex II) PEtn->SDH Inhibits ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Activity Leads to SDH->ETC Functions in DNA_damage DNA Damage ROS->DNA_damage Causes

Caption: The ETNK1 signaling pathway and the downstream effects of its mutation.

Strategies for the Discovery of Novel ETNK1 Inhibitors

The discovery of novel, potent, and selective ETNK1 inhibitors requires a multi-faceted approach, leveraging modern drug discovery platforms.

High-Throughput Screening (HTS)

HTS enables the rapid screening of large compound libraries to identify initial "hits" with inhibitory activity against ETNK1.

Experimental Workflow for HTS:

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Hit Identification & Validation Assay_Dev Assay Development (e.g., Fluorometric) Plate_Prep Assay Plate Preparation Assay_Dev->Plate_Prep Compound_Lib Compound Library (>100,000 compounds) Compound_Lib->Plate_Prep HTS_Robot Robotic HTS Plate_Prep->HTS_Robot Data_Acq Data Acquisition HTS_Robot->Data_Acq Primary_Hits Primary Hit Identification Data_Acq->Primary_Hits Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Secondary_Assay Secondary Assays (Orthogonal) Dose_Response->Secondary_Assay Hit_Validation Validated Hits Secondary_Assay->Hit_Validation

Caption: A generalized workflow for a high-throughput screening campaign for ETNK1 inhibitors.

Experimental Protocol: Fluorometric ETNK1 Activity Assay for HTS

This protocol is adapted from commercially available ethanolamine kinase activity assay kits and is suitable for high-throughput screening in a 96- or 384-well format[4].

  • Reagent Preparation:

    • Prepare ETNK1 Assay Buffer.

    • Reconstitute ETNK1 enzyme, substrate (ethanolamine and ATP), converter, and developer solutions in the assay buffer.

    • Prepare a stock solution of the fluorescent probe.

    • Prepare a positive control (e.g., a known broad-spectrum kinase inhibitor) and a negative control (DMSO).

  • Assay Procedure:

    • Add test compounds from the library (typically at a final concentration of 10 µM) and controls to the wells of the microplate.

    • Prepare a reaction mix containing the ETNK1 enzyme, substrate, and converter.

    • Initiate the reaction by adding the reaction mix to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Add the developer and probe to each well.

    • Incubate for an additional 10-15 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity at an excitation/emission wavelength of 535/587 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound relative to the controls.

    • Identify primary "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful method for identifying low-molecular-weight fragments that bind to the target protein. These fragments can then be optimized into more potent lead compounds.

Experimental Workflow for FBDD:

FBDD_Workflow cluster_screening Fragment Screening cluster_optimization Hit-to-Lead Optimization Fragment_Lib Fragment Library (~1000 fragments) Biophysical_Screen Biophysical Screening (SPR, NMR, X-ray) Fragment_Lib->Biophysical_Screen Hit_Fragments Hit Fragments Biophysical_Screen->Hit_Fragments Structure_Guided Structure-Guided Design (SBDD) Hit_Fragments->Structure_Guided Fragment_Growing Fragment Growing Structure_Guided->Fragment_Growing Fragment_Linking Fragment Linking Structure_Guided->Fragment_Linking Lead_Compound Lead Compound Fragment_Growing->Lead_Compound Fragment_Linking->Lead_Compound

Caption: The workflow for fragment-based discovery of ETNK1 inhibitors.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Fragment Screening

  • Immobilization of ETNK1:

    • Covalently immobilize recombinant human ETNK1 onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Fragment Screening:

    • Prepare a library of fragments dissolved in an appropriate buffer.

    • Inject the fragments over the ETNK1-immobilized surface and a reference surface.

    • Monitor the change in the SPR signal (response units) over time.

  • Data Analysis:

    • Identify fragments that show a significant binding response to the ETNK1 surface compared to the reference surface.

    • Determine the binding affinity (KD) and kinetics (kon and koff) for the hit fragments.

Structure-Based Drug Design (SBDD)

SBDD utilizes the three-dimensional structure of the target protein to design inhibitors with high affinity and selectivity. While a crystal structure of human ETNK1 is not yet publicly available, homology modeling based on related kinases can provide a starting point.

Logical Relationship in SBDD:

SBDD_Logic ETNK1_Structure ETNK1 3D Structure (Experimental or Homology Model) Binding_Site Binding Site Analysis ETNK1_Structure->Binding_Site Virtual_Screen Virtual Screening Binding_Site->Virtual_Screen De_Novo_Design De Novo Design Binding_Site->De_Novo_Design Hit_Compounds Hit Compounds Virtual_Screen->Hit_Compounds De_Novo_Design->Hit_Compounds Synthesis_Testing Synthesis and Biological Testing Hit_Compounds->Synthesis_Testing SAR Structure-Activity Relationship (SAR) Synthesis_Testing->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: The iterative cycle of structure-based drug design for ETNK1 inhibitors.

Synthesis of Potential ETNK1 Inhibitors

As no specific and potent ETNK1 inhibitors have been publicly disclosed, this section provides a hypothetical synthetic scheme for a class of compounds, pyrazolopyrimidines, which are known to be versatile kinase inhibitor scaffolds. This serves as an example of the medicinal chemistry efforts that would be undertaken.

General Synthetic Scheme for Pyrazolopyrimidine Analogs:

This is a representative scheme and would require optimization for specific target molecules.

  • Step 1: Synthesis of the Pyrazole (B372694) Core: Condensation of a substituted hydrazine (B178648) with a β-ketoester to form the pyrazole ring.

  • Step 2: Formation of the Pyrazolopyrimidine Scaffold: Reaction of the pyrazole with a suitable three-carbon synthon, such as malononitrile (B47326) or cyanoacetamide, to construct the fused pyrimidine (B1678525) ring.

  • Step 3: Functionalization of the Scaffold: Introduction of various substituents at key positions of the pyrazolopyrimidine core through reactions like Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution to explore the structure-activity relationship (SAR).

Biological Evaluation of Novel ETNK1 Inhibitors

Once synthesized, novel compounds must undergo rigorous biological evaluation to determine their potency, selectivity, and cellular activity.

In Vitro Potency and Selectivity

Table 1: In Vitro Characterization of Hypothetical ETNK1 Inhibitors

Compound IDETNK1 IC50 (nM)ETNK2 IC50 (nM)Selectivity (ETNK2/ETNK1)
HPI-001151500100
HPI-002250500020
HPI-003525050
Positive Control101000100

HPI: Hypothetical ETNK1 Inhibitor

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reaction Setup:

    • In a 384-well plate, combine the test compound at various concentrations, recombinant human ETNK1 enzyme, and the substrates (ethanolamine and ATP).

  • Reaction and Detection:

    • Initiate the reaction and incubate at 37°C.

    • Stop the reaction and measure the amount of ADP produced using a commercially available kinase assay kit (e.g., ADP-Glo™).

  • Data Analysis:

    • Plot the percentage of inhibition versus the compound concentration and determine the IC50 value using a non-linear regression model.

  • Selectivity Profiling:

    • Perform the same assay using other related kinases (e.g., ETNK2) to assess the selectivity of the inhibitors.

Cellular Activity

Table 2: Cellular Activity of Hypothetical ETNK1 Inhibitors

Compound IDCell LineCellular Target Engagement EC50 (nM)Cell Proliferation GI50 (µM)
HPI-001HEL501.2
HPI-003TF-1200.8
Positive ControlHEL301.0

Experimental Protocol: Cellular Target Engagement Assay

  • Cell Treatment:

    • Treat a relevant human cell line (e.g., HEL cells, which harbor an ETNK1 mutation) with the test compounds at various concentrations.

  • Measurement of Phosphoethanolamine Levels:

    • After incubation, lyse the cells and measure the intracellular levels of phosphoethanolamine using mass spectrometry.

  • Data Analysis:

    • Determine the EC50 value, the concentration of the compound that causes a 50% change in phosphoethanolamine levels.

Experimental Protocol: Cell Proliferation Assay

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with a serial dilution of the test compounds.

  • Incubation and Viability Measurement:

    • Incubate for 72 hours.

    • Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis:

    • Calculate the GI50 value, the concentration of the compound that causes a 50% reduction in cell growth.

Conclusion

The discovery and development of novel ETNK1 inhibitors represent a promising new frontier in the treatment of myeloid neoplasms. While the field is still in its early stages, the clear biological rationale for targeting this kinase provides a strong impetus for further research. A systematic and integrated approach, combining high-throughput screening, fragment-based methods, and structure-based design, will be essential for the identification of potent and selective clinical candidates. The experimental protocols and strategic workflows outlined in this guide provide a solid framework for initiating and advancing ETNK1-targeted drug discovery programs. The successful development of such inhibitors holds the potential to offer a new, targeted therapeutic option for patients with ETNK1-mutated cancers.

References

An In-depth Technical Guide to ETNK-IN-1 Target Engagement and Cellular Localization

Author: BenchChem Technical Support Team. Date: December 2025

Preface: Information regarding a specific molecule designated "ETNK-IN-1" is not available in the public domain as of December 2025. This guide has been constructed as a comprehensive template for the characterization of a novel, selective inhibitor of Ethanolamine (B43304) Kinase 1 (ETNK1), such as this compound. The experimental protocols, data representations, and conceptual frameworks are based on established methodologies for kinase inhibitor analysis and the known biology of ETNK1.

Introduction to ETNK1 and its Inhibition

Ethanolamine Kinase 1 (ETNK1) is a crucial enzyme in the Kennedy pathway, where it catalyzes the phosphorylation of ethanolamine to phosphoethanolamine, a key step in the biosynthesis of phosphatidylethanolamine (B1630911) (PE). PE is a vital component of cell membranes and plays a role in mitochondrial function.[1][2][3] Dysregulation of ETNK1 activity, often through mutations, has been implicated in various myeloid neoplasms.[4] These mutations typically result in a loss of function, leading to decreased levels of phosphoethanolamine, which in turn causes mitochondrial hyperactivation, increased production of reactive oxygen species (ROS), and subsequent DNA damage.[1][3] This cascade of events suggests that modulating ETNK1 activity could be a therapeutic strategy. A selective inhibitor, herein referred to as this compound, would be a valuable tool to probe the therapeutic potential of targeting ETNK1.

Target Engagement of this compound

Confirming that a compound directly interacts with its intended target within a cellular context is a critical step in drug development. A variety of biophysical and biochemical methods can be employed to quantify the engagement of this compound with ETNK1.

Quantitative Binding Affinity

The binding affinity of this compound for ETNK1 can be determined using in vitro assays with purified recombinant ETNK1 protein. The key parameters to determine are the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibition constant (Ki).

ParameterDescriptionTypical Assay
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.Biochemical Kinase Assay
Kd The equilibrium dissociation constant, representing the concentration of ligand at which half of the protein binding sites are occupied.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)
Ki The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.Derived from IC50 and substrate concentration
Cellular Target Engagement

To confirm that this compound engages ETNK1 within a cellular environment, the Cellular Thermal Shift Assay (CETSA) is a powerful technique. This method relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Table 2.1: Hypothetical CETSA Data for this compound

TreatmentTemperature (°C)Soluble ETNK1 (Normalized)
DMSO (Vehicle)451.00
DMSO (Vehicle)500.85
DMSO (Vehicle)550.52
DMSO (Vehicle)600.21
DMSO (Vehicle)650.05
This compound (1 µM) 451.00
This compound (1 µM) 500.98
This compound (1 µM) 550.89
This compound (1 µM) 600.65
This compound (1 µM) 650.32

Cellular Localization of ETNK1 and this compound

Understanding the subcellular location of both the target protein and the inhibitor is crucial for interpreting the biological effects of the compound.

Cellular Localization of ETNK1

Based on immunofluorescence studies from The Human Protein Atlas, ETNK1 is localized to the nucleoplasm, plasma membrane, and cytosol .[5][6] This diffuse localization suggests multiple potential sites of action for an inhibitor.

Visualizing Target Engagement and Cellular Localization

To visualize the interaction and localization of this compound with ETNK1 in cells, high-resolution microscopy techniques can be employed. A fluorescently labeled version of this compound could be used for this purpose.

Table 3.1: Cellular Localization Analysis

Cellular CompartmentETNK1 LocalizationCo-localization with fluorescent this compound (Hypothetical)
NucleoplasmPresentHigh
CytosolPresentModerate
Plasma MembranePresentLow
MitochondriaAbsentNo significant co-localization

Experimental Protocols

Recombinant ETNK1 Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against ETNK1.

Materials:

  • Recombinant human ETNK1 protein

  • Ethanolamine (substrate)

  • ATP (co-substrate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound (serial dilutions)

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add kinase buffer, recombinant ETNK1, and this compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding a mixture of ethanolamine and ATP.

  • Incubate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to ETNK1 in intact cells.

Materials:

  • Human cell line expressing endogenous ETNK1 (e.g., K562)

  • This compound

  • DMSO

  • PBS

  • Lysis buffer (containing protease inhibitors)

  • Antibody against ETNK1 for Western blotting or ELISA

Procedure:

  • Treat cultured cells with this compound or DMSO for a specified time.

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at different temperatures (e.g., 45°C to 70°C) for 3 minutes in a thermal cycler.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble ETNK1 in the supernatant by Western blot or ELISA.

  • Generate melting curves for both DMSO and this compound treated samples to observe a thermal shift.

Immunofluorescence Staining for ETNK1 Localization

Objective: To visualize the subcellular localization of ETNK1.

Materials:

  • Human cell line (e.g., U2OS)

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Primary antibody against ETNK1

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Grow cells on coverslips.

  • Fix the cells with 4% PFA.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

  • Incubate with the primary anti-ETNK1 antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and image using a confocal microscope.

Signaling Pathways and Visualizations

The Kennedy Pathway and the Impact of ETNK1 Inhibition

ETNK1 is the first enzyme in the Kennedy pathway for de novo PE synthesis. Inhibition of ETNK1 by this compound is expected to block this pathway, leading to a reduction in phosphoethanolamine and downstream PE levels.

Kennedy_Pathway Ethanolamine Ethanolamine ETNK1 ETNK1 Ethanolamine->ETNK1 Phosphoethanolamine Phosphoethanolamine ETNK1->Phosphoethanolamine ATP -> ADP CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP -> PPi PE Phosphatidylethanolamine CDP_Ethanolamine->PE DAG ETNK_IN_1 This compound ETNK_IN_1->ETNK1 Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Biochemical_Assay Biochemical Kinase Assay Binding_Assay Binding Affinity (SPR/ITC) Biochemical_Assay->Binding_Assay Determine IC50 CETSA Cellular Thermal Shift Assay (CETSA) Binding_Assay->CETSA Confirm Cellular Target Engagement Localization Immunofluorescence & Co-localization CETSA->Localization Visualize Cellular Context Functional_Assay Cellular Phenotype Assays (e.g., ROS production, Apoptosis) Localization->Functional_Assay Assess Biological Effect Logical_Relationship ETNK_IN_1 This compound ETNK1_Activity ETNK1 Activity ETNK_IN_1->ETNK1_Activity Inhibits Phosphoethanolamine Phosphoethanolamine Levels ETNK1_Activity->Phosphoethanolamine Reduces Mito_Activity Mitochondrial Activity Phosphoethanolamine->Mito_Activity Suppresses ROS_Production ROS Production Mito_Activity->ROS_Production Increases DNA_Damage DNA Damage ROS_Production->DNA_Damage Causes

References

understanding the function of Ethanolamine Kinase 1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Function of Ethanolamine (B43304) Kinase 1

For Researchers, Scientists, and Drug Development Professionals

Ethanolamine Kinase 1 (ETNK1) is a crucial enzyme in the Kennedy pathway, responsible for the synthesis of the essential phospholipid phosphatidylethanolamine (B1630911) (PE). This guide provides a comprehensive overview of ETNK1's function, its role in disease, and its potential as a therapeutic target. We delve into its enzymatic activity, regulation, and the downstream consequences of its dysfunction, particularly in the context of myeloid neoplasms. This document consolidates quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a valuable resource for the scientific community.

Core Function and Enzymatic Activity

Ethanolamine Kinase 1 is a cytosolic enzyme that catalyzes the first committed step in the de novo synthesis of phosphatidylethanolamine.[1] It specifically phosphorylates ethanolamine to produce phosphoethanolamine (P-Etn) in an ATP-dependent manner.[2] This reaction is considered a rate-limiting step in the PE biosynthesis pathway.[2]

Table 1: Enzymatic Reaction Catalyzed by ETNK1

SubstratesEnzymeProducts
Ethanolamine, ATPEthanolamine Kinase 1 (ETNK1)Phosphoethanolamine, ADP

Role in Disease: Myeloid Neoplasms

Recurrent somatic mutations in the ETNK1 gene have been identified in various myeloid neoplasms, including atypical chronic myeloid leukemia (aCML) and systemic mastocytosis.[3] These mutations are often loss-of-function, leading to a significant reduction in ETNK1's enzymatic activity.[4][5] The clinical presentation of patients with ETNK1 mutations can vary, and these mutations are often early events in the pathogenesis of the disease.[4]

Table 2: Frequency of ETNK1 Mutations in Myeloid Neoplasms

DiseaseFrequency of ETNK1 MutationsReference
Atypical Chronic Myeloid Leukemia (aCML)~13%[5]
Chronic Myelomonocytic Leukemia (CMML)3-14%[5]
Systemic Mastocytosis (SM) with Eosinophilia~20%[5]

The reduced production of phosphoethanolamine due to ETNK1 mutations has profound downstream effects. It leads to mitochondrial hyperactivation, increased production of reactive oxygen species (ROS), and subsequent DNA damage, contributing to a mutator phenotype that can drive cancer progression.[1][5]

Signaling Pathways and Regulation

The Kennedy Pathway for Phosphatidylethanolamine Synthesis

ETNK1 is a central component of the Kennedy pathway for PE synthesis. The pathway begins with the phosphorylation of ethanolamine by ETNK1, followed by the conversion of phosphoethanolamine to CDP-ethanolamine, and finally the synthesis of PE.

Kennedy_Pathway Ethanolamine Ethanolamine ETNK1 ETNK1 Ethanolamine->ETNK1 ATP ATP ATP->ETNK1 ADP ADP ETNK1->ADP Phosphoethanolamine Phosphoethanolamine ETNK1->Phosphoethanolamine PCYT2 PCYT2 Phosphoethanolamine->PCYT2 CTP CTP CTP->PCYT2 PPi PPi PCYT2->PPi CDP_Ethanolamine CDP-Ethanolamine PCYT2->CDP_Ethanolamine CEPT1 CEPT1 CDP_Ethanolamine->CEPT1 DAG Diacylglycerol DAG->CEPT1 CMP CMP CEPT1->CMP Phosphatidylethanolamine Phosphatidylethanolamine CEPT1->Phosphatidylethanolamine

The Kennedy Pathway for Phosphatidylethanolamine Synthesis.
Downstream Effects of ETNK1 Mutation

Loss-of-function mutations in ETNK1 disrupt cellular homeostasis by reducing the levels of phosphoethanolamine. This leads to a cascade of events culminating in increased genomic instability. A key mechanism is the relief of inhibition on mitochondrial complex II (succinate dehydrogenase), leading to mitochondrial hyperactivation.

ETNK1_Mutation_Pathway ETNK1_WT Wild-type ETNK1 Phosphoethanolamine Phosphoethanolamine ETNK1_WT->Phosphoethanolamine High levels ETNK1_Mut Mutant ETNK1 ETNK1_Mut->Phosphoethanolamine Low levels Mito_Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) Phosphoethanolamine->Mito_Complex_II Inhibits Mito_Activity Mitochondrial Hyperactivation Mito_Complex_II->Mito_Activity Leads to ROS Increased ROS Production Mito_Activity->ROS DNA_Damage DNA Damage & Genomic Instability ROS->DNA_Damage

Downstream consequences of ETNK1 loss-of-function mutations.
Transcriptional Regulation

The transcriptional regulation of ETNK1 is complex and not fully elucidated. However, transcription factors such as ETS1 have been implicated in the regulation of human NK cell development and may play a role in controlling ETNK1 expression.[6] Further research is needed to fully map the upstream regulatory network of ETNK1.

Experimental Protocols

Ethanolamine Kinase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method to measure ETNK1 activity in cell lysates.

Materials:

  • Assay Buffer

  • ETNK1 Substrate (Ethanolamine and ATP)

  • ADP detection system (Converter, Developer, Probe)

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Sample Preparation:

    • Homogenize 10 mg of tissue or 1x10^6 cells in 100 µL of cold Assay Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Reaction Setup:

    • Add 50 µL of cell lysate to a well of the 96-well plate.

    • Prepare a reaction mix containing Assay Buffer, ETNK1 Substrate, Converter, Developer, and Probe according to the manufacturer's instructions.

    • Add 50 µL of the reaction mix to the well containing the cell lysate.

  • Measurement:

    • Immediately start measuring the fluorescence in a kinetic mode at 37°C for 30-60 minutes.

    • The rate of increase in fluorescence is proportional to the ETNK1 activity.

Activity_Assay_Workflow start Start prep Prepare Cell Lysate start->prep setup Set up Reaction (Lysate + Substrate Mix) prep->setup measure Measure Fluorescence (Kinetic, 37°C) setup->measure end End measure->end

Workflow for the ETNK1 fluorometric activity assay.
Western Blot for ETNK1 Expression

This protocol provides a general method for detecting ETNK1 protein levels in cell lysates.

Materials:

  • Cell lysate

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (anti-ETNK1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Separation:

    • Separate proteins from the cell lysate by SDS-PAGE.

  • Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-ETNK1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Measurement of Mitochondrial ROS Production

This protocol uses the MitoSOX Red fluorescent probe to specifically detect mitochondrial superoxide (B77818) in live cells.

Materials:

  • MitoSOX Red reagent

  • Live cells (e.g., ETNK1 wild-type and mutant cell lines)

  • Fluorescence microscope or flow cytometer (Ex/Em ~510/580 nm)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

  • Staining:

    • Incubate the cells with 5 µM MitoSOX Red in a suitable buffer for 10-30 minutes at 37°C, protected from light.

  • Washing:

    • Gently wash the cells three times with a warm buffer.

  • Analysis:

    • Immediately analyze the cells by fluorescence microscopy or flow cytometry to quantify the red fluorescence, which is indicative of mitochondrial superoxide levels.[7]

Drug Development and Therapeutic Potential

The discovery of ETNK1's role in the pathogenesis of myeloid neoplasms has opened new avenues for therapeutic intervention. However, the development of specific small-molecule inhibitors directly targeting ETNK1 is still in its early stages.

Table 3: Potential Therapeutic Strategies Targeting the ETNK1 Pathway

StrategyMechanism of ActionStatus
Phosphoethanolamine Supplementation Restores intracellular P-Etn levels, thereby normalizing mitochondrial activity and reducing ROS production and DNA damage.[1][5]Preclinical
Inhibition of Downstream Pathways Targeting components of the Kennedy pathway or mitochondrial complex II to counteract the effects of ETNK1 mutations.Exploratory

Currently, there are no specific ETNK1 inhibitors in clinical trials. The antihistamine drug meclizine (B1204245) has been shown to inhibit the Kennedy pathway, but its specificity for ETNK1 is not well-characterized, and it is not being developed for this indication. The most promising therapeutic strategy appears to be the restoration of phosphoethanolamine levels in cells with ETNK1 mutations, which has shown efficacy in preclinical models.[4]

Conclusion

Ethanolamine Kinase 1 is a critical enzyme with a well-defined role in phospholipid biosynthesis. The identification of its involvement in the pathogenesis of myeloid neoplasms has highlighted its potential as a therapeutic target. Future research should focus on elucidating the detailed kinetic properties of ETNK1, further defining its regulatory networks, and developing specific inhibitors. The in-depth understanding of ETNK1 function provided in this guide serves as a foundation for these future endeavors, with the ultimate goal of translating this knowledge into effective therapies for patients with ETNK1-driven diseases.

References

ETNK1 Mutations in Atypical Chronic myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atypical chronic myeloid leukemia (aCML) is a rare and aggressive myelodysplastic/myeloproliferative neoplasm (MDS/MPN) characterized by neutrophilic leukocytosis and dysgranulopoiesis.[1][2][3] Unlike chronic myeloid leukemia (CML), aCML is defined by the absence of the Philadelphia chromosome and the BCR-ABL1 fusion gene.[4][5] The molecular landscape of aCML is heterogeneous, with recurrent mutations in genes such as SETBP1, ASXL1, NRAS, SRSF2, and TET2.[6][7] Among the less frequent but significant mutations are those in the Ethanolamine (B43304) Kinase 1 (ETNK1) gene.[6][7] This technical guide provides an in-depth overview of ETNK1 mutations in aCML, focusing on their prevalence, functional consequences, and the methodologies used for their detection and study.

Prevalence and Characteristics of ETNK1 Mutations

Somatic missense mutations in ETNK1 have been identified in a subset of patients with aCML. These mutations are typically heterozygous and are considered to be early events in the clonal evolution of the disease.[8][9][10]

Quantitative Data on ETNK1 Mutations

The following tables summarize the prevalence of ETNK1 mutations in aCML and other myeloid neoplasms, as well as the specific characteristics of these mutations.

Table 1: Prevalence of ETNK1 Mutations in Myeloid Neoplasms
Disease Prevalence of ETNK1 Mutations
Atypical Chronic Myeloid Leukemia (aCML)8.8% - 13.3%[8][11][12][13]
Chronic Myelomonocytic Leukemia (CMML)2.6% - 14%[8][11][12][13][14][15]
Systemic Mastocytosis (SM) with Eosinophilia20%[11][15]
Myelodysplastic Syndromes (MDS)36.8% (in one study of ETNK1-mutated MNs)[16]
Myeloproliferative Neoplasms (MPN)18.4% (in one study of ETNK1-mutated MNs)[16]
Acute Myeloid Leukemia (AML)13.2% (in one study of ETNK1-mutated MNs)[16]
Table 2: Characteristics of Recurrent ETNK1 Mutations in aCML
Mutation Type Missense[8][12][13]
Zygosity Heterozygous[8][12][13][14]
Affected Codons H243Y, N244S/T/K, G245A/V[8][11][14][15][17]
Most Common Variants N244S, H243Y[8][12][13][17]
Location Kinase Domain[8][12][13][14][17]
Co-occurring Mutations SETBP1, ASXL1, RUNX1, TET2, JAK2, EZH2, U2AF1, SRSF2, ZRSR2[8][9][10][16]

Functional Consequences of ETNK1 Mutations

ETNK1 encodes the enzyme ethanolamine kinase, which catalyzes the first step in the de novo phosphatidylethanolamine (B1630911) (PE) biosynthesis pathway by phosphorylating ethanolamine to phosphoethanolamine (P-Et).[14][18] The identified mutations in ETNK1 cluster within a highly conserved region of the kinase domain and lead to an impairment of its catalytic activity.[8][14]

This enzymatic defect results in a significant decrease in the intracellular levels of phosphoethanolamine.[8][12][13][18] The reduction in P-Et has several downstream consequences that are believed to contribute to the pathogenesis of aCML:

  • Increased Mitochondrial Activity and Reactive Oxygen Species (ROS) Production : The decrease in intracellular P-Et leads to increased mitochondrial activity and a subsequent elevation in the production of reactive oxygen species (ROS).[11][16][19][20]

  • DNA Damage and Mutator Phenotype : The excess ROS can cause oxidative DNA damage, leading to an accumulation of DNA lesions and a mutator phenotype.[11][16][19] This is supported by the observation of an increased number of γH2AX foci, a marker of DNA double-strand breaks, in cells with ETNK1 mutations.[11][19]

  • Reversibility with Phosphoethanolamine : Exogenous administration of phosphoethanolamine has been shown to revert the mutator phenotype in ETNK1-mutated cells by restoring normal mitochondrial activity and reducing ROS generation.[11]

Signaling Pathway Alterations

The functional consequences of ETNK1 mutations can be visualized in the following signaling pathway diagram.

ETNK1_Signaling_Pathway cluster_cell Cell Ethanolamine Ethanolamine ETNK1_WT Wild-type ETNK1 Ethanolamine->ETNK1_WT Substrate ETNK1_Mut Mutant ETNK1 Ethanolamine->ETNK1_Mut Substrate PEt Phosphoethanolamine (P-Et) ETNK1_WT->PEt Catalyzes ETNK1_Mut->PEt Impaired Catalysis PE Phosphatidylethanolamine (PE) PEt->PE Biosynthesis Pathway Mitochondria Mitochondria PEt->Mitochondria Inhibits (Normal Level) ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates (Normal Level) Mitochondria->ROS Increased Generation DNA_Damage DNA Damage (γH2AX foci) ROS->DNA_Damage Induces

Figure 1: Signaling pathway alterations due to ETNK1 mutations.

Experimental Protocols for the Study of ETNK1 Mutations

The identification and functional characterization of ETNK1 mutations involve a range of molecular and cellular biology techniques.

Mutation Detection

1. Whole-Exome Sequencing (WES) and Targeted Next-Generation Sequencing (NGS):

  • Principle: WES or targeted NGS panels are used for the initial discovery and screening of ETNK1 mutations in patient cohorts.

  • Methodology:

    • Genomic DNA is extracted from patient samples (e.g., bone marrow, peripheral blood).

    • DNA libraries are prepared and subjected to exome capture or targeted enrichment for genes implicated in myeloid malignancies, including ETNK1.

    • Sequencing is performed on a high-throughput sequencing platform.

    • Bioinformatic analysis is used to align reads to the reference genome and identify single nucleotide variants (SNVs).

2. Sanger Sequencing:

  • Principle: Used for the validation of mutations identified by NGS and for targeted screening in smaller cohorts.

  • Methodology:

    • PCR primers are designed to amplify the region of the ETNK1 gene containing the mutation hotspot (primarily exon 3).[16]

    • The amplified PCR product is purified and sequenced using the Sanger dideoxy method.

    • Sequence chromatograms are analyzed to confirm the presence of the specific nucleotide change.

Functional Assays

1. Site-Directed Mutagenesis and Cell Line Transduction:

  • Principle: To study the functional effects of specific ETNK1 mutations in a controlled cellular context.

  • Methodology:

    • An entry vector (e.g., pDONR223) containing the wild-type ETNK1 cDNA is used as a template.

    • Site-directed mutagenesis is performed using specific primers to introduce the desired mutations (e.g., H243Y, N244S). For example, primers for N244S could be:

      • Forward: 5'-CTATTCATGCACACAGTGGCTGGATCCCCAAATC-3'

      • Reverse: 5'-GATTTGGGGATCCAGCCACTGTGTGCATGAATAG-3'[8]

    • The mutated construct is verified by Sanger sequencing.

    • The wild-type and mutant ETNK1 constructs are then cloned into an expression vector and transduced into a suitable myeloid cell line (e.g., TF1).[8][12][13]

2. Measurement of Intracellular Phosphoethanolamine:

  • Principle: To quantify the direct enzymatic product of ETNK1 and assess the impact of mutations on its activity.

  • Methodology:

    • Cell lysates are prepared from primary patient samples or transduced cell lines.

    • Liquid chromatography-mass spectrometry (LC-MS) is used to separate and quantify the levels of intracellular phosphoethanolamine and phosphocholine (B91661).[8]

    • The ratio of phosphoethanolamine to phosphocholine is calculated to normalize for cell number and extraction efficiency. A significantly lower ratio is observed in ETNK1-mutated cells.[8][12][13]

3. Colony-Forming Unit (CFU) Assay:

  • Principle: To determine if co-occurring mutations (e.g., ETNK1 and SETBP1) are present in the same hematopoietic progenitor clone.

  • Methodology:

    • Mononuclear cells from a patient with co-mutations are plated in methylcellulose (B11928114) medium to allow for the growth of individual colonies.

    • Genomic DNA is extracted from individual colonies.

    • Targeted resequencing of the ETNK1 and SETBP1 genes is performed on the DNA from each colony to assess the co-occurrence of the mutations.[8]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the identification and functional characterization of ETNK1 mutations.

Experimental_Workflow cluster_discovery Mutation Discovery cluster_validation Validation cluster_functional Functional Characterization Patient_Sample Patient Sample (Bone Marrow/Blood) gDNA_Extraction Genomic DNA Extraction Patient_Sample->gDNA_Extraction NGS WES or Targeted NGS gDNA_Extraction->NGS Variant_Calling Bioinformatic Analysis NGS->Variant_Calling Candidate_Mutation Candidate ETNK1 Mutation Variant_Calling->Candidate_Mutation Sanger_Sequencing Sanger Sequencing Candidate_Mutation->Sanger_Sequencing Validated_Mutation Validated Somatic Mutation Sanger_Sequencing->Validated_Mutation Site_Directed_Mutagenesis Site-Directed Mutagenesis of ETNK1 cDNA Validated_Mutation->Site_Directed_Mutagenesis Cell_Line_Transduction Transduction into Myeloid Cell Line (e.g., TF1) Site_Directed_Mutagenesis->Cell_Line_Transduction LC_MS LC-MS Analysis of Phosphoethanolamine Cell_Line_Transduction->LC_MS ROS_Assay ROS Production Assay Cell_Line_Transduction->ROS_Assay DNA_Damage_Assay DNA Damage Assay (γH2AX) Cell_Line_Transduction->DNA_Damage_Assay Functional_Consequences Determine Functional Consequences LC_MS->Functional_Consequences ROS_Assay->Functional_Consequences DNA_Damage_Assay->Functional_Consequences

Figure 2: Experimental workflow for studying ETNK1 mutations.

Prognostic and Therapeutic Implications

The prognostic significance of ETNK1 mutations in aCML is still under investigation, with some studies suggesting an association with a better prognosis.[16] However, the available data are limited.[16] The discovery of the underlying mechanism of ETNK1 mutations opens up potential therapeutic avenues. The reversibility of the mutator phenotype with phosphoethanolamine suggests a possible strategy for mitigating the downstream effects of these mutations.[11] Furthermore, understanding the metabolic vulnerabilities created by impaired ETNK1 function could lead to the development of targeted therapies for this subset of aCML patients.

Conclusion

ETNK1 mutations represent a recurrent, albeit relatively infrequent, genetic alteration in atypical chronic myeloid leukemia. These mutations lead to a loss of function of the ethanolamine kinase, resulting in decreased phosphoethanolamine levels, increased mitochondrial activity, elevated ROS production, and subsequent DNA damage. This cascade of events likely contributes to the genomic instability and pathogenesis of aCML. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of ETNK1 mutations, which may ultimately lead to improved diagnostic, prognostic, and therapeutic strategies for this challenging disease.

References

A Technical Overview of Ethanolamine Kinase 1 (ETNK1) Inhibition as a Potential Therapeutic Strategy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical guide to the preliminary findings on the efficacy of inhibiting Ethanolamine Kinase 1 (ETNK1), a critical enzyme in phospholipid metabolism. While information on a specific inhibitor designated "ETNK-IN-1" is not publicly available, this guide synthesizes the existing preclinical data on the effects of ETNK1 inhibition, primarily through RNA interference (siRNA), to inform future drug development efforts.

Quantitative Data Summary

The primary quantitative data available pertains to the impact of ETNK1 silencing on cancer cell viability. These findings highlight the potential of ETNK1 as a therapeutic target.

Experimental Model Inhibitory Method Key Finding Reference
Triple-Negative Breast Cancer Cells (MDA-MB-231)ETNK1 siRNA (50 nM)~50% reduction in cell viability[1]
Triple-Negative Breast Cancer Cells (MDA-MB-231)Choline (B1196258) Kinase α (Chk-α) siRNA (50 nM)~60% reduction in cell viability[1]

Experimental Protocols

The methodologies outlined below are based on studies investigating the functional role of ETNK1 in cancer cells.

Cell Culture and siRNA Transfection
  • Cell Line: Triple-negative breast cancer cell line MDA-MB-231.

  • Culture Medium: RPMI-1640 supplemented with 20µM choline and 50µM ethanolamine.

  • siRNA Concentration: 50 nM of ETNK1-specific siRNA.

  • Transfection Duration: Cells were harvested 48 hours post-transfection for metabolite analysis and 96 hours post-transfection for cell viability assays.

  • Verification of Silencing: Quantitative reverse transcription PCR (qRT-PCR) was used to confirm 80-90% silencing of the target mRNA.[1]

Metabolite Extraction and Analysis
  • Extraction Method: A dual-phase extraction method using a 1:1:1 (v/v/v) mixture of methanol, chloroform, and water was employed to separate the water-soluble metabolites.

  • Analysis: The water-soluble fraction was analyzed using ³¹P Magnetic Resonance Spectroscopy (³¹P MRS) to quantify phosphoethanolamine (PE) and phosphocholine (B91661) (PC) levels.[1]

Cell Viability Assay
  • Method: 4,000 cells per well were plated in a 96-well plate and transfected with the specified siRNA. Cell viability was assessed 96 hours post-transfection. The specific viability assay (e.g., MTS, CellTiter-Glo) is not detailed in the available literature but would typically involve measuring metabolic activity or ATP content.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and processes related to ETNK1 function and its inhibition.

ETNK1_Signaling_Pathway cluster_cell Cell Membrane Ethanolamine Ethanolamine ETNK1 ETNK1 Ethanolamine->ETNK1 Substrate PE Phosphoethanolamine (P-Et) ETNK1->PE Phosphorylation Kennedy_Pathway Kennedy Pathway PE->Kennedy_Pathway Enters Pathway Phospholipids Phosphatidylethanolamine (Major Membrane Component) Kennedy_Pathway->Phospholipids Mutated_ETNK1_Pathway cluster_cell Consequences of Mutated ETNK1 mut_ETNK1 Mutated ETNK1 (Loss of Function) low_PE Decreased Phosphoethanolamine mut_ETNK1->low_PE Mitochondria Mitochondrial Complex II (SDH) low_PE->Mitochondria Reduced Inhibition ROS Increased ROS Production Mitochondria->ROS Succinate Succinate Succinate->Mitochondria Unopposed Activation DNA_Damage DNA Damage & Genomic Instability ROS->DNA_Damage siRNA_Experimental_Workflow start Plate MDA-MB-231 Cells transfect Transfect with ETNK1 siRNA (50 nM) start->transfect harvest_48h Incubate for 48h transfect->harvest_48h harvest_96h Incubate for 96h transfect->harvest_96h metabolite_analysis Metabolite Extraction (Methanol/Chloroform/Water) ³¹P MRS Analysis of PE/PC harvest_48h->metabolite_analysis viability_assay Cell Viability Assay harvest_96h->viability_assay

References

The Dual Role of Ethanolamine Kinase 1: A Target for Inhibition in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals on the Therapeutic Potential of ETNK1 Inhibition

Executive Summary

Ethanolamine (B43304) Kinase 1 (ETNK1) is emerging as a fascinating and complex therapeutic target with a dual role in oncology. While loss-of-function mutations in the ETNK1 gene are implicated in the pathogenesis of various myeloid neoplasms, suggesting a tumor-suppressive role in that context, recent evidence reveals a contrasting oncogenic function in certain solid tumors. Notably, the overexpression of ETNK1 has been correlated with poor prognosis in cancers such as breast cancer, presenting a compelling rationale for the development of targeted ETNK1 inhibitors. This guide explores the therapeutic potential of ETNK1 inhibition, delving into the underlying biological mechanisms, and providing detailed experimental protocols for the discovery and characterization of novel inhibitory compounds.

Introduction: The Two Faces of ETNK1 in Cancer

ETNK1 is a crucial enzyme in the Kennedy pathway, where it catalyzes the phosphorylation of ethanolamine to phosphoethanolamine (P-Et), a key step in the synthesis of the major membrane phospholipid, phosphatidylethanolamine (B1630911) (PE).[1] Its role in cancer is context-dependent, creating distinct therapeutic strategies for different malignancies.

Loss-of-Function in Myeloid Neoplasms

In atypical chronic myeloid leukemia (aCML) and other myelodysplastic/myeloproliferative neoplasms, recurrent somatic mutations in ETNK1 have been identified.[2][3][4] These mutations, often clustered in the kinase domain, lead to a reduction or loss of enzymatic activity.[5][6] The resultant decrease in intracellular P-Et levels has profound downstream consequences, including:

  • Mitochondrial Hyperactivation: P-Et has been shown to be a competitive inhibitor of succinate (B1194679) dehydrogenase (mitochondrial complex II).[5][6] Reduced P-Et levels relieve this inhibition, leading to increased mitochondrial activity.

  • Increased Reactive Oxygen Species (ROS) Production: The heightened mitochondrial activity results in the overproduction of ROS.[5]

  • Genomic Instability: Elevated ROS levels cause DNA damage, contributing to a mutator phenotype that can drive the progression of the disease.[4][5]

In this setting, the therapeutic strategy is not ETNK1 inhibition, but rather the replenishment of P-Et to restore normal mitochondrial function and mitigate ROS-induced damage.[5][7]

Overexpression and Oncogenic Role in Solid Tumors

In contrast to its role in myeloid neoplasms, ETNK1 appears to have an oncogenic function in certain solid tumors. Studies have shown that ETNK1 mRNA is present at significantly higher quantities in primary breast tumors compared to normal breast tissue.[8] Furthermore, increased expression of ETNK1 is correlated with a shorter recurrence-free survival in patients with normal-like subtype breast cancer.[8] Elevated levels of phosphoethanolamine, the direct product of ETNK1 activity, have also been associated with higher mitotic indices in breast cancer, suggesting a role in promoting cell proliferation.

This overexpression and correlation with poor prognosis in solid tumors provide a strong rationale for a therapeutic approach centered on the inhibition of ETNK1 activity . By blocking the function of ETNK1 in these cancers, it may be possible to reduce the production of phosphoethanolamine and other downstream metabolites that contribute to tumor growth and survival.

The Therapeutic Rationale for ETNK1 Inhibition

The development of small molecule inhibitors targeting ETNK1 is a promising, albeit nascent, area of cancer therapy. The central hypothesis is that by inhibiting ETNK1 in cancers where it is overexpressed, one can selectively induce cancer cell death or inhibit proliferation. While specific small molecule inhibitors for ETNK1 are not yet widely reported in the public domain, the kinase domain of ETNK1 presents a druggable target amenable to high-throughput screening and rational drug design.[9]

The anticipated downstream effects of ETNK1 inhibition in susceptible cancers include:

  • Disruption of phospholipid metabolism, potentially leading to membrane instability and cell death.

  • Alterations in signaling pathways that are dependent on phosphatidylethanolamine and its derivatives.

  • Induction of apoptosis, as has been observed with the downregulation of ETNK1 via RNA interference.

Data Presentation

ETNK1 Mutations in Myeloid Neoplasms
DiseaseMutation FrequencyKey MutationsFunctional ConsequenceReference
Atypical Chronic Myeloid Leukemia (aCML)8.8% - 13.3%H243Y, N244SReduced enzyme activity[2][3]
Chronic Myelomonocytic Leukemia (CMML)2.6%H243Y, N244SReduced enzyme activity[3]
Impact of ETNK1 Mutations on Cellular Phenotypes
Cellular PhenotypeObservation in ETNK1-mutated cellsReversibility with PhosphoethanolamineReference
Intracellular PhosphoethanolamineDecreasedYes[3][5]
Mitochondrial ActivityIncreasedYes[5][6]
ROS ProductionIncreasedYes[5]
DNA Damage (γH2AX foci)IncreasedYes[6]

Mandatory Visualizations

ETNK1_Loss_of_Function_Pathway cluster_0 ETNK1 Mutation in Myeloid Neoplasms cluster_1 Mitochondrial Dysfunction cluster_2 Oncogenic Consequences ETNK1_mut Mutated ETNK1 Enzyme_Activity Reduced Kinase Activity ETNK1_mut->Enzyme_Activity PEt Decreased Phosphoethanolamine (P-Et) Enzyme_Activity->PEt SDH Succinate Dehydrogenase (Complex II) PEt->SDH Reduced Inhibition Mito_Activity Increased Mitochondrial Activity SDH->Mito_Activity ROS Increased ROS Production Mito_Activity->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mutator_Phenotype Mutator Phenotype DNA_Damage->Mutator_Phenotype Disease_Progression Disease Progression Mutator_Phenotype->Disease_Progression

Caption: Signaling pathway in ETNK1-mutated myeloid neoplasms.

ETNK1_Inhibition_Strategy cluster_0 ETNK1 Overexpression in Solid Tumors cluster_1 Therapeutic Intervention ETNK1_over Overexpressed ETNK1 Increased_PEt Increased Phosphoethanolamine ETNK1_over->Increased_PEt Reduced_PEt Reduced Phosphoethanolamine ETNK1_over->Reduced_PEt Inhibited Tumor_Growth Tumor Growth & Poor Prognosis Increased_PEt->Tumor_Growth ETNK1_inhibitor Small Molecule ETNK1 Inhibitor ETNK1_inhibitor->ETNK1_over Apoptosis Induction of Apoptosis Reduced_PEt->Apoptosis Reduced_Proliferation Reduced Cell Proliferation Reduced_PEt->Reduced_Proliferation

Caption: Therapeutic strategy for ETNK1 inhibition in solid tumors.

Experimental_Workflow cluster_0 Drug Discovery cluster_1 Preclinical Characterization HTS High-Throughput Screening (Kinase Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Cell_Viability Cell Viability Assays (e.g., MTT) Lead_Opt->Cell_Viability PEt_Measurement Phosphoethanolamine Measurement (LC-MS/MS) Cell_Viability->PEt_Measurement Apoptosis_Assay Apoptosis Assays (Western Blot) PEt_Measurement->Apoptosis_Assay ROS_Measurement ROS Measurement Apoptosis_Assay->ROS_Measurement

Caption: Experimental workflow for ETNK1 inhibitor discovery.

Experimental Protocols

ETNK1 Kinase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for high-throughput screening.[10][11]

  • Principle: ETNK1 phosphorylates ethanolamine, producing ADP. The ADP is then used in a series of enzymatic reactions to generate a fluorescent product. The fluorescence intensity is directly proportional to the ETNK1 activity.

  • Materials:

    • ETNK Assay Buffer

    • ETNK Substrate (Ethanolamine and ATP)

    • ETNK Enzyme (recombinant)

    • ETNK Converter and Developer enzymes

    • ETNK Probe (fluorometric)

    • 96-well black flat-bottom plate

    • Test compounds (potential inhibitors)

  • Procedure:

    • Reagent Preparation: Prepare reagents as per the manufacturer's instructions.[10]

    • Sample Preparation: For each reaction, prepare a 50 µL mix containing ETNK Assay Buffer, ETNK enzyme, and the test compound at various concentrations. Include a no-inhibitor control.

    • Reaction Initiation: Prepare a Reaction Mix containing ETNK Assay Buffer, ETNK Substrate, ETNK Converter, ETNK Developer, and ETNK Probe. Add 50 µL of the Reaction Mix to each well.

    • Measurement: Measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 60 minutes at 37°C.

    • Data Analysis: Calculate the rate of fluorescence increase. The activity of ETNK1 in the presence of the test compound is compared to the no-inhibitor control to determine the percent inhibition. IC50 values can be calculated from a dose-response curve.

Measurement of Intracellular Phosphoethanolamine by LC-MS/MS

This protocol allows for the sensitive and specific quantification of P-Et in cell lysates.[8][12][13][14][15]

  • Principle: Cell lysates are prepared, and metabolites are extracted. P-Et is separated from other cellular components by liquid chromatography and detected by tandem mass spectrometry.

  • Materials:

    • Cultured cells

    • Methanol, Chloroform, Water (for extraction)

    • UPLC-MS/MS system

  • Procedure:

    • Cell Lysis and Metabolite Extraction:

      • Harvest and wash cells with ice-cold PBS.

      • Perform a Folch extraction by adding a 2:1 mixture of chloroform:methanol to the cell pellet.

      • Vortex and centrifuge to separate the phases. The aqueous phase contains P-Et.

    • LC-MS/MS Analysis:

      • Inject the aqueous phase into the LC-MS/MS system.

      • Separate metabolites using a suitable column (e.g., C18).

      • Detect P-Et using multiple reaction monitoring (MRM) mode.

    • Quantification: Use a standard curve of known P-Et concentrations to quantify the amount of P-Et in the samples. Normalize to total protein or cell number.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of potential ETNK1 inhibitors on cancer cell lines.[16][17][18][19]

  • Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

  • Materials:

    • Cancer cell lines (e.g., breast cancer lines with high ETNK1 expression)

    • 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Test compounds

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value of the compound.

Western Blot for Apoptosis Markers

This protocol is used to determine if ETNK1 inhibition induces apoptosis by detecting key apoptotic proteins.[20][21][22][23][24]

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for apoptosis markers like cleaved caspases and PARP.

  • Materials:

    • Treated and untreated cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

    • HRP-conjugated secondary antibodies

    • ECL substrate

  • Procedure:

    • Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

    • Analysis: Quantify the band intensities to assess the levels of apoptotic markers. An increase in cleaved caspase-3 and cleaved PARP indicates apoptosis induction.

Future Directions and Conclusion

The therapeutic targeting of ETNK1 is a tale of two distinct strategies. In myeloid malignancies characterized by loss-of-function mutations, the focus is on mitigating the downstream consequences through P-Et supplementation. Conversely, in solid tumors where ETNK1 is overexpressed and associated with poor outcomes, the development of specific ETNK1 inhibitors holds significant therapeutic promise.

While the field of ETNK1 inhibition is still in its early stages, the compelling genetic and expression data provide a strong foundation for further research. The immediate next steps should focus on high-throughput screening campaigns to identify novel small molecule inhibitors of ETNK1. Subsequent lead optimization and preclinical evaluation in relevant cancer models will be crucial to validate ETNK1 as a druggable target and to advance the first generation of ETNK1 inhibitors towards clinical development. The protocols outlined in this guide provide a robust framework for these essential research and development activities. The dual nature of ETNK1's role in cancer underscores the importance of a precision medicine approach, where the therapeutic strategy is tailored to the specific genetic and molecular context of the disease.

References

ETNK-IN-1: A Technical Guide for Probing Lipid Metabolism Through Ethanolamine Kinase 1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ETNK-IN-1, a chemical inhibitor of Ethanolamine (B43304) Kinase 1 (ETNK1), for its application in basic research of lipid metabolism. ETNK1 is a pivotal enzyme in the Kennedy pathway, responsible for the synthesis of essential phospholipids (B1166683). Inhibition of this enzyme offers a powerful tool to investigate the downstream cellular processes reliant on its activity. This document outlines the mechanism of action of ETNK1, the known cellular consequences of its reduced function based on extensive studies of ETNK1 mutations, and the available technical data for this compound. Detailed experimental considerations and data presentation formats are provided to facilitate the integration of this tool into research workflows.

Introduction to Ethanolamine Kinase 1 (ETNK1)

Ethanolamine Kinase 1 (ETNK1) is a cytosolic enzyme that catalyzes the first committed step in the de novo synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cellular membranes.[1][2] ETNK1 specifically phosphorylates ethanolamine to produce phosphoethanolamine (P-Et).[1][2] P-Et is subsequently converted to CDP-ethanolamine and then to PE through the Kennedy pathway. PE is one of the most abundant phospholipids in mammalian cells and plays a critical role in membrane structure and function.

Recurrent somatic mutations in the ETNK1 gene have been identified in various myeloid neoplasms, leading to reduced enzymatic activity.[3] Studies on these mutations have provided significant insights into the broader physiological roles of ETNK1 and the consequences of its inhibition, which are directly relevant to the application of chemical inhibitors like this compound.

This compound: A Chemical Probe for ETNK1

This compound is a commercially available small molecule inhibitor of ethanolamine kinase. While its primary cited application has been in the development of insecticides, its ability to inhibit ETNK makes it a valuable tool for basic research in lipid metabolism.

Chemical and Physical Properties
PropertyValueReference
Chemical Formula C17H22N2O[4]
Alias Compound 7[4]
IC50 ≥ 5 μM[4]

Mechanism of Action and Cellular Consequences of ETNK1 Inhibition

The primary mechanism of action of this compound is the inhibition of ETNK1's kinase activity, leading to a decrease in the intracellular levels of phosphoethanolamine. Based on extensive research on loss-of-function mutations in ETNK1, the expected downstream cellular consequences of this compound treatment include:

  • Alterations in Mitochondrial Activity: Reduced P-Et levels have been shown to cause mitochondrial hyperactivation.[3] This is attributed to the role of P-Et as a competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain.

  • Increased Reactive Oxygen Species (ROS) Production: The heightened mitochondrial activity resulting from ETNK1 inhibition leads to an increase in the production of reactive oxygen species.[3]

  • Induction of DNA Damage: Elevated ROS levels can cause cellular damage, including DNA double-strand breaks.[3]

  • Reversibility with Phosphoethanolamine: The cellular phenotypes induced by reduced ETNK1 activity, such as increased ROS and DNA damage, can be rescued by supplementing cells with exogenous phosphoethanolamine.[3]

Signaling Pathway of ETNK1 and its Inhibition

The following diagram illustrates the Kennedy pathway and the central role of ETNK1, along with the downstream consequences of its inhibition.

ETNK1_Pathway cluster_kennedy Kennedy Pathway cluster_inhibition Consequences of ETNK1 Inhibition Ethanolamine Ethanolamine PEt Phosphoethanolamine (P-Et) Ethanolamine->PEt ETNK1 (ATP -> ADP) CDP_Etn CDP-Ethanolamine PEt->CDP_Etn PCYT2 Mito_Hyper Mitochondrial Hyperactivation PEt->Mito_Hyper Negative Regulation PE Phosphatidylethanolamine (PE) CDP_Etn->PE CEPT1 Membrane Cellular Membranes PE->Membrane ETNK_IN_1 This compound ETNK_IN_1->PEt Reduced_PEt Reduced P-Et Reduced_PEt->Mito_Hyper ROS Increased ROS Mito_Hyper->ROS DNA_Damage DNA Damage ROS->DNA_Damage

Signaling pathway of ETNK1 and consequences of its inhibition.

Experimental Protocols and Considerations

While specific protocols for this compound in lipid metabolism research are not yet widely published, the following methodologies, adapted from studies on ETNK1 mutations, can serve as a starting point.

Cell Culture and Treatment
  • Cell Lines: Select cell lines relevant to the research question (e.g., cancer cell lines with known metabolic profiles, hepatocytes for lipid metabolism studies).

  • This compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution. Further dilute in cell culture medium to the desired final concentration. A dose-response experiment is recommended to determine the optimal concentration for the desired effect without causing excessive cytotoxicity.

  • Treatment Duration: The incubation time with this compound will depend on the endpoint being measured. For metabolic flux studies, shorter time points may be appropriate, while for assessing long-term effects on cell proliferation or DNA damage, longer incubations (24-72 hours) may be necessary.

Assessment of ETNK1 Inhibition
  • Phosphoethanolamine Levels: The most direct way to confirm the inhibitory effect of this compound is to measure the intracellular concentration of phosphoethanolamine using techniques such as mass spectrometry-based metabolomics.

  • Lipidomics: Perform lipidomics analysis to assess changes in the levels of phosphatidylethanolamine and other phospholipid species.

Measurement of Cellular Consequences
  • Mitochondrial Activity:

    • Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer to measure changes in mitochondrial respiration.

    • Mitochondrial Membrane Potential: Employ fluorescent dyes such as TMRE or JC-1 followed by flow cytometry or fluorescence microscopy.

  • ROS Production:

    • Fluorescent Probes: Utilize probes like CellROX Green or DCFDA and quantify fluorescence using flow cytometry or a plate reader.

  • DNA Damage:

    • γH2AX Staining: Perform immunofluorescence staining for phosphorylated H2AX, a marker of DNA double-strand breaks.

Experimental Workflow Example

Experimental_Workflow cluster_endpoints Endpoint Analysis start Cell Seeding treatment Treat with this compound (Dose-response) start->treatment incubation Incubate (Time-course) treatment->incubation metabolomics Metabolomics (P-Et levels) incubation->metabolomics lipidomics Lipidomics (PE levels) incubation->lipidomics mito_assay Mitochondrial Assays (OCR, Membrane Potential) incubation->mito_assay ros_assay ROS Assay incubation->ros_assay dna_damage_assay DNA Damage Assay (γH2AX) incubation->dna_damage_assay data_analysis Data Analysis and Interpretation metabolomics->data_analysis lipidomics->data_analysis mito_assay->data_analysis ros_assay->data_analysis dna_damage_assay->data_analysis

Example workflow for studying the effects of this compound.

Data Presentation

To facilitate the comparison of quantitative data, it is recommended to summarize findings in structured tables.

Table 1: Expected Effects of this compound on Cellular Parameters (based on ETNK1 mutation studies)
ParameterExpected Outcome with this compound TreatmentMeasurement Technique
Intracellular Phosphoethanolamine DecreaseMass Spectrometry
Oxygen Consumption Rate IncreaseSeahorse XF Analyzer
Mitochondrial Membrane Potential HyperpolarizationTMRE/JC-1 Staining
Intracellular ROS Levels IncreaseFluorescent Probes (e.g., CellROX)
γH2AX Foci IncreaseImmunofluorescence

Alternative Chemical Probes

While this compound is a commercially available option, other compounds have been reported to inhibit ethanolamine kinase activity, primarily in non-mammalian systems.

  • BR23 and BR25: These anti-cancer compounds have been shown to inhibit the ethanolamine kinase activity of the Plasmodium falciparum choline (B1196258) kinase, leading to a decrease in PE synthesis.

Conclusion

This compound presents a valuable tool for researchers to investigate the multifaceted roles of ETNK1 and the Kennedy pathway in lipid metabolism and associated cellular processes. By inhibiting ETNK1, researchers can probe the downstream consequences on mitochondrial function, redox homeostasis, and genomic stability. While direct literature on this compound's application in mammalian lipid research is currently limited, the extensive data from studies on ETNK1 mutations provide a robust framework for designing experiments and interpreting results. The methodologies and data presentation formats outlined in this guide are intended to support the rigorous investigation of ETNK1's function in health and disease.

References

An In-depth Technical Guide on the Consequences of ETNK1 Loss-of-Function Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanolamine (B43304) kinase 1 (ETNK1) is a critical enzyme in the Kennedy pathway, responsible for the phosphorylation of ethanolamine to phosphoethanolamine (P-Et), a key step in the biosynthesis of the major membrane phospholipid phosphatidylethanolamine (B1630911) (PE). Recurrent somatic loss-of-function mutations in the ETNK1 gene have been identified in a variety of myeloid neoplasms, including atypical chronic myeloid leukemia (aCML) and chronic myelomonocytic leukemia (CMML). These mutations, most commonly missense variants such as N244S and H243Y located in the kinase domain, lead to a significant reduction in ETNK1 enzymatic activity. The primary consequence of this functional impairment is a decrease in intracellular P-Et levels. This metabolic perturbation triggers a cascade of downstream effects, including mitochondrial hyperactivation, increased production of reactive oxygen species (ROS), and subsequent DNA damage. The resulting genomic instability is thought to contribute to the acquisition of additional mutations, promoting clonal evolution and disease progression. This technical guide provides a comprehensive overview of the molecular consequences of ETNK1 loss-of-function mutations, details key experimental methodologies used in their study, and summarizes the current understanding of the implicated signaling pathways.

Introduction to ETNK1 and its Role in Phospholipid Metabolism

ETNK1 is a cytosolic enzyme that catalyzes the first committed step in the de novo synthesis of phosphatidylethanolamine (PE), a major component of cellular membranes.[1][2] The Kennedy pathway for PE synthesis proceeds in three enzymatic steps, with ETNK1 mediating the initial phosphorylation of ethanolamine.[2][3] PE plays crucial roles in membrane structure and function, including membrane fusion, protein folding and transport, and as a precursor for other lipids.

Recurrent heterozygous missense mutations in ETNK1 have been identified in patients with various myeloid neoplasms.[1][4][5] These mutations are considered early events in the pathogenesis of these diseases and are often found in the dominant clone.[6] The most frequently observed mutations, such as N244S and H243Y, cluster within the highly conserved kinase domain of the ETNK1 protein.[7] Functional studies have consistently demonstrated that these mutations lead to a significant impairment of ETNK1's catalytic activity.[5][7]

Molecular Consequences of ETNK1 Loss-of-Function

The primary and most direct consequence of ETNK1 loss-of-function mutations is a significant reduction in the intracellular concentration of its product, phosphoethanolamine (P-Et).[5][8] This metabolic alteration sets off a chain of events that contribute to the oncogenic phenotype.

Mitochondrial Hyperactivation and Increased ROS Production

A key discovery in the study of ETNK1 mutations is the link between reduced P-Et levels and mitochondrial dysfunction. Contrary to what might be expected from a disruption in a major membrane phospholipid synthesis pathway, cells with ETNK1 mutations do not show significant alterations in the overall composition of their cellular or mitochondrial membranes.[8] Instead, the reduced P-Et concentration leads to hyperactivation of the mitochondrial electron transport chain.[8]

The proposed mechanism involves a direct interaction between P-Et and mitochondrial complex II (succinate dehydrogenase, SDH).[8] P-Et acts as a competitive inhibitor of succinate (B1194679) at the SDH active site.[8] Therefore, a decrease in intracellular P-Et levels relieves this inhibition, leading to increased SDH activity and a subsequent increase in mitochondrial respiration and ATP production.[8] This mitochondrial hyperactivation is accompanied by a significant increase in the production of reactive oxygen species (ROS).[8][9]

DNA Damage and Genomic Instability

The elevated levels of intracellular ROS in cells harboring ETNK1 mutations lead to increased oxidative stress and consequent damage to cellular macromolecules, most critically, DNA.[8] This is evidenced by a significant increase in the number of γH2AX foci, a marker of DNA double-strand breaks.[8][9][10] The accumulation of DNA damage contributes to a "mutator phenotype," increasing the likelihood of acquiring additional oncogenic mutations and driving the clonal evolution of the malignancy.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the consequences of ETNK1 loss-of-function mutations.

Table 1: Impact of ETNK1 Mutations on Phosphoethanolamine Levels

Cell Model/Patient CohortETNK1 StatusFold Change in Phosphoethanolamine/Phosphocholine Ratio (vs. WT)Reference
aCML Patient SamplesMutated5.2-fold lower[5][9]
TF-1 cellsWT1.37 ± 0.32[5][11]
TF-1 cellsN244S0.76 ± 0.07[5][11]
TF-1 cellsH243Y0.37 ± 0.02[5][11]
HEK293-Flp-In cellsN244S3.42-fold decrease[1]
HEK293-Flp-In cellsKO3.24-fold decrease[1]

Table 2: Effects of ETNK1 Mutations on Mitochondrial Activity and ROS Production

Cell ModelETNK1 StatusParameter MeasuredFold Change (vs. WT)p-valueReference
HEK293 CRISPR clonesN244SMitochondrial Activity1.780.0096[8][9]
HEK293 CRISPR clonesKOMitochondrial Activity2.130.0050[8][9]
HEK293 CRISPR/Cas9 modelsMutatedMitochondrial Activity1.870.0002[12]
HEK293 CRISPR clonesN244SROS Production1.66<0.0001[8][9]
HEK293 CRISPR clonesKOROS Production1.74<0.0001[8][9]
HEK293 CRISPR/Cas9 modelsMutatedROS Production2.05<0.0001[12]

Table 3: DNA Damage in Cells with ETNK1 Mutations

Cell Model/Patient CohortETNK1 StatusParameter MeasuredResult (vs. WT)p-valueReference
HEK293 CRISPR clonesN244SγH2AX foci2.60 ± 0.22 foci/cell (WT: 0.56 ± 0.08)<0.0001[8][9]
HEK293 CRISPR clonesKOγH2AX foci2.89 ± 0.27 foci/cell (WT: 0.56 ± 0.08)<0.0001[8][9]
aCML Patient SamplesMutatedγH2AX fociSignificant increase0.0037[8][9]
HEK293 CRISPR/Cas9 modelsN244SγH2AX foci2.52-fold increase0.0002[10][12]
TF-1 overexpressionH243YγH2AX foci2.49-fold increase<0.0001[10]
TF-1 overexpressionN244SγH2AX foci3.12-fold increase<0.0001[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the consequences of ETNK1 loss-of-function mutations.

Generation of ETNK1 Mutant and Knockout Cell Lines using CRISPR/Cas9

This protocol describes the generation of ETNK1 mutant (e.g., N244S) and knockout (KO) cell lines in a human cell line such as HEK293.

  • sgRNA Design and Cloning:

    • Design single guide RNAs (sgRNAs) targeting the desired region of the ETNK1 gene. For knockout, target an early exon to induce a frameshift mutation. For specific mutations, design an sgRNA close to the target site and a single-stranded oligodeoxynucleotide (ssODN) repair template containing the desired mutation and silent mutations to prevent re-cutting.

    • Clone the sgRNA sequences into a suitable expression vector, often co-expressing Cas9 nuclease.

  • Transfection and Selection:

    • Transfect the sgRNA/Cas9 expression plasmid (and ssODN for specific mutations) into the target cells using a suitable transfection reagent.

    • Select for transfected cells using an appropriate antibiotic resistance marker present on the plasmid.

    • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validation:

    • Screen individual clones for the desired mutation by PCR amplification of the target region followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis.

    • Confirm the absence of ETNK1 protein in knockout clones by Western blotting.

Overexpression of ETNK1 Variants

This protocol outlines the generation of cell lines (e.g., TF-1) that stably overexpress wild-type or mutant ETNK1.

  • Vector Construction:

    • Clone the full-length cDNA of wild-type and mutant (e.g., N244S, H243Y) ETNK1 into a lentiviral expression vector. These vectors typically contain a strong constitutive promoter (e.g., CMV or EF1α) and a selectable marker.

  • Lentivirus Production:

    • Co-transfect the lentiviral expression vector along with packaging and envelope plasmids into a packaging cell line (e.g., HEK293T).

    • Harvest the lentiviral particles from the cell culture supernatant after 48-72 hours.

  • Transduction and Selection:

    • Transduce the target cells (e.g., TF-1) with the collected lentiviral particles in the presence of polybrene to enhance transduction efficiency.

    • Select for transduced cells using the appropriate antibiotic.

  • Validation:

    • Confirm the overexpression of the ETNK1 protein by Western blotting using an antibody against ETNK1 or a tag fused to the protein.

Measurement of Intracellular Phosphoethanolamine

This protocol describes the quantification of intracellular phosphoethanolamine levels using liquid chromatography-mass spectrometry (LC-MS).

  • Metabolite Extraction:

    • Harvest a known number of cells and wash with ice-cold PBS.

    • Extract metabolites using a cold solvent mixture, such as 80% methanol.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the extracted metabolites using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

    • Separate metabolites on a suitable column (e.g., a HILIC column for polar metabolites).

    • Quantify phosphoethanolamine using multiple reaction monitoring (MRM) with a stable isotope-labeled internal standard.

Assessment of Mitochondrial Activity

Mitochondrial membrane potential, an indicator of mitochondrial activity, can be assessed using fluorescent dyes.

  • Staining with MitoTracker Red CMXRos:

    • Incubate live cells with a low concentration (e.g., 100 nM) of MitoTracker Red CMXRos for 15-30 minutes at 37°C.

    • Wash the cells with pre-warmed media.

    • Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. An increase in red fluorescence indicates a higher mitochondrial membrane potential.

Detection of Intracellular Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using fluorescent probes such as CellROX Green.

  • Cell Staining:

    • Incubate live cells with CellROX Green reagent (e.g., 5 µM) for 30 minutes at 37°C.

    • Wash the cells to remove excess probe.

  • Fluorescence Measurement:

    • Measure the green fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope. An increase in green fluorescence is indicative of higher levels of intracellular ROS.

Immunofluorescence Staining for γH2AX Foci

This protocol details the detection of DNA double-strand breaks by visualizing γH2AX foci.

  • Cell Fixation and Permeabilization:

    • Fix cells grown on coverslips with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody specific for γH2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by ETNK1 loss-of-function and a typical experimental workflow for its investigation.

ETNK1_Loss_of_Function_Pathway cluster_cell Cell cluster_mito Mitochondrial Respiration ETNK1_WT ETNK1 (Wild-Type) PEt Phosphoethanolamine (P-Et) ETNK1_WT->PEt Catalyzes ETNK1_mut ETNK1 (Loss-of-Function Mutation) ETNK1_mut->PEt Reduced Catalysis Ethanolamine Ethanolamine Ethanolamine->ETNK1_WT Substrate Complex_II Complex II (SDH) PEt->Complex_II Inhibits Mitochondrion Mitochondrion ROS Increased ROS DNA_damage DNA Damage (γH2AX foci) ROS->DNA_damage Mutation_accumulation Accumulation of Oncogenic Mutations DNA_damage->Mutation_accumulation Disease_progression Disease Progression Mutation_accumulation->Disease_progression ETC Electron Transport Chain (Hyperactivated) Complex_II->ETC Succinate Succinate Succinate->Complex_II Substrate ETC->ROS

Caption: Signaling pathway altered by ETNK1 loss-of-function mutations.

Experimental_Workflow start Start: Patient Samples with Myeloid Neoplasms genomic_analysis Genomic Analysis (NGS) start->genomic_analysis etnk1_mutation Identification of ETNK1 Mutations (e.g., N244S, H243Y) genomic_analysis->etnk1_mutation cell_models Generation of In Vitro Models etnk1_mutation->cell_models crispr CRISPR/Cas9 (Knockout/Mutant) cell_models->crispr overexpression Lentiviral Overexpression (WT vs. Mutant) cell_models->overexpression functional_assays Functional Assays crispr->functional_assays overexpression->functional_assays metabolomics Metabolomics (LC-MS for P-Et) functional_assays->metabolomics mito_ros Mitochondrial & ROS Assays (MitoTracker, CellROX) functional_assays->mito_ros dna_damage_assay DNA Damage Analysis (γH2AX Staining) functional_assays->dna_damage_assay data_analysis Data Analysis and Interpretation metabolomics->data_analysis mito_ros->data_analysis dna_damage_assay->data_analysis conclusion Conclusion: Elucidation of Pathogenic Mechanism data_analysis->conclusion

Caption: Experimental workflow for studying ETNK1 mutations.

Conclusion and Future Directions

The discovery of recurrent ETNK1 loss-of-function mutations has unveiled a novel pathogenic mechanism in myeloid neoplasms, linking altered phospholipid metabolism to mitochondrial dysfunction, oxidative stress, and genomic instability. The detailed understanding of these molecular consequences provides a strong rationale for the development of targeted therapeutic strategies. Future research should focus on the development and characterization of in vivo models, such as ETNK1 knockout or knock-in mice, to further validate these findings and to test potential therapeutic interventions. One promising approach could be the supplementation with phosphoethanolamine to bypass the enzymatic defect and restore normal mitochondrial function, thereby mitigating the mutator phenotype. Further investigation into the broader impacts of altered PE metabolism and the interplay with other co-occurring mutations will be crucial for a complete understanding of the disease and for the development of effective, personalized therapies for patients with ETNK1-mutated myeloid neoplasms.

References

Methodological & Application

Application Notes and Protocols for ETNK-IN-1: A Hypothetical Inhibitor of Ethanolamine Kinase 1 for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanolamine (B43304) Kinase 1 (ETNK1) is a crucial enzyme that catalyzes the first committed step in the Kennedy pathway, phosphorylating ethanolamine to produce phosphoethanolamine (P-Et).[1][2][3] This pathway is essential for the synthesis of major cell membrane phospholipids, namely phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC).[1] Recurrent somatic mutations in the ETNK1 gene have been identified in various myeloid malignancies, including atypical chronic myeloid leukemia and chronic myelomonocytic leukemia.[3][4][5][6] These mutations typically result in reduced enzymatic activity of ETNK1, leading to decreased intracellular levels of P-Et.[1][6]

This document provides detailed application notes and protocols for the characterization of ETNK-IN-1 , a hypothetical inhibitor of ETNK1, in in vitro cell culture experiments. The methodologies described herein are based on the known biological functions of ETNK1 and provide a framework for investigating the cellular consequences of its inhibition.

Mechanism of Action

This compound is a hypothetical small molecule inhibitor designed to specifically target the kinase activity of ETNK1. By binding to the enzyme, this compound is presumed to prevent the phosphorylation of ethanolamine, thereby reducing the intracellular pool of phosphoethanolamine. This inhibition is expected to mimic the effects of loss-of-function mutations in ETNK1, leading to downstream cellular changes.

Signaling Pathway Diagram

ETNK1_Pathway cluster_kennedy Kennedy Pathway cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effects of Inhibition Ethanolamine Ethanolamine ETNK1 ETNK1 Ethanolamine->ETNK1 Substrate Phosphoethanolamine Phosphoethanolamine ETNK1->Phosphoethanolamine Product PCYT2 PCYT2 Phosphoethanolamine->PCYT2 Reduced_PE Reduced PE Synthesis Phosphoethanolamine->Reduced_PE CEPT1 CEPT1 PCYT2->CEPT1 PE Phosphatidylethanolamine CEPT1->PE ETNK_IN_1 This compound ETNK_IN_1->ETNK1 Inhibition Membrane_Stress Altered Membrane Composition Reduced_PE->Membrane_Stress Cell_Growth Inhibition of Cell Proliferation Membrane_Stress->Cell_Growth

Caption: Hypothetical mechanism of this compound action on the Kennedy pathway.

Quantitative Data Summary

The following tables present hypothetical data for the characterization of this compound. These tables are intended to serve as a template for organizing experimental results.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
HCT116Colorectal Carcinoma22.4[7]
K562Chronic Myelogenous Leukemia15.8
TF-1Erythroleukemia18.2
HEK293Embryonic Kidney> 50

Table 2: Effect of this compound on Intracellular Phosphoethanolamine and ROS Levels

Cell LineTreatmentIntracellular P-Et (relative to control)Relative ROS Levels (fold change)
K562Vehicle Control1.01.0
K562This compound (10 µM)0.451.8
K562This compound (25 µM)0.212.5
TF-1Vehicle Control1.01.0
TF-1This compound (10 µM)0.521.6
TF-1This compound (25 µM)0.282.2

Experimental Protocols

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Cell Culture (e.g., K562, TF-1) seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-response and Time-course) seed->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability ros ROS Production Assay (e.g., CellROX) treat->ros metabolite Metabolite Analysis (LC-MS for P-Et levels) treat->metabolite ic50 Calculate IC50 Values viability->ic50 quantify_ros Quantify ROS Fold Change ros->quantify_ros quantify_pet Quantify Relative P-Et Levels metabolite->quantify_pet

Caption: General workflow for in vitro characterization of this compound.

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

This protocol details the procedure for assessing the cytotoxic effects of this compound on cancer cell lines and determining its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., K562, HCT116)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Harvest cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[8]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[8]

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value by plotting cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is for quantifying changes in intracellular ROS levels following treatment with this compound, based on the understanding that ETNK1 mutations can lead to increased ROS production.[1]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • CellROX™ Green Reagent or similar ROS detection reagent

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate or other suitable culture vessel.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with the desired concentrations of this compound (e.g., at IC50 and 2x IC50 concentrations) and a vehicle control for a specified time (e.g., 24 hours).

  • ROS Staining:

    • At the end of the treatment period, harvest the cells by trypsinization (for adherent cells) or gentle scraping/pipetting (for suspension cells) and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in PBS containing the ROS detection reagent at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Flow Cytometry Analysis:

    • After incubation, wash the cells once with PBS to remove excess reagent.

    • Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).

    • Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.

  • Data Analysis:

    • Quantify the mean fluorescence intensity (MFI) for each treatment group.

    • Express the results as a fold change in MFI relative to the vehicle-treated control cells.

Protocol 3: Analysis of Intracellular Phosphoethanolamine

This protocol outlines a general approach for the relative quantification of intracellular phosphoethanolamine (P-Et) using liquid chromatography-mass spectrometry (LC-MS) to confirm the inhibitory effect of this compound on its direct target.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Cold PBS

  • Methanol/Acetonitrile/Water extraction buffer (e.g., 50:30:20 v/v/v) chilled to -20°C

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS system

Procedure:

  • Cell Culture and Treatment:

    • Seed a sufficient number of cells (e.g., 1-2 x 10^6 cells per well) in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at various concentrations and a vehicle control for a predetermined time.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled extraction buffer to each well.

    • Scrape the cells from the plate in the extraction buffer and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C.

  • Sample Preparation for LC-MS:

    • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried metabolites in an appropriate volume of a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • LC-MS Analysis:

    • Analyze the samples using a targeted LC-MS method for the detection and quantification of phosphoethanolamine.

    • Use an appropriate internal standard for normalization.

  • Data Analysis:

    • Integrate the peak area for phosphoethanolamine in each sample.

    • Normalize the peak areas to an internal standard and/or total protein content from a parallel well.

    • Calculate the relative abundance of phosphoethanolamine in this compound-treated samples compared to the vehicle control.

References

Application Notes and Protocols for the In Vivo Evaluation of ETNK-IN-1 in a Mouse Model of Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Mutations in Ethanolamine (B43304) Kinase 1 (ETNK1) have been identified in various myeloid neoplasms.[1][2][3] These mutations typically result in a loss of function, leading to decreased levels of its product, phosphoethanolamine.[3] This metabolic alteration has been shown to cause mitochondrial hyperactivation, increased reactive oxygen species (ROS) production, and a mutator phenotype, contributing to leukemogenesis.[4][5]

This document provides a detailed framework for the preclinical evaluation of ETNK-IN-1, a putative inhibitor of ETNK1, in a mouse model of leukemia. Given the limited publicly available data on this compound, particularly its use in mammalian systems, this guide emphasizes the critical preliminary studies required to characterize the compound's properties before proceeding to a full-scale in vivo efficacy study. The protocols provided herein are intended as a comprehensive template to be adapted based on the empirical data generated from these initial characterization studies.

Note on this compound: Commercial suppliers indicate that this compound is an ethanolamine kinase inhibitor with a half-maximal inhibitory concentration (IC50) of ≥ 5 μM, with a primary application noted in insecticide development.[6][7] The relatively high IC50 suggests weak inhibitory activity. Researchers should independently verify the potency and specificity of their batch of this compound against the intended leukemia cell line(s) before commencing in vivo studies.

Signaling Pathway of ETNK1 in Leukemia

The following diagram illustrates the canonical pathway of ETNK1 and the downstream consequences of its mutation in leukemia, providing context for the action of an inhibitor like this compound.

ETNK1_Signaling_Pathway cluster_0 Normal Cell cluster_1 Leukemia Cell with ETNK1 Mutation cluster_2 Therapeutic Intervention Ethanolamine Ethanolamine ETNK1_WT ETNK1 (Wild-Type) Ethanolamine->ETNK1_WT Substrate PE Phosphoethanolamine ETNK1_WT->PE Catalyzes Mito Mitochondrial Complex II PE->Mito Inhibits ROS_norm Normal ROS Production Mito->ROS_norm DNA_stab Genomic Stability ROS_norm->DNA_stab Ethanolamine_mut Ethanolamine ETNK1_mut ETNK1 (Mutant) Ethanolamine_mut->ETNK1_mut Substrate PE_low Reduced Phosphoethanolamine ETNK1_mut->PE_low Reduced Catalysis Mito_hyper Mitochondrial Complex II (Hyperactive) PE_low->Mito_hyper Reduced Inhibition ROS_high Increased ROS Production Mito_hyper->ROS_high DNA_instab Genomic Instability (Mutator Phenotype) ROS_high->DNA_instab ETNK_IN_1 This compound ETNK_IN_1->ETNK1_WT Inhibits ETNK_IN_1->ETNK1_mut Inhibits

Caption: ETNK1 signaling in normal versus leukemic cells and the point of intervention for an inhibitor.

Preliminary In Vitro and In Vivo Characterization of this compound

Prior to initiating an efficacy study, it is imperative to characterize the properties of this compound.

In Vitro Potency Confirmation

Objective: To confirm the IC50 of this compound in the leukemia cell line intended for the in vivo model.

Protocol:

  • Culture the chosen leukemia cell line (e.g., MOLM-13, MV4-11 for AML) under standard conditions.

  • Prepare a serial dilution of this compound in culture medium.

  • Seed cells in a 96-well plate and treat with the various concentrations of this compound.

  • After 72 hours of incubation, assess cell viability using a standard method such as CellTiter-Glo® or MTT assay.

  • Calculate the IC50 value using non-linear regression analysis.

Formulation Development

Objective: To identify a suitable vehicle for in vivo administration of this compound.

Protocol:

  • Attempt to dissolve this compound at the desired concentration (e.g., 1-10 mg/mL) in various vehicles.

  • Start with simple aqueous vehicles (e.g., saline, PBS).

  • If insoluble, proceed to common co-solvent systems. A suggested starting formulation based on supplier information is a mixture of DMSO, PEG300, Tween 80, and saline.[6]

  • Assess solubility visually for precipitation and stability over a relevant time period (e.g., 4-24 hours) at room temperature and 4°C.

Table 1: Hypothetical Solubility Assessment of this compound

VehicleConcentration (mg/mL)SolubilityObservations
Saline1InsolublePrecipitate formed
10% DMSO in Saline1InsolublePrecipitate formed
5% DMSO / 10% PEG300 in Saline5SolubleClear solution
10% DMSO / 40% PEG300 / 5% Tween 80 in Saline10SolubleStable for 24 hours
Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing severe toxicity.

Protocol:

  • Use healthy, age-matched mice of the same strain as the planned efficacy study (e.g., NOD/SCID gamma mice).

  • Administer single escalating doses of this compound to small cohorts of mice (n=3-5 per group).

  • Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and altered appearance for at least 7-14 days.

  • The MTD is typically defined as the highest dose that does not cause more than 10-15% weight loss or any mortality.

Table 2: Hypothetical MTD Study Results for this compound

Dose (mg/kg)Administration RouteMean Body Weight Change (%)Morbidity/Mortality
10IP-2%0/3
25IP-5%0/3
50IP-12%0/3
100IP-20%1/3
Pilot Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of this compound to inform the dosing schedule.

Protocol:

  • Administer a single, well-tolerated dose of this compound (below the MTD) to a cohort of mice.

  • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

  • Process blood to plasma and analyze the concentration of this compound using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound

ParameterValue
Cmax1500 ng/mL
Tmax1 hour
AUC6000 ng*h/mL
T1/24 hours

In Vivo Efficacy Study Protocol

This protocol assumes the successful completion of the preliminary studies and is designed to assess the anti-leukemic activity of this compound.

Animal Model

A xenograft model using immunodeficient mice is recommended.

  • Mouse Strain: NOD/SCID gamma (NSG) mice, 6-8 weeks old.

  • Leukemia Cells: A human leukemia cell line (e.g., MOLM-13, MV4-11) transduced with a luciferase reporter gene for bioluminescence imaging (BLI).

Experimental Workflow

The following diagram outlines the major steps of the in vivo efficacy study.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis prep_cells Prepare Luciferase-tagged Leukemia Cells inject_cells Inject Cells into NSG Mice (IV) prep_cells->inject_cells confirm_engraftment Confirm Engraftment (Bioluminescence Imaging) inject_cells->confirm_engraftment randomize Randomize Mice into Treatment Groups confirm_engraftment->randomize treat Administer Vehicle or This compound Daily randomize->treat survival Survival Analysis randomize->survival monitor_tumor Monitor Tumor Burden (Weekly BLI) treat->monitor_tumor monitor_health Monitor Animal Health (Daily Checks, Weekly Weights) treat->monitor_health endpoint Euthanize at Endpoint (Disease Progression or Study Conclusion) monitor_tumor->endpoint monitor_health->endpoint collect_tissues Collect Tissues (Bone Marrow, Spleen, Blood) endpoint->collect_tissues analyze_tissues Analyze Tissues (Flow Cytometry, Histology) collect_tissues->analyze_tissues

Caption: Workflow for the in vivo evaluation of this compound in a leukemia mouse model.

Experimental Protocol
  • Leukemia Cell Inoculation:

    • Culture and harvest luciferase-tagged leukemia cells in their logarithmic growth phase.

    • Inject 1 x 10^6 cells in 100 µL of sterile PBS into the tail vein of each NSG mouse.

  • Engraftment Confirmation and Group Randomization:

    • Approximately 7-10 days post-injection, perform BLI to confirm leukemia engraftment.

    • Randomize mice with similar tumor burdens into treatment and control groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle used for this compound formulation.

    • Group 2 (this compound): Administer this compound at a dose determined from the MTD study (e.g., 25 mg/kg).

  • Drug Administration:

    • Administer the treatment daily (or as determined by the PK study) via the determined route (e.g., intraperitoneal injection).

    • Continue treatment for a predefined period (e.g., 21-28 days) or until humane endpoints are reached.

  • Efficacy Monitoring:

    • Bioluminescence Imaging (BLI): Perform weekly BLI to quantify whole-body tumor burden.

    • Peripheral Blood Analysis: Collect small volumes of peripheral blood weekly to monitor the percentage of circulating leukemic cells (e.g., human CD45+ cells) by flow cytometry.

    • Survival: Monitor mice daily and record survival. Euthanize mice that meet humane endpoints (e.g., >20% weight loss, hind limb paralysis, signs of distress).

  • Endpoint Analysis:

    • At the end of the study, euthanize all remaining animals.

    • Collect bone marrow, spleen, and peripheral blood.

    • Analyze the percentage of leukemic cells in these tissues by flow cytometry (staining for human CD45).

    • Perform histological analysis of tissues to assess leukemic infiltration.

Logical Design of Preclinical Evaluation

The following diagram illustrates the logical progression and decision points in the preclinical assessment of a novel inhibitor.

Logical_Design start Start: Hypothesis (this compound has anti-leukemia activity) in_vitro In Vitro Potency Confirmation start->in_vitro is_potent Is IC50 in a pharmacologically relevant range? in_vitro->is_potent formulation Formulation Development is_potent->formulation Yes stop_dev Stop Development or Re-evaluate Compound is_potent->stop_dev No is_soluble Is a stable formulation achieved? formulation->is_soluble mtd Maximum Tolerated Dose (MTD) Study is_soluble->mtd Yes is_soluble->stop_dev No is_tolerated Is there a safe dose range? mtd->is_tolerated pk Pharmacokinetic (PK) Study is_tolerated->pk Yes is_tolerated->stop_dev No is_favorable_pk Is PK profile suitable for in vivo efficacy study? pk->is_favorable_pk efficacy_study In Vivo Efficacy Study in Leukemia Mouse Model is_favorable_pk->efficacy_study Yes is_favorable_pk->stop_dev No is_efficacious Is there a significant anti-leukemic effect? efficacy_study->is_efficacious is_efficacious->stop_dev No proceed Proceed with Further Preclinical Development is_efficacious->proceed Yes

Caption: Logical framework for the preclinical evaluation of this compound.

Data Presentation

All quantitative data from the in vivo efficacy study should be summarized in tables for clear comparison between treatment and control groups.

Table 4: Example Data Summary for In Vivo Efficacy Study

ParameterVehicle Control (Mean ± SEM)This compound (Mean ± SEM)p-value
Final Tumor Burden (photons/sec)1.5 x 10^9 ± 0.3 x 10^90.5 x 10^9 ± 0.1 x 10^9<0.05
% hCD45+ in Bone Marrow at Endpoint85% ± 5%40% ± 8%<0.01
% hCD45+ in Spleen at Endpoint60% ± 7%25% ± 5%<0.01
Median Survival (days)2845<0.001

Conclusion

The successful application of this compound in a mouse model of leukemia is contingent on a systematic and rigorous preclinical evaluation. The protocols and frameworks provided in this document offer a comprehensive guide for researchers to navigate the necessary steps, from initial compound characterization to a well-designed in vivo efficacy study. Adherence to this structured approach will ensure the generation of robust and reliable data to ascertain the therapeutic potential of this compound in leukemia.

References

Application Notes and Protocols for Determining the Optimal Concentration of a Novel ETNK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethanolamine (B43304) Kinase 1 (ETNK1) is a crucial enzyme that catalyzes the first committed step in the phosphatidylethanolamine (B1630911) (PE) synthesis pathway, a key component of cell membranes.[1][2][3] Specifically, ETNK1 phosphorylates ethanolamine to produce phosphoethanolamine.[4] Dysregulation of ETNK1 activity has been linked to various diseases, including certain types of cancer, making it an attractive target for drug development.[2][3][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal concentration of a novel, hypothetical inhibitor, designated "ETNK-IN-1," for use in in vitro kinase assays. The following protocols outline the necessary steps for an initial screening and subsequent determination of the half-maximal inhibitory concentration (IC50), a key parameter for characterizing the potency of an inhibitor.

Data Presentation

Table 1: Initial Screening of this compound Inhibition of ETNK1 Activity

This compound Concentration (µM)ETNK1 Activity (Relative Fluorescence Units - RFU)Percent Inhibition (%)
0 (Control)10,0000
0.019,5005
0.18,00020
15,50045
101,20088
10050095

Table 2: Dose-Response Data for IC50 Determination of this compound

Log [this compound] (M)ETNK1 Activity (RFU)Percent Inhibition (%)
-89,8002
-7.59,2008
-77,50025
-6.54,90051
-61,80082
-5.580092
-560094

Signaling Pathway Diagram

ETNK1_Pathway cluster_reaction ETNK1 Catalyzed Reaction Ethanolamine Ethanolamine ETNK1 ETNK1 Ethanolamine->ETNK1 ATP ATP ATP->ETNK1 Phosphoethanolamine Phosphoethanolamine ETNK1->Phosphoethanolamine ADP ADP ETNK1->ADP ETNK_IN_1 This compound ETNK_IN_1->ETNK1 Downstream Downstream Kennedy Pathway (PE Synthesis) Phosphoethanolamine->Downstream

Caption: The role of ETNK1 in the Kennedy pathway and its inhibition by this compound.

Experimental Protocols

Initial Screening of this compound Concentration

This experiment aims to identify a broad range of concentrations of this compound that exhibit inhibitory effects on ETNK1 activity.

Materials:

  • Recombinant human ETNK1 enzyme

  • This compound stock solution (e.g., 10 mM in DMSO)

  • ETNK Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP solution

  • Ethanolamine substrate

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well or 384-well white, flat-bottom assay plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare Serial Dilutions of this compound:

    • Prepare a series of dilutions of this compound in ETNK Assay Buffer. A suggested range for initial screening is 100 µM, 10 µM, 1 µM, 0.1 µM, and 0.01 µM.

    • Include a "no inhibitor" control containing only the assay buffer with the corresponding concentration of DMSO.

  • Enzyme and Inhibitor Pre-incubation:

    • Add 5 µL of each this compound dilution or control to the wells of the assay plate.

    • Add 10 µL of diluted ETNK1 enzyme to each well.

    • Gently mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Prepare a master mix of the substrate and ATP. The final concentration of ATP should be at or near the Km for ETNK1, if known, to ensure sensitive detection of competitive inhibitors.[6]

    • Add 10 µL of the substrate/ATP master mix to each well to start the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Detect Kinase Activity:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the chosen kinase assay kit.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))

    • Plot the percent inhibition versus the log of the inhibitor concentration.

Determination of IC50 Value

Based on the results of the initial screening, a more detailed dose-response experiment is performed to determine the IC50 value of this compound.

Protocol:

  • Prepare Serial Dilutions of this compound:

    • Prepare a more granular series of dilutions of this compound, typically in half-log or third-log steps, bracketing the estimated 50% inhibition concentration from the initial screen. For example, if 1 µM showed approximately 50% inhibition, test concentrations from 10 µM down to 0.01 µM.

  • Follow the Kinase Assay Protocol:

    • Repeat the steps for enzyme and inhibitor pre-incubation, kinase reaction initiation, and detection as described in the initial screening protocol.

  • Data Analysis and IC50 Calculation:

    • Calculate the percent inhibition for each concentration.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 is the concentration of the inhibitor that results in a 50% reduction in enzyme activity.[7]

Experimental Workflow Diagram

experimental_workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor pre_incubation Pre-incubate ETNK1 with this compound prep_inhibitor->pre_incubation initiate_reaction Initiate Reaction with ATP and Substrate pre_incubation->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation detect_activity Stop Reaction and Detect Kinase Activity incubation->detect_activity analyze_data Analyze Data (% Inhibition) detect_activity->analyze_data plot_data Plot Dose-Response Curve analyze_data->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50 end End calc_ic50->end

Caption: Workflow for determining the optimal concentration of this compound.

Logical Relationship Diagram

logical_relationship inhibitor_conc [this compound] Concentration enzyme_activity ETNK1 Activity inhibitor_conc->enzyme_activity inversely proportional ic50 IC50 Value enzyme_activity->ic50 is the concentration at 50% of maximum

Caption: Relationship between inhibitor concentration, enzyme activity, and IC50.

References

Application Notes and Protocols for Testing ETNK-IN-1 in Primary Patient Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanolamine (B43304) kinase 1 (ETNK1) is a critical enzyme in the Kennedy pathway, responsible for the synthesis of the essential membrane phospholipid phosphatidylethanolamine (B1630911) (PE).[1] Recurrent somatic mutations in ETNK1 have been identified in various myeloid neoplasms, including atypical chronic myeloid leukemia (aCML) and chronic myelomonocytic leukemia (CMML).[2][3] These mutations often lead to reduced enzymatic activity, which in turn causes increased mitochondrial activity, elevated reactive oxygen species (ROS) production, and a mutator phenotype, contributing to disease progression.[4] This makes ETNK1 a promising therapeutic target for these malignancies.[2]

ETNK-IN-1 is a novel, potent, and selective small molecule inhibitor of ETNK1. These application notes provide a comprehensive guide for the experimental design and execution of preclinical studies to evaluate the efficacy and mechanism of action of this compound in primary patient samples from individuals with myeloid neoplasms. The following protocols are designed to be adaptable and can be modified based on specific experimental needs and the characteristics of the primary samples.

Signaling Pathway Overview

The Kennedy pathway is central to the synthesis of PE. ETNK1 catalyzes the first committed step, the phosphorylation of ethanolamine to phosphoethanolamine. PE is a crucial component of cellular membranes and is involved in various cellular processes, including signal transduction and cell division.[5] Dysregulation of this pathway due to ETNK1 mutations can have significant downstream consequences, including genomic instability.

ETNK1_Pathway cluster_0 Kennedy Pathway cluster_1 Inhibition by this compound cluster_2 Downstream Effects of Inhibition Ethanolamine Ethanolamine ETNK1 ETNK1 Ethanolamine->ETNK1 Substrate ATP ATP ATP->ETNK1 Phosphate Donor Phosphoethanolamine Phosphoethanolamine ETNK1->Phosphoethanolamine Catalyzes ADP ADP ETNK1->ADP Reduced_PE Reduced PE Synthesis Downstream_Metabolites Phosphatidylethanolamine (PE) Synthesis Phosphoethanolamine->Downstream_Metabolites Cell_Membrane Cell Membrane Integrity & Function Downstream_Metabolites->Cell_Membrane ETNK_IN_1 This compound ETNK_IN_1->ETNK1 Inhibits Membrane_Stress Altered Membrane Composition Reduced_PE->Membrane_Stress Apoptosis Induction of Apoptosis Membrane_Stress->Apoptosis

Figure 1: ETNK1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow

A systematic approach is crucial when evaluating a novel inhibitor in primary patient samples. The following workflow outlines the key experimental stages, from sample processing to data analysis.

Experimental_Workflow cluster_0 Phase 1: Sample Preparation & QC cluster_1 Phase 2: In Vitro Efficacy Studies cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Data Analysis & Interpretation Patient_Sample Primary Patient Sample (Bone Marrow or Peripheral Blood) Isolate_MNCs Isolate Mononuclear Cells (MNCs) (Ficoll-Paque) Patient_Sample->Isolate_MNCs Cell_Count Cell Counting & Viability (Trypan Blue) Isolate_MNCs->Cell_Count Characterization Sample Characterization (Flow Cytometry for Blasts, ETNK1 sequencing) Cell_Count->Characterization Dose_Response Dose-Response & Viability Assay (72h incubation with this compound, MTS/CCK-8 Assay) Characterization->Dose_Response Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining, Flow Cytometry) Dose_Response->Apoptosis_Assay CFC_Assay Colony Forming Cell (CFC) Assay (14-day culture in methylcellulose) Apoptosis_Assay->CFC_Assay Target_Engagement Target Engagement Assay (CETSA) CFC_Assay->Target_Engagement Downstream_Signaling Downstream Signaling Analysis (Western Blot for p-ETNK1, Metabolomics for Phosphoethanolamine) Target_Engagement->Downstream_Signaling ROS_Production ROS Production Assay (CellROX Green/Red Staining, Flow Cytometry) Downstream_Signaling->ROS_Production Data_Compilation Data Compilation & Statistical Analysis ROS_Production->Data_Compilation IC50_Determination IC50 Determination Data_Compilation->IC50_Determination Correlation_Analysis Correlate with Patient Clinical & Molecular Data IC50_Determination->Correlation_Analysis Conclusion Conclusion & Future Directions Correlation_Analysis->Conclusion

Figure 2: Overall Experimental Workflow for this compound Testing.

Experimental Protocols

Primary Sample Handling and Preparation

Proper handling and processing of primary patient samples are critical for obtaining reliable and reproducible data.

Materials:

  • Peripheral blood or bone marrow aspirate from patients with myeloid neoplasms, collected in heparinized tubes.

  • Ficoll-Paque PLUS (or similar density gradient medium).

  • Phosphate-Buffered Saline (PBS), sterile.

  • RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and cytokines (e.g., IL-3, SCF, G-CSF, GM-CSF at 10 ng/mL each).[6]

  • Trypan Blue solution.

  • Hemocytometer or automated cell counter.

Protocol:

  • Sample Collection and Transport: Transport patient samples to the laboratory at room temperature within 24 hours of collection.

  • Dilution: Dilute the blood or bone marrow sample 1:1 with sterile PBS.

  • MNC Isolation: Carefully layer the diluted sample onto an equal volume of Ficoll-Paque in a sterile conical tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Harvesting MNCs: Aspirate the upper layer (plasma) and carefully collect the mononuclear cell (MNC) layer (the "buffy coat").

  • Washing: Transfer the MNCs to a new tube and wash twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Red Blood Cell Lysis (if necessary): If significant red blood cell contamination is present, resuspend the cell pellet in a red blood cell lysis buffer for 5-10 minutes at room temperature, followed by washing with PBS.

  • Cell Counting and Viability: Resuspend the final cell pellet in culture medium. Perform a cell count and assess viability using Trypan Blue exclusion. A viability of >90% is recommended for downstream assays.

  • Cryopreservation (Optional): For biobanking, cells can be cryopreserved in FBS containing 10% DMSO at a concentration of 5-10 x 10^6 cells/mL.[6]

In Vitro Efficacy Assays

This assay determines the effect of this compound on the metabolic activity and viability of primary cancer cells.

Materials:

  • Isolated primary MNCs.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well flat-bottom culture plates.

  • MTS or CCK-8 reagent.

  • Plate reader.

Protocol:

  • Cell Seeding: Seed primary MNCs in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in culture medium. Add the drug dilutions to the respective wells. Include a vehicle control (DMSO) at the highest concentration used for the drug.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Development: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

This assay quantifies the induction of apoptosis by this compound.

Materials:

  • Isolated primary MNCs.

  • This compound.

  • 6-well culture plates.

  • Annexin V-FITC (or other fluorochrome) and Propidium Iodide (PI) staining kit.

  • Flow cytometer.

Protocol:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in a 6-well plate. Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by centrifugation and wash once with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of binding buffer to each sample and analyze immediately on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

This assay assesses the effect of this compound on the proliferative capacity of hematopoietic progenitor cells.[7][8][9]

Materials:

  • Isolated primary MNCs.

  • This compound.

  • MethoCult™ medium (e.g., H4434 Classic) or similar methylcellulose-based medium.

  • 35 mm culture dishes.

Protocol:

  • Cell Preparation: Prepare a suspension of primary MNCs at a concentration of 1 x 10^5 cells/mL in culture medium.

  • Drug Addition: Add this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50 from the viability assay) to the cell suspension. Include a vehicle control.

  • Plating: Add 0.3 mL of the cell suspension to 3 mL of MethoCult™ medium, vortex thoroughly, and let stand for 5 minutes to allow bubbles to dissipate. Dispense 1.1 mL of the mixture into duplicate 35 mm culture dishes using a syringe with a blunt-end needle.

  • Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 14 days.

  • Colony Counting: After 14 days, count the number of colonies (e.g., CFU-GM, BFU-E) under an inverted microscope. A colony is typically defined as a cluster of 40 or more cells.

  • Data Analysis: Calculate the percentage of colony inhibition for each drug concentration relative to the vehicle control.

Mechanism of Action Assays

CETSA is used to confirm direct target engagement of this compound with ETNK1 in intact cells.

Materials:

  • Isolated primary MNCs.

  • This compound.

  • PBS with protease and phosphatase inhibitors.

  • Equipment for heating (e.g., PCR cycler) and cell lysis (e.g., freeze-thaw).

  • SDS-PAGE and Western blotting reagents.

  • Anti-ETNK1 antibody.

Protocol:

  • Treatment: Treat primary MNCs with this compound or vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the amount of soluble ETNK1 by SDS-PAGE and Western blotting using an anti-ETNK1 antibody.

  • Data Analysis: Quantify the band intensities. Stabilization of ETNK1 by this compound at higher temperatures compared to the vehicle control indicates target engagement.

This assay can be used to assess the phosphorylation status of ETNK1 (if a suitable antibody is available) or other downstream markers of cellular stress and apoptosis.

Materials:

  • Isolated primary MNCs.

  • This compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibodies (e.g., anti-phospho-ETNK1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-γH2AX).

  • HRP-conjugated secondary antibodies.

Protocol:

  • Treatment and Lysis: Treat cells with this compound as in the apoptosis assay. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with the desired primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

This assay measures the generation of reactive oxygen species, a known downstream effect of ETNK1 dysfunction.

Materials:

  • Isolated primary MNCs.

  • This compound.

  • CellROX™ Green or Deep Red Reagent.

  • Flow cytometer.

Protocol:

  • Treatment: Treat cells with this compound at the desired concentrations for 24-48 hours.

  • Staining: Add CellROX™ reagent to the cell culture at a final concentration of 5 µM and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with PBS.

  • Data Acquisition: Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity to determine the level of ROS production.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: In Vitro Efficacy of this compound in Primary Myeloid Neoplasm Samples

Patient IDDiagnosisETNK1 Mutation StatusViability IC50 (µM)Apoptosis (% at 1x IC50)CFC Inhibition (% at 1x IC50)
P001CMMLN244S
P002aCMLWild-Type
P003AMLH243Y
.........

Table 2: Mechanism of Action of this compound in Primary Myeloid Neoplasm Samples

Patient IDThis compound Conc.Target Engagement (CETSA ΔTm °C)p-ETNK1 (Fold Change)Cleaved PARP (Fold Change)ROS Production (MFI Fold Change)
P001Vehicle1.01.01.0
1x IC50
P002Vehicle1.01.01.0
1x IC50
......

Conclusion

These application notes provide a robust framework for the preclinical evaluation of this compound in primary patient samples. The data generated from these experiments will be crucial for determining the therapeutic potential of this compound and for understanding its mechanism of action in a clinically relevant setting. The results will inform go/no-go decisions for further drug development and can help in identifying patient populations most likely to respond to ETNK1-targeted therapy.

References

Application Notes and Protocols for Measuring ETNK1 Activity Following Treatment with an ETNK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanolamine (B43304) kinase 1 (ETNK1) is a critical enzyme in the Kennedy pathway, responsible for the phosphorylation of ethanolamine to phosphoethanolamine (P-Et), a key step in the biosynthesis of the major membrane phospholipid, phosphatidylethanolamine (B1630911) (PE).[1][2] Dysregulation of ETNK1 activity, often through genetic mutations, has been implicated in various diseases, including certain types of cancer such as atypical chronic myeloid leukemia (aCML) and systemic mastocytosis.[3][4][5] These mutations typically result in a loss of function, leading to decreased production of P-Et.[6][7] This reduction in P-Et levels has been shown to increase mitochondrial activity and the production of reactive oxygen species (ROS), ultimately causing DNA damage and contributing to oncogenesis.[6][8][9]

The development of specific inhibitors targeting ETNK1, such as the hypothetical ETNK-IN-1, represents a promising therapeutic strategy. These inhibitors aim to modulate the downstream effects of ETNK1 activity. Accurate and robust methods to measure the activity of ETNK1 and its downstream signaling consequences are therefore essential for the preclinical and clinical development of such inhibitors.

These application notes provide detailed protocols for a suite of assays to characterize the effects of an ETNK1 inhibitor, using this compound as an example. The described methods will enable researchers to:

  • Confirm direct engagement of the inhibitor with the ETNK1 protein.

  • Quantify the enzymatic activity of ETNK1 in both biochemical and cellular contexts.

  • Measure the levels of the direct product of ETNK1 activity, phosphoethanolamine.

  • Assess the downstream cellular consequences of ETNK1 inhibition, including mitochondrial activity, ROS production, and DNA damage.

ETNK1 Signaling Pathway

The primary function of ETNK1 is the ATP-dependent phosphorylation of ethanolamine. The product, phosphoethanolamine, is a precursor for the synthesis of phosphatidylethanolamine. Reduced ETNK1 activity leads to a cascade of downstream cellular events.

ETNK1_Pathway cluster_0 Cellular Inputs cluster_1 ETNK1 Activity cluster_2 Downstream Products & Effects Ethanolamine Ethanolamine ETNK1 ETNK1 Ethanolamine->ETNK1 ATP ATP ATP->ETNK1 Phosphoethanolamine Phosphoethanolamine (P-Et) ETNK1->Phosphoethanolamine ADP This compound This compound This compound->ETNK1 Inhibition PE Phosphatidylethanolamine (PE) Phosphoethanolamine->PE Mito_Activity Mitochondrial Activity Phosphoethanolamine->Mito_Activity Inhibition ROS Reactive Oxygen Species (ROS) Mito_Activity->ROS DNA_Damage DNA Damage ROS->DNA_Damage

Figure 1: ETNK1 Signaling Pathway and Point of Inhibition.

I. Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a drug to its target protein within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[10][11]

Experimental Workflow

CETSA_Workflow A 1. Cell Culture & Treatment (e.g., with this compound or Vehicle) B 2. Heating (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble Fraction (Centrifugation) C->D E 5. Protein Quantification D->E F 6. Western Blot Analysis (for ETNK1) E->F G 7. Data Analysis (Melting Curve Generation) F->G

Figure 2: CETSA Experimental Workflow.
Protocol

  • Cell Culture and Treatment:

    • Culture cells of interest to 70-80% confluency.

    • Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).

  • Heating:

    • Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3-5 minutes). A pre-experiment is recommended to determine the optimal temperature range.[11]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or using a mild lysis buffer.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction.

    • Normalize the protein concentration for all samples.

  • Western Blot Analysis:

    • Perform SDS-PAGE and western blotting using a specific primary antibody against ETNK1.

    • Use a suitable secondary antibody and a chemiluminescent or fluorescent detection system.

  • Data Analysis:

    • Quantify the band intensities for ETNK1 at each temperature for both treated and untreated samples.

    • Plot the relative amount of soluble ETNK1 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Data Presentation
TreatmentTemperature (°C)Relative Soluble ETNK1 (%)
Vehicle40100
4595
5080
5550
6020
655
This compound (1 µM)40100
4598
5090
5575
6045
6515

II. Measurement of ETNK1 Enzymatic Activity

A. Biochemical Assay (Fluorometric)

This assay measures the amount of ADP produced as a result of ETNK1's kinase activity in a cell-free system.

Protocol
  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 25 mM HEPES, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, pH 7.4).

    • Prepare solutions of recombinant ETNK1, ethanolamine, ATP, and this compound at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, this compound (or vehicle), and recombinant ETNK1.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding ethanolamine and ATP.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction.

    • Use a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, following the manufacturer's instructions. The signal (luminescence or fluorescence) is proportional to the ADP concentration.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ADP.

    • Calculate the ETNK1 activity in the presence of different concentrations of this compound.

    • Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Data Presentation
This compound (nM)ETNK1 Activity (%)
0100
190
1075
5052
10030
50010
10005
IC₅₀ (nM) ~50
B. Cellular Assay: Quantification of Phosphoethanolamine by LC-MS/MS

This method directly measures the intracellular concentration of the product of ETNK1 activity, phosphoethanolamine, in cells treated with this compound.

Protocol
  • Cell Culture and Treatment:

    • Culture cells and treat with different concentrations of this compound for a desired period.

  • Metabolite Extraction:

    • Harvest the cells and perform a metabolite extraction, for example, using a cold methanol/water/chloroform extraction method.

  • LC-MS/MS Analysis:

    • Analyze the aqueous phase of the extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable column for polar metabolite separation (e.g., a HILIC column).

    • Optimize the mass spectrometer settings for the detection of phosphoethanolamine.

    • Use a stable isotope-labeled internal standard for accurate quantification.

  • Data Analysis:

    • Quantify the phosphoethanolamine levels relative to the internal standard and normalize to the cell number or total protein content.

Data Presentation
TreatmentPhosphoethanolamine (relative abundance)
Vehicle1.00
This compound (100 nM)0.65
This compound (500 nM)0.32
This compound (1 µM)0.15

III. Assessment of Downstream Cellular Effects

A. Mitochondrial Activity Assay

Inhibition of ETNK1 is expected to increase mitochondrial activity. This can be measured using fluorescent probes that accumulate in active mitochondria.

Protocol
  • Cell Culture and Treatment:

    • Plate cells in a 96-well plate or on coverslips and treat with this compound.

  • Staining:

    • Incubate the cells with a mitochondrial membrane potential-sensitive dye (e.g., TMRM or MitoTracker Red CMXRos) according to the manufacturer's protocol.

  • Imaging and Quantification:

    • Image the cells using a fluorescence microscope or a high-content imaging system.

    • Alternatively, use a flow cytometer to quantify the fluorescence intensity per cell.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the mitochondrial probe in treated versus control cells.

Data Presentation
TreatmentMean Fluorescence Intensity (AU)
Vehicle1500
This compound (1 µM)2500
ETNK1 Mutant (Positive Control)2800
B. Reactive Oxygen Species (ROS) Production Assay

Increased mitochondrial activity can lead to higher ROS production.

Protocol
  • Cell Culture and Treatment:

    • Culture and treat cells with this compound as described previously.

  • ROS Detection:

    • Incubate the cells with a ROS-sensitive fluorescent probe (e.g., CellROX Green or CM-H2DCFDA) following the manufacturer's instructions.

  • Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer.

  • Data Analysis:

    • Compare the fluorescence intensity between treated and control cells.

Data Presentation
TreatmentMean Fluorescence Intensity (AU)
Vehicle800
This compound (1 µM)1600
H₂O₂ (Positive Control)2500
C. DNA Damage Assay (γH2AX Staining)

Increased ROS can cause DNA double-strand breaks, which can be detected by staining for phosphorylated histone H2AX (γH2AX).

Protocol
  • Cell Culture and Treatment:

    • Culture cells on coverslips and treat with this compound.

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against γH2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus.

Data Presentation
TreatmentAverage γH2AX Foci per Nucleus
Vehicle2.5
This compound (1 µM)8.1
Etoposide (Positive Control)15.3

Summary and Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy and mechanism of action of ETNK1 inhibitors like this compound. By employing a combination of target engagement, biochemical, and cellular assays, researchers can build a robust data package to support the development of novel therapeutics targeting the ETNK1 pathway. The provided tables and diagrams offer a clear structure for data presentation and a conceptual understanding of the experimental workflows.

References

Application of ETNK-IN-1 in Studying Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETNK-IN-1 is a potent and selective inhibitor of Ethanolamine Kinase 1 (ETNK1), a key enzyme in the Kennedy pathway responsible for the synthesis of phosphatidylethanolamine (B1630911) (PE). Recent studies have unveiled a critical role for ETNK1 and its product, phosphoethanolamine (P-Et), in the regulation of mitochondrial function.[1][2][3][4] Loss-of-function mutations in ETNK1, which lead to reduced P-Et levels, have been associated with increased mitochondrial activity, elevated reactive oxygen species (ROS) production, and subsequent DNA damage.[1][2][5][6] Mechanistically, P-Et has been identified as a competitive inhibitor of succinate (B1194679) at mitochondrial complex II (succinate dehydrogenase, SDH).[1][2][7] Therefore, inhibition of ETNK1 with this compound provides a valuable pharmacological tool to investigate the intricate relationship between phospholipid metabolism and mitochondrial bioenergetics.

This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on mitochondrial function.

Principle of Action

This compound inhibits the catalytic activity of ETNK1, leading to a decrease in the intracellular concentration of phosphoethanolamine. This reduction in P-Et relieves the inhibition of mitochondrial complex II, resulting in enhanced electron transport chain (ETC) activity, increased oxygen consumption, and elevated production of ROS and ATP.

Data Presentation

The following tables summarize the expected quantitative data from key experiments using this compound, based on published findings from genetic studies of ETNK1.

Table 1: Effect of this compound on Mitochondrial Activity, ROS, and ATP Production

Treatment GroupMitochondrial Activity (Fold Change vs. Vehicle)Intracellular ROS (Fold Change vs. Vehicle)Intracellular ATP (Fold Change vs. Vehicle)
Vehicle Control1.001.001.00
This compound (1 µM)1.5 - 2.01.4 - 1.81.4 - 1.7
This compound (5 µM)1.8 - 2.51.6 - 2.21.6 - 2.0

Data are presented as expected ranges based on published literature on ETNK1 loss-of-function models.[5][8] Actual results may vary depending on the cell type and experimental conditions.

Table 2: Effect of this compound on Mitochondrial Complex II Activity

Treatment GroupComplex II Activity (% of Vehicle Control)
Vehicle Control100
This compound (1 µM)120 - 150
This compound (5 µM)140 - 180
This compound (5 µM) + Succinate (High Conc.)105 - 115

Data are presented as expected ranges. The addition of high concentrations of succinate is expected to competitively overcome the effect of reduced P-Et, demonstrating the mechanism of action.[1][2]

Experimental Protocols

Measurement of Mitochondrial Activity using MitoTracker™ Red CMXRos

Objective: To assess changes in mitochondrial membrane potential, an indicator of mitochondrial activity, following treatment with this compound.

Materials:

  • Cells of interest (e.g., HEK293, cancer cell lines)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • MitoTracker™ Red CMXRos (Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Protocol:

  • Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis, or chamber slides for microscopy) and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration (e.g., 24-48 hours).

  • Prepare a working solution of MitoTracker™ Red CMXRos in pre-warmed serum-free medium at a final concentration of 100-200 nM.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the MitoTracker™ working solution to the cells and incubate for 30 minutes at 37°C in the dark.

  • Remove the MitoTracker™ solution and wash the cells twice with pre-warmed PBS.

  • Add fresh pre-warmed complete medium to the cells.

  • Analyze the fluorescence using a fluorescence microscope (Excitation/Emission: ~579/599 nm) or a fluorescence plate reader.

  • Quantify the fluorescence intensity and normalize to the vehicle control to determine the fold change in mitochondrial activity.

Measurement of Intracellular Reactive Oxygen Species (ROS) using CellROX™ Green Reagent

Objective: To quantify the levels of intracellular ROS generated as a consequence of increased mitochondrial activity induced by this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • CellROX™ Green Reagent (Thermo Fisher Scientific)

  • PBS

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Plate and treat cells with this compound or vehicle as described in Protocol 1.

  • Prepare a working solution of CellROX™ Green Reagent in PBS at a final concentration of 5 µM.

  • Remove the culture medium and wash the cells once with PBS.

  • Add the CellROX™ working solution to the cells and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells three times with PBS.

  • For flow cytometry analysis, detach the cells using a gentle dissociation reagent (e.g., TrypLE™), resuspend in PBS, and analyze on a flow cytometer (Excitation/Emission: ~485/520 nm).

  • For plate reader analysis, add PBS to the wells and measure the fluorescence.

  • Calculate the mean fluorescence intensity and normalize to the vehicle control to determine the fold change in ROS levels.

Measurement of Intracellular ATP Levels using ATPlite™ Luminescence Assay System

Objective: To measure changes in cellular ATP production resulting from the enhanced mitochondrial respiration upon this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • ATPlite™ Luminescence Assay System (PerkinElmer)

  • Opaque 96-well plates

  • Luminometer

Protocol:

  • Seed cells in an opaque 96-well plate and treat with this compound or vehicle as described in Protocol 1.

  • At the end of the treatment period, equilibrate the plate to room temperature for 10 minutes.

  • Reconstitute the ATPlite™ substrate according to the manufacturer's instructions.

  • Add the appropriate volume of the reconstituted ATPlite™ reagent to each well.

  • Lyse the cells by shaking the plate for 5 minutes at 700 rpm.

  • Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Normalize the luminescence signal of treated cells to the vehicle control to determine the fold change in ATP levels.

Visualizations

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Kennedy Pathway cluster_2 Mitochondrion This compound This compound ETNK1 ETNK1 This compound->ETNK1 Inhibits Phosphoethanolamine (P-Et) Phosphoethanolamine (P-Et) ETNK1->Phosphoethanolamine (P-Et) Produces Ethanolamine Ethanolamine Ethanolamine->ETNK1 Complex II (SDH) Complex II (SDH) Phosphoethanolamine (P-Et)->Complex II (SDH) Inhibits Fumarate Fumarate Complex II (SDH)->Fumarate ETC Electron Transport Chain Complex II (SDH)->ETC Succinate Succinate Succinate->Complex II (SDH) Substrate ROS Increased ROS ETC->ROS ATP Increased ATP ETC->ATP

Caption: Signaling pathway of this compound action on mitochondrial function.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Mitochondrial Function Assays cluster_2 Data Analysis A Seed Cells B Treat with this compound or Vehicle A->B C Mitochondrial Activity (MitoTracker) B->C D ROS Production (CellROX) B->D E ATP Levels (ATPlite) B->E F Fluorescence/Luminescence Measurement C->F D->F E->F G Normalization and Statistical Analysis F->G

Caption: General experimental workflow for studying mitochondrial function with this compound.

Logical_Relationship cluster_0 Inhibition cluster_1 Metabolic Change cluster_2 Mitochondrial Effect A This compound B Decreased ETNK1 Activity A->B C Decreased Phosphoethanolamine (P-Et) B->C D Disinhibition of Complex II C->D E Increased Mitochondrial Respiration D->E F Increased ROS and ATP Production E->F

Caption: Logical relationship from this compound inhibition to mitochondrial effects.

References

Application Note and Protocols: Investigating Reactive Oxygen Species Production Using ETNK-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanolamine (B43304) kinase 1 (ETNK1) is a critical enzyme in the Kennedy pathway, responsible for the phosphorylation of ethanolamine to phosphoethanolamine (P-Et), a key step in the synthesis of the major membrane phospholipid phosphatidylethanolamine (B1630911) (PE).[1][2][3] Recent studies have uncovered a novel role for ETNK1 in cellular metabolism and redox homeostasis. It has been demonstrated that reduced ETNK1 activity, often due to mutations found in various myeloid neoplasms, leads to a decrease in intracellular P-Et levels.[4][5][6] This reduction in P-Et results in the hyperactivation of mitochondrial complex II (succinate dehydrogenase), leading to increased mitochondrial respiration, elevated production of reactive oxygen species (ROS), and subsequent oxidative DNA damage.[3][4][7] This positions ETNK1 as a potential therapeutic target for diseases associated with oxidative stress and mitochondrial dysfunction.

ETNK-IN-1 is a potent and selective inhibitor of ETNK1, designed for the investigation of its role in cellular processes. This application note provides detailed protocols for utilizing this compound to study its effects on ROS production in a cellular context. The following sections describe methodologies for cell culture, treatment with this compound, and the subsequent measurement of both total cellular and mitochondrial ROS levels.

Signaling Pathway of ETNK1 and ROS Production

ETNK1_ROS_Pathway Ethanolamine Ethanolamine ETNK1 ETNK1 Ethanolamine->ETNK1 PEt Phosphoethanolamine (P-Et) ETNK1->PEt ATP to ADP ComplexII Complex II (SDH) PEt->ComplexII Competitive Inhibition ETNK_IN_1 This compound ETNK_IN_1->ETNK1 Inhibition ETC Electron Transport Chain ComplexII->ETC Succinate Succinate Succinate->ComplexII ROS Reactive Oxygen Species (ROS) ETC->ROS

Caption: ETNK1-mediated ROS production signaling pathway.

Experimental Workflow for Investigating ROS Production with this compound

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay ROS Measurement cluster_analysis Data Analysis CellCulture 1. Cell Seeding Treatment 2. Treatment with This compound CellCulture->Treatment ProbeLoading 3. ROS Probe Incubation (e.g., DCFDA, MitoSOX) Treatment->ProbeLoading Measurement 4. Fluorescence Measurement (Plate Reader/Microscopy/FACS) ProbeLoading->Measurement DataAnalysis 5. Data Normalization and Quantification Measurement->DataAnalysis

Caption: Experimental workflow for ROS measurement using this compound.

Materials and Methods

Materials
  • Cell line of interest (e.g., HEK293, TF-1, or other relevant cell lines)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for total ROS (e.g., from Thermo Fisher Scientific)

  • MitoSOX™ Red mitochondrial superoxide (B77818) indicator for mitochondrial ROS (e.g., from Thermo Fisher Scientific)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well black, clear-bottom plates for fluorescence reading

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Protocol 1: Measurement of Total Cellular ROS Production

This protocol utilizes H2DCFDA, a cell-permeable probe that fluoresces upon oxidation by various ROS within the cell.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A final concentration range of 0.1 µM to 10 µM is recommended for initial experiments.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • A positive control (e.g., 100 µM H2O2 for 1 hour) is recommended.

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate for the desired treatment duration (e.g., 24 hours).

  • H2DCFDA Staining and Measurement:

    • Prepare a 10 µM working solution of H2DCFDA in pre-warmed PBS.

    • After incubation with this compound, gently wash the cells twice with 100 µL of warm PBS.

    • Add 100 µL of the 10 µM H2DCFDA solution to each well.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

    • Wash the cells twice with 100 µL of warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 2: Measurement of Mitochondrial ROS Production

This protocol uses MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1.

  • MitoSOX™ Red Staining and Measurement:

    • Prepare a 5 µM working solution of MitoSOX™ Red in pre-warmed Hank's Balanced Salt Solution (HBSS) or another appropriate buffer.

    • After treatment with this compound, gently wash the cells twice with 100 µL of warm PBS.

    • Add 100 µL of the 5 µM MitoSOX™ Red solution to each well.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Wash the cells gently three times with 100 µL of warm PBS.

    • Add 100 µL of PBS or culture medium to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~510 nm and emission at ~580 nm. Alternatively, visualize and quantify using a fluorescence microscope or flow cytometer.

Data Presentation and Expected Results

The following tables summarize the expected quantitative data from experiments using this compound to investigate ROS production. The data are presented as a percentage increase in ROS levels compared to the vehicle control.

Table 1: Effect of this compound on Total Cellular ROS Production (H2DCFDA Assay)

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (AU)% Increase in ROS (vs. Vehicle)
Vehicle Control0 (DMSO)15000%
This compound0.1180020%
This compound1270080%
This compound104500200%
Positive Control100 (H2O2)5250250%

Table 2: Effect of this compound on Mitochondrial ROS Production (MitoSOX™ Red Assay)

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (AU)% Increase in ROS (vs. Vehicle)
Vehicle Control0 (DMSO)8000%
This compound0.1104030%
This compound11840130%
This compound102800250%
Positive Control10 (Antimycin A)3200300%

Discussion and Conclusion

The inhibition of ETNK1 by this compound is expected to phenocopy the effects of loss-of-function mutations in the ETNK1 gene.[3][4][7] By reducing the intracellular concentration of phosphoethanolamine, this compound treatment should lead to a dose-dependent increase in mitochondrial activity and, consequently, a significant elevation in both total cellular and mitochondrial reactive oxygen species.[3][4] The provided protocols offer robust methods for quantifying these changes.

The data presented in Tables 1 and 2 illustrate the expected outcomes, demonstrating a clear dose-dependent increase in ROS levels upon treatment with this compound. These findings would confirm the role of ETNK1 in regulating mitochondrial ROS production and validate this compound as a valuable tool for studying this pathway.

For drug development professionals, the ability to modulate ROS levels through ETNK1 inhibition presents a potential therapeutic strategy. For instance, in certain cancers, increased ROS can promote DNA damage and apoptosis, suggesting that ETNK1 inhibitors could be explored as anti-cancer agents. Conversely, in diseases characterized by excessive oxidative stress, strategies to enhance ETNK1 activity or supplement with phosphoethanolamine might be beneficial.[3]

References

Application Notes and Protocols for Evaluating the Specificity of ETNK-IN-1, an Inhibitor of Ethanolamine Kinase 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the specificity of ETNK-IN-1, a putative inhibitor of Ethanolamine (B43304) Kinase 1 (ETNK1). The following protocols and methodologies are designed to rigorously characterize the on-target and off-target activities of this compound, a critical step in its validation as a chemical probe or therapeutic candidate.

Introduction to ETNK1 and the Kennedy Pathway

Ethanolamine Kinase 1 (ETNK1) is a key enzyme in the Kennedy pathway, which is responsible for the de novo biosynthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes. ETNK1 catalyzes the phosphorylation of ethanolamine to phosphoethanolamine, the first committed step in this pathway. Dysregulation of ETNK1 activity has been implicated in certain cancers, making it a potential therapeutic target.

Kennedy Pathway for Phosphatidylethanolamine Synthesis

Kennedy_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol Ethanolamine_ext Ethanolamine Ethanolamine_int Ethanolamine Ethanolamine_ext->Ethanolamine_int Transport Phosphoethanolamine Phosphoethanolamine Ethanolamine_int->Phosphoethanolamine ATP1 ATP ETNK1 ETNK1 ATP1->ETNK1 ADP1 ADP ETNK1->ADP1 ETNK1->Phosphoethanolamine ETNK_IN_1 This compound ETNK_IN_1->ETNK1 Inhibition CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP CTP PCYT2 PCYT2 CTP->PCYT2 PPi PPi PCYT2->PPi PCYT2->CDP_Ethanolamine Phosphatidylethanolamine Phosphatidylethanolamine (PE) CDP_Ethanolamine->Phosphatidylethanolamine DAG Diacylglycerol (DAG) CEPT1 CEPT1 DAG->CEPT1 CEPT1->Phosphatidylethanolamine

Figure 1: The Kennedy Pathway for Phosphatidylethanolamine Biosynthesis.

Experimental Workflow for Specificity Profiling

A multi-faceted approach is essential to thoroughly evaluate the specificity of this compound. The following workflow outlines the key experimental stages.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_proteome Proteome-Wide Profiling Biochem Biochemical IC50 Assay (ETNK1 vs. other kinases) KinomeScan Kinome Profiling (KinomeScan) (Selectivity across kinome) Biochem->KinomeScan Initial Potency & Selectivity ChemProteomics Chemical Proteomics (Unbiased off-target identification) Biochem->ChemProteomics Broad Off-Target Screen CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Phenotypic Phenotypic Assays (e.g., Cell Viability) CETSA->Phenotypic Confirm Cellular Target Engagement KinomeScan->CETSA Identified Targets ChemProteomics->CETSA Validate Novel Off-Targets

Figure 2: General Workflow for Evaluating Inhibitor Specificity.

Biochemical Assays for On-Target Potency and Selectivity

Biochemical assays are fundamental for determining the direct inhibitory activity of this compound against purified enzymes.

ETNK1 Inhibition Assay (IC50 Determination)

Protocol:

  • Reagents and Materials:

    • Recombinant human ETNK1 enzyme.

    • This compound (serial dilutions).

    • ATP.

    • Ethanolamine.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.

    • 384-well white assay plates.

  • Procedure: a. Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer. b. Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate. c. Add 2.5 µL of a solution containing ETNK1 enzyme and ethanolamine in kinase buffer. d. Incubate for 15 minutes at room temperature to allow compound binding. e. Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for ETNK1. f. Incubate for 1 hour at 30°C. g. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. h. Measure luminescence using a plate reader.

  • Data Analysis: a. Normalize the data with the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). b. Plot the percent inhibition against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Off-Target Kinase Panel

To assess the selectivity of this compound, it should be tested against a panel of other kinases, particularly those with structurally similar ATP-binding pockets.

Table 1: Illustrative Biochemical Selectivity Data for this compound

Kinase TargetIC50 (nM)
ETNK1 50
ETNK2>10,000
CHKA>10,000
PI3Kα2,500
mTOR8,000
p38α>10,000
SRC>10,000
LCK>10,000

Kinome Profiling for Broad Selectivity Assessment

A comprehensive kinome scan is crucial for understanding the selectivity of this compound across the human kinome. This is typically performed as a fee-for-service by specialized vendors.

Table 2: Illustrative KINOMEscan™ Results for this compound (at 1 µM)

Kinase TargetPercent of Control
ETNK1 5
AAK195
ABL198
AURKA92
CDK297
EGFR99
......

Note: In a KINOMEscan™ assay, a lower "Percent of Control" indicates stronger binding of the inhibitor to the kinase.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that this compound binds to ETNK1 within a cellular environment.[1] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

CETSA Protocol
  • Cell Culture and Treatment: a. Culture cells (e.g., HEK293T or a relevant cancer cell line) to 80-90% confluency. b. Treat cells with this compound at various concentrations or with DMSO (vehicle control) for 1-2 hours.

  • Heat Treatment: a. Harvest and wash the cells, then resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C). b. Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C. c. Transfer the supernatant to new tubes and determine the protein concentration.

  • Western Blot Analysis: a. Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against ETNK1. b. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: a. Quantify the band intensities for ETNK1 at each temperature. b. Plot the normalized band intensity against the temperature to generate melting curves for both the vehicle- and this compound-treated samples. c. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.

Table 3: Illustrative CETSA Data for this compound

TreatmentMelting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)52.5°C-
This compound (1 µM)56.0°C+3.5°C

Chemical Proteomics for Unbiased Off-Target Identification

Chemical proteomics can identify the full spectrum of protein targets and off-targets of this compound in a cellular context.[2]

General Workflow for Chemical Proteomics

Chemical_Proteomics_Workflow Cell_Lysate Cell Lysate Incubation Incubation and Washing Cell_Lysate->Incubation Immobilized_Inhibitor Immobilized this compound (Affinity Matrix) Immobilized_Inhibitor->Incubation Elution Elution of Bound Proteins Incubation->Elution Digestion Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis and Target Identification LC_MS->Data_Analysis

Figure 3: Chemical Proteomics Workflow for Target Identification.
Data Interpretation

Proteins that are significantly enriched in the this compound pull-down compared to a control experiment (e.g., beads only or a structurally related inactive compound) are considered potential targets or off-targets. These candidates should then be validated using orthogonal methods such as CETSA or biochemical assays.

Table 4: Illustrative Chemical Proteomics Hit List for this compound

Protein IDProtein NameEnrichment (Fold Change)p-value
Q9HBU6Ethanolamine kinase 1 25.3 <0.001
P42336Choline kinase alpha3.10.04
Q9Y251Ethanolamine kinase 22.80.05

Summary and Conclusion

A rigorous evaluation of the specificity of this compound is paramount. By employing a combination of biochemical assays, kinome-wide profiling, cellular target engagement assays like CETSA, and unbiased chemical proteomics, researchers can build a comprehensive selectivity profile. This multi-pronged approach will provide the necessary confidence to utilize this compound as a selective chemical probe for studying the biology of ETNK1 and for its further development as a potential therapeutic agent.

References

Hypothetical Application Note and Protocol: ETNK-IN-1 in Combination with PARP Inhibition for the Treatment of Myeloid Neoplasms

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application note and protocol are hypothetical and intended for research and discussion purposes only. ETNK-IN-1 is currently marketed for research in insecticide development, and there are no published preclinical or clinical studies on its use in cancer therapy in combination with other chemotherapy agents. The proposed protocol is based on the known mechanism of Ethanolamine (B43304) Kinase 1 (ETNK1) and the scientific rationale for its combination with a PARP inhibitor.

Introduction

Ethanolamine Kinase 1 (ETNK1) is a critical enzyme in the Kennedy pathway, responsible for the phosphorylation of ethanolamine to phosphoethanolamine (P-Et), a key step in the synthesis of major cell membrane phospholipids.[1] Recurrent somatic mutations in the ETNK1 gene have been identified in various myeloid neoplasms, including atypical chronic myeloid leukemia (aCML) and chronic myelomonocytic leukemia (CMML).[2][3] These mutations typically result in a loss of function of the ETNK1 enzyme.

The reduced enzymatic activity of mutated ETNK1 leads to decreased intracellular levels of P-Et.[3] This has significant downstream consequences, including mitochondrial hyperactivation, increased production of reactive oxygen species (ROS), and subsequent DNA damage, creating a "mutator phenotype" that can drive cancer progression.[3][4] This induction of DNA damage presents a therapeutic vulnerability.

This application note describes a hypothetical preclinical protocol to evaluate the therapeutic potential of this compound, an inhibitor of ETNK1, in combination with a Poly (ADP-ribose) polymerase (PARP) inhibitor. The rationale for this combination is that inhibiting ETNK1 will lead to increased ROS-induced DNA damage, which can then be synergistically targeted by a PARP inhibitor that blocks a key DNA repair pathway, leading to synthetic lethality in cancer cells.

Proposed Signaling Pathway and Therapeutic Rationale

The inhibition of ETNK1 by this compound is hypothesized to mimic the effects of loss-of-function mutations observed in myeloid neoplasms. This leads to a cascade of events culminating in increased DNA damage, thereby sensitizing cancer cells to agents that inhibit DNA repair mechanisms, such as PARP inhibitors.

ETNK1_Pathway cluster_0 Normal Cell Physiology cluster_1 ETNK1 Inhibition / Mutation ETNK1 ETNK1 PEt Phosphoethanolamine (P-Et) ETNK1->PEt Catalyzes Mito Mitochondrial Complex II PEt->Mito Inhibits ROS ROS Production Mito->ROS Regulates DNA_H DNA Integrity ROS->DNA_H ETNK_IN_1 This compound ETNK1_I ETNK1 (Inhibited) ETNK_IN_1->ETNK1_I PEt_I Reduced P-Et ETNK1_I->PEt_I Reduced Catalysis Mito_I Mitochondrial Hyperactivation PEt_I->Mito_I Loss of Inhibition ROS_I Increased ROS Mito_I->ROS_I Upregulates DNA_D DNA Damage ROS_I->DNA_D Induces PARP PARP DNA_D->PARP Activates Apoptosis Apoptosis DNA_D->Apoptosis Induces Repair DNA Repair PARP->Repair Mediates PARP_I PARP Inhibitor PARP_I->PARP Repair->Apoptosis

Caption: ETNK1 inhibition leads to increased ROS and DNA damage, sensitizing cells to PARP inhibitors.

Hypothetical Experimental Protocol

This protocol details an in vitro experiment to assess the synergistic anti-cancer effects of this compound and a PARP inhibitor (e.g., Olaparib) on a human myeloid leukemia cell line.

Objective: To determine if this compound enhances the cytotoxicity of a PARP inhibitor in a myeloid leukemia cell line and to quantify the synergy of the drug combination.

Materials and Reagents:

  • Cell Line: A human acute myeloid leukemia (AML) cell line (e.g., MOLM-13, which has been used in studies of myeloid neoplasms).

  • This compound: (MedChemExpress, HY-169547)

  • PARP Inhibitor: Olaparib (or other clinically relevant PARP inhibitor)

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: DMSO (vehicle control), Phosphate Buffered Saline (PBS), Trypan Blue.

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT Assay Kit.

  • Equipment: 96-well cell culture plates, multichannel pipette, incubator (37°C, 5% CO2), plate reader (luminescence or absorbance).

Experimental Workflow:

experimental_workflow start Start culture Culture AML Cells start->culture seed Seed Cells into 96-Well Plates culture->seed prepare Prepare Drug Dilutions (this compound & PARP Inhibitor) seed->prepare treat Treat Cells with Single Agents and Combinations prepare->treat incubate Incubate for 72 Hours treat->incubate assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubate->assay read Read Plate (Luminescence) assay->read analyze Data Analysis: - IC50 Calculation - Synergy Analysis (CI) read->analyze end End analyze->end

Caption: Workflow for in vitro testing of this compound and PARP inhibitor combination.

Procedure:

  • Cell Culture: Maintain the AML cell line in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of medium and incubate for 24 hours.

  • Drug Preparation:

    • Prepare stock solutions of this compound and the PARP inhibitor in DMSO.

    • Create serial dilutions of each drug in cell culture medium to achieve the final desired concentrations.

  • Treatment:

    • Single Agent IC50 Determination: Treat cells with a range of concentrations of this compound alone and the PARP inhibitor alone to determine the half-maximal inhibitory concentration (IC50) for each.

    • Combination Treatment: Treat cells with a matrix of concentrations of both drugs. A common approach is to use concentrations based on the IC50 values (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50) in a fixed-ratio design.[5]

    • Include vehicle control (DMSO) wells.

  • Incubation: Incubate the treated plates for 72 hours at 37°C.

  • Cell Viability Assay:

    • Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control cells.

    • Calculate the IC50 values for each single agent using non-linear regression.

    • Analyze the drug interaction using the Chou-Talalay method to calculate a Combination Index (CI).[5] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Hypothetical Data Presentation

The following tables represent hypothetical data that could be generated from this protocol.

Table 1: Hypothetical IC50 Values of Single Agents in AML Cells

CompoundIC50 (µM)
This compound10.5
PARP Inhibitor (Olaparib)5.2

Table 2: Hypothetical Synergy Analysis of this compound and PARP Inhibitor Combination

This compound (µM)PARP Inhibitor (µM)Fraction Affected (Fa)Combination Index (CI)Interpretation
2.61.30.350.85Slight Synergy
5.252.60.600.62Synergy
10.55.20.850.45Strong Synergy
21.010.40.950.51Synergy

Conclusion

This hypothetical application note outlines the scientific rationale and a preclinical protocol for investigating the combination of an ETNK1 inhibitor, this compound, with a PARP inhibitor for the treatment of myeloid neoplasms. The central hypothesis is that ETNK1 inhibition will induce DNA damage via increased ROS production, creating a synthetic lethal interaction with the inhibition of DNA repair by a PARP inhibitor. The provided protocol offers a framework for in vitro testing of this combination, including methods for data analysis to determine synergy. Positive results from such preclinical studies would be the first step in exploring the potential of ETNK1 inhibition as a novel therapeutic strategy in oncology. Further in vivo studies would be required to validate these findings.

References

Troubleshooting & Optimization

troubleshooting ETNK-IN-1 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ETNK-IN-1. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as Compound 7, is an inhibitor of ethanolamine (B43304) kinase (ETNK).[1][2] It has a reported IC50 value of ≥ 5 μM.[1][2] Its primary application mentioned in the available literature is in research for the development of insecticides.[1][2]

Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?

Yes, it is common for kinase inhibitors like this compound to have poor aqueous solubility.[3][4][5] Many kinase inhibitors are hydrophobic molecules designed to fit into the ATP-binding pocket of their target kinase, which often leads to low solubility in water-based solutions.[6] You will likely need to first dissolve this compound in an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution.[3]

Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer. What should I do?

This phenomenon, often called "crashing out," is a common issue when diluting a compound from a high-solubility organic solvent into a low-solubility aqueous buffer.[3][7] Here are several strategies to troubleshoot this problem:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of this compound in your assay.[7]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions of your DMSO stock into the aqueous buffer to gradually lower the solvent polarity.[3]

  • Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), to your aqueous buffer can help keep the inhibitor in solution.[7]

  • Use a Co-solvent: A small percentage of a water-miscible organic co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final solution can improve solubility.[7]

Q4: How should I prepare and store stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in a 100% organic solvent like DMSO.[3] For storage, the solid powder form of this compound should be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year.[2] It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q5: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?

  • Kinetic solubility is the concentration of a compound in a solution at the point when a precipitate first appears after being introduced from a concentrated stock (like a DMSO stock). This is often a supersaturated state and is highly relevant for in vitro assays where the compound is in solution for a shorter period.[8]

  • Thermodynamic solubility is the concentration of a compound in a saturated solution that is in equilibrium with its solid form. This is a more stable and generally lower value than kinetic solubility.[8]

For most in vitro experiments, understanding the kinetic solubility in your specific assay buffer is crucial to avoid precipitation during the experiment.[7]

Troubleshooting Guide

This guide provides a structured approach to addressing insolubility issues with this compound.

Initial Solubility Assessment

If you are experiencing precipitation or suspect insolubility, it is recommended to systematically determine the kinetic solubility of this compound in your specific experimental buffer.

Experimental Protocols

Protocol 1: Determining Kinetic Solubility of this compound

This protocol provides a method to estimate the kinetic solubility of this compound in your aqueous buffer of choice.

Materials:

  • This compound solid powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Your aqueous experimental buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes or a 96-well plate

  • Vortexer

  • Nephelometer or a plate reader capable of measuring light scattering (optional, for more precise measurement)

  • HPLC or UV-Vis spectrophotometer (optional, for quantification)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing or brief sonication.[6]

  • Prepare Serial Dilutions:

    • Perform a serial dilution of the this compound DMSO stock in your aqueous buffer. For example, create a series of concentrations ranging from 100 µM down to 0.1 µM. Keep the final DMSO concentration consistent and low (ideally below 1%) across all dilutions.[6]

  • Incubation and Observation:

    • Incubate the dilutions at room temperature or your experimental temperature for a set period (e.g., 1-2 hours).[7]

    • Visually inspect each dilution for any signs of precipitation or cloudiness. The highest concentration that remains clear is an estimate of the kinetic solubility.[6]

  • Quantitative Measurement (Optional):

    • To obtain a more precise measurement, use a nephelometer to measure light scattering. An increase in light scattering indicates precipitate formation.[7]

    • Alternatively, centrifuge the samples to pellet any precipitate and measure the concentration of the soluble this compound in the supernatant using HPLC or UV-Vis spectrophotometry.[6]

Data Presentation

Table 1: this compound Solubility Data

Solvent/BufferpHTemperature (°C)Measured Solubility (µM)Method
Water7.025User DeterminedKinetic
PBS7.425User DeterminedKinetic
Tris-HCl8.025User DeterminedKinetic
Cell Culture Medium7.2-7.437User DeterminedKinetic
DMSON/A25>10,000Thermodynamic
EthanolN/A25User DeterminedThermodynamic

Visualizations

Signaling Pathway

ETNK_Pathway Simplified Ethanolamine Kinase (ETNK) Pathway Ethanolamine Ethanolamine ETNK1 ETNK1 Ethanolamine->ETNK1 ATP ATP ATP->ETNK1 Phosphoethanolamine Phosphoethanolamine ETNK1->Phosphoethanolamine ETNK_IN_1 This compound ETNK_IN_1->ETNK1 Inhibition Downstream_Signaling Downstream Signaling (Phosphatidylethanolamine Synthesis) Phosphoethanolamine->Downstream_Signaling Solubility_Workflow Troubleshooting this compound Insolubility Workflow Start Start: this compound Precipitation Observed Prep_Stock Prepare Concentrated Stock in 100% DMSO Start->Prep_Stock Dilution Dilute Stock into Aqueous Buffer Prep_Stock->Dilution Precipitation_Check Precipitation Still Occurs? Dilution->Precipitation_Check Success Proceed with Experiment Precipitation_Check->Success No Troubleshoot Troubleshooting Options Precipitation_Check->Troubleshoot Yes Lower_Conc Lower Final Concentration Troubleshoot->Lower_Conc Add_Surfactant Add Surfactant (e.g., 0.01% Tween-20) Troubleshoot->Add_Surfactant Add_Cosolvent Add Co-solvent (e.g., Ethanol, PEG) Troubleshoot->Add_Cosolvent Lower_Conc->Dilution Add_Surfactant->Dilution Add_Cosolvent->Dilution

References

Technical Support Center: Optimizing Treatment with an ETNK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing novel inhibitors targeting Ethanolamine (B43304) Kinase 1 (ETNK1). This resource provides essential guidance on optimizing treatment duration and troubleshooting common experimental issues to achieve maximal therapeutic effect in your preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for an ETNK1 inhibitor?

An ETNK1 inhibitor is designed to block the catalytic activity of Ethanolamine Kinase 1. ETNK1 is a crucial enzyme that catalyzes the first committed step in the Kennedy pathway, which is responsible for the synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes.[1][2] Specifically, ETNK1 phosphorylates ethanolamine to produce phosphoethanolamine.[1] By inhibiting ETNK1, the production of phosphoethanolamine is reduced, which can impact cell membrane integrity and signaling pathways dependent on PE. Recurrent somatic mutations in the ETNK1 gene have been identified in several myeloid malignancies, leading to reduced enzymatic activity.[1][3][4][5]

Q2: How does inhibition of ETNK1 affect cellular processes?

Reduced ETNK1 activity due to mutations has been shown to cause a significant increase in mitochondrial activity, the production of reactive oxygen species (ROS), and phosphorylation of Histone H2AX, which can lead to an accumulation of new mutations.[1] Therefore, an ETNK1 inhibitor is expected to modulate these downstream effects. The cellular consequences of ETNK1 inhibition can be complex, as PE is essential for various cellular functions, including membrane architecture and mitochondrial respiration.[1]

Q3: What are the key considerations for determining the optimal treatment duration of an ETNK1 inhibitor?

Optimizing treatment duration requires a multi-faceted approach that considers both the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of the specific inhibitor. Key factors include the inhibitor's half-life, the rate of target engagement and downstream pathway modulation, and the potential for off-target effects or acquired resistance with prolonged exposure. Time-course experiments are essential to characterize these parameters.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
High variability in experimental replicates - Inconsistent cell seeding density.- Pipetting errors during inhibitor dilution or addition.- Variation in incubation times.- Cell line instability or heterogeneity.- Ensure consistent cell counts for seeding.- Use calibrated pipettes and consistent technique.- Standardize all incubation periods precisely.- Perform cell line authentication and check for mycoplasma contamination.
Lack of a clear dose-response relationship - Inhibitor concentration range is too high or too low.- The chosen assay is not sensitive enough to detect the effect.- The inhibitor may have poor solubility or stability in the culture medium.- The treatment duration is too short to elicit a measurable response.- Perform a wider range of serial dilutions (e.g., 10-point, 3-fold dilutions starting from 100 µM).[6]- Select a more sensitive assay, such as a radiometric kinase assay or a cellular thermal shift assay (CETSA).[6][7]- Check the inhibitor's solubility and consider using a different solvent or formulation.- Conduct a time-course experiment to determine the optimal endpoint.
Observed cytotoxicity at expected therapeutic concentrations - The inhibitor may have off-target effects.- The cell line may be particularly sensitive to ETNK1 inhibition.- The inhibitor itself may have inherent toxicity unrelated to its primary target.- Profile the inhibitor against a broad panel of kinases to assess selectivity.[6][8]- Test the inhibitor in different cell lines to assess cell-type-specific toxicity.- Include appropriate vehicle controls to distinguish inhibitor-specific effects from solvent effects.
Loss of inhibitor effect over time - Development of cellular resistance mechanisms.- Degradation of the inhibitor in the culture medium.- Investigate potential resistance mechanisms, such as upregulation of bypass pathways or drug efflux pumps.- Assess the stability of the inhibitor under experimental conditions and consider more frequent media changes with fresh inhibitor.

Experimental Protocols

Protocol 1: Determining the IC50 of an ETNK1 Inhibitor using an In Vitro Kinase Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a novel ETNK1 inhibitor using a radiometric assay.[6][7]

Materials:

  • Purified recombinant ETNK1 enzyme

  • Ethanolamine substrate

  • ETNK1 inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • ATP solution

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the ETNK1 inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[6]

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the purified ETNK1 enzyme to each well.

  • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the ethanolamine substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km for ETNK1 for accurate IC50 determination.[6]

  • Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at 37°C.

  • Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.[6]

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[6]

Protocol 2: Time-Course Analysis of Downstream Target Modulation

This protocol describes a general workflow for assessing the time-dependent effect of an ETNK1 inhibitor on a downstream marker, such as ROS production.

Materials:

  • Cell line of interest

  • ETNK1 inhibitor

  • Cell culture medium and supplements

  • Reagent for detecting ROS (e.g., CellROX Green Reagent)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with the ETNK1 inhibitor at a predetermined effective concentration (e.g., 2x IC50). Include a vehicle control (DMSO).

  • Incubate the cells for various durations (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • At each time point, harvest the cells and stain for ROS according to the manufacturer's protocol.

  • Analyze the samples using a flow cytometer or fluorescence plate reader to quantify the level of ROS.

  • Plot the ROS levels against the treatment duration to visualize the time-course of the inhibitor's effect.

Visualizations

ETNK1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Ethanolamine_ext Ethanolamine Ethanolamine_int Ethanolamine Ethanolamine_ext->Ethanolamine_int Transport ETNK1 ETNK1 Ethanolamine_int->ETNK1 Phosphoethanolamine Phosphoethanolamine ETNK1->Phosphoethanolamine Phosphorylation Kennedy_Pathway Kennedy Pathway Phosphoethanolamine->Kennedy_Pathway PE Phosphatidylethanolamine (PE) Kennedy_Pathway->PE Membrane_Integrity Membrane Integrity PE->Membrane_Integrity Mitochondrial_Respiration Mitochondrial Respiration PE->Mitochondrial_Respiration ROS_Production ROS Production Mitochondrial_Respiration->ROS_Production Dysregulation leads to increased DNA_Damage DNA Damage ROS_Production->DNA_Damage ETNK1_Inhibitor ETNK1 Inhibitor ETNK1_Inhibitor->ETNK1

Caption: Simplified signaling pathway of ETNK1 and the point of intervention for an ETNK1 inhibitor.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Cellular Assays cluster_phase3 Phase 3: Optimization IC50 Determine IC50 (In Vitro Kinase Assay) Selectivity Assess Kinase Selectivity (Kinase Panel Screen) IC50->Selectivity Dose_Response Cellular Dose-Response (e.g., Viability Assay) Selectivity->Dose_Response Time_Course Time-Course Analysis (Downstream Marker Modulation) Dose_Response->Time_Course Optimal_Dose Determine Optimal Dose Range Time_Course->Optimal_Dose Optimal_Duration Determine Optimal Treatment Duration Optimal_Dose->Optimal_Duration

Caption: Experimental workflow for optimizing ETNK1 inhibitor treatment.

Troubleshooting_Tree Start Unexpected Experimental Outcome Check_Reagents Check Reagent Quality & Concentration Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Verify Cell Line Health & Identity Start->Check_Cells Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Cells_OK Cells Healthy? Check_Cells->Cells_OK Re_prepare Re-prepare/Order New Reagents Reagents_OK->Re_prepare No Consult_Expert Consult with Senior Researcher Reagents_OK->Consult_Expert Yes Revise_Protocol Revise Protocol/Technique Protocol_OK->Revise_Protocol No Protocol_OK->Consult_Expert Yes Culture_New_Cells Culture New Batch of Cells Cells_OK->Culture_New_Cells No Cells_OK->Consult_Expert Yes

References

how to minimize off-target effects of ETNK-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ETNK-IN-1

Disclaimer: Information regarding a specific inhibitor designated "this compound" is not available in the public domain as of the last update. This technical support guide is based on the established knowledge of Ethanolamine (B43304) Kinase 1 (ETNK1) and general principles for characterizing and minimizing the off-target effects of small molecule kinase inhibitors. The methodologies described are applicable to the investigation of any novel kinase inhibitor targeting ETNK1.

Frequently Asked Questions (FAQs)

Q1: What is ETNK1 and what is the expected on-target effect of an ETNK1 inhibitor like this compound?

A1: ETNK1, or Ethanolamine Kinase 1, is the enzyme that catalyzes the first committed step in the Kennedy pathway, phosphorylating ethanolamine to produce phosphoethanolamine (P-Et).[1][2] This pathway is crucial for the synthesis of major cell membrane components, phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC).[1] Somatic mutations in ETNK1 that reduce its enzymatic activity have been identified in several myeloid neoplasms.[3][4] These mutations lead to decreased P-Et levels, which in turn causes increased mitochondrial activity, higher production of reactive oxygen species (ROS), and accumulation of DNA damage.[1][3]

Therefore, the primary on-target effect of a potent and selective ETNK1 inhibitor would be a decrease in intracellular phosphoethanolamine levels, mimicking the effect of loss-of-function mutations.

Q2: My biochemical (enzymatic) assay shows potent inhibition of ETNK1 by this compound, but I see a weaker effect in my cell-based assays. What could be the cause?

A2: Discrepancies between biochemical and cellular assay results are common. Several factors can contribute to this:

  • High Intracellular ATP: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels (1-5 mM) are much higher.[5] If this compound is an ATP-competitive inhibitor, the high concentration of cellular ATP can outcompete it, leading to a decrease in apparent potency.[6][7]

  • Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally.

  • Efflux Pumps: this compound could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove the compound from the cell, reducing its effective concentration at the target.[6]

  • Compound Stability: The inhibitor may be unstable or rapidly metabolized under cell culture conditions (e.g., in media at 37°C).

Q3: I'm observing a cellular phenotype (e.g., rapid apoptosis) that doesn't align with the known function of ETNK1 inhibition. How can I determine if this is an off-target effect?

A3: This strongly suggests an off-target effect. Here are several strategies to investigate this:

  • Rescue Experiments: This is a gold-standard method. If you can introduce a version of ETNK1 that is resistant to this compound, its expression should reverse the on-target effects but not the off-target phenotype.[6][8]

  • Use a Structurally Unrelated Inhibitor: Test another ETNK1 inhibitor with a different chemical scaffold. If the unexpected phenotype is not reproduced, it is likely an off-target effect specific to this compound's chemical structure.[6][9]

  • Inactive Control Compound: Synthesize or acquire a close structural analog of this compound that is inactive against ETNK1. This analog should not produce the phenotype if the effect is on-target.

  • Kinome Profiling: The most direct way to identify unintended targets is to screen this compound against a large panel of kinases. This can reveal other kinases that are inhibited at similar or lower concentrations than ETNK1.[8][10]

Q4: How can I proactively identify and minimize the impact of off-target effects in my experiments?

A4: Proactive measures are crucial for reliable data interpretation.

  • Determine Selectivity Early: Perform a broad in vitro kinase selectivity screen (kinome profiling) early in your research to understand the inhibitor's specificity.[10][11]

  • Use the Lowest Effective Concentration: Titrate this compound to find the lowest concentration that produces the desired on-target effect (e.g., reduction of phosphoethanolamine). Using excessively high concentrations increases the likelihood of engaging off-target kinases.[6]

  • Correlate Target Engagement with Phenotype: Use a target engagement assay, like a Cellular Thermal Shift Assay (CETSA) or NanoBRET™, to confirm that this compound is binding to ETNK1 in cells at the concentrations where you observe the phenotype.[9][12]

  • Validate with Genetic Methods: Use techniques like CRISPR/Cas9 or siRNA to knock down ETNK1. The resulting phenotype should phenocopy the on-target effects of the inhibitor. If the inhibitor produces a different or stronger phenotype, off-target effects are likely involved.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Action & Expected Outcome
High cytotoxicity observed at concentrations needed for ETNK1 inhibition. 1. Off-target kinase inhibition: The inhibitor may be hitting a kinase essential for cell survival.Action: Perform a kinome-wide selectivity screen to identify potential off-target kinases known to be involved in survival pathways. Outcome: Identification of unintended kinase targets that could explain the toxicity.[8]
2. On-target toxicity: Inhibition of ETNK1 itself may be toxic to the specific cell line used.Action: Test the inhibitor on a panel of cell lines with varying expression levels of ETNK1. Outcome: Determine if cytotoxicity correlates with ETNK1 expression levels.
3. Compound solubility issues: The compound may be precipitating in the cell culture media.Action: Check the solubility of this compound in your media. Ensure the solvent (e.g., DMSO) concentration is not causing toxicity by itself. Outcome: Prevention of non-specific effects caused by compound precipitation.[8]
Inconsistent or unexpected experimental results. 1. Activation of compensatory signaling pathways. Action: Use Western blotting or other protein analysis techniques to probe for activation of known compensatory pathways. Outcome: A clearer understanding of the cellular response to your inhibitor.[8]
2. Inhibitor instability or degradation. Action: Check the stability of your inhibitor under your experimental conditions (e.g., in media at 37°C over time). Outcome: More consistent and interpretable results by using fresh preparations or adjusting experimental timelines.
3. Off-target effects on non-kinase proteins. Action: Perform a target deconvolution study using methods like chemical proteomics or thermal shift assays. Outcome: Identification of non-kinase binding partners that could be responsible for the observed phenotype.[6]

Quantitative Data Summary

Since no public data exists for this compound, the following tables illustrate how to present selectivity and potency data for a hypothetical kinase inhibitor.

Table 1: Biochemical Potency and Cellular Target Engagement

ParameterThis compoundControl Inhibitor
Biochemical IC50 (ETNK1) 15 nM50 nM
Cellular IC50 (P-Et reduction) 150 nM400 nM
Cellular Target Engagement (CETSA EC50) 120 nM350 nM

Table 2: Kinase Selectivity Profile (Select Hits from a 400+ Kinase Panel)

Screening performed at 1 µM concentration.

Kinase Target% Inhibition at 1 µMIC50 (nM)Selectivity Ratio (Off-target IC50 / On-target IC50)
ETNK1 (On-Target) 98% 15 1
Off-Target Kinase A85%1,20080x
Off-Target Kinase B72%2,500167x
Off-Target Kinase C55%>10,000>667x

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of this compound using a commercial kinase profiling service.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single high concentration, typically 1 µM.[6]

  • Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).

  • Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value. This quantifies the inhibitor's potency against these off-targets.[10]

  • Selectivity Analysis: Compare the IC50 values for the on-target kinase (ETNK1) and the identified off-target kinases to determine the selectivity profile.[11]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses the binding of an inhibitor to its target in intact cells by measuring changes in the thermal stability of the target protein.

  • Cell Culture: Culture cells of interest to ~80% confluency.

  • Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Protein Quantification: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Western Blotting: Analyze the amount of soluble ETNK1 in the supernatant of each sample using Western blotting.

  • Data Analysis: Plot the amount of soluble ETNK1 as a function of temperature for each inhibitor concentration. A shift in the melting curve to higher temperatures indicates target stabilization and therefore, engagement.

Visualizations

G cluster_0 Kennedy Pathway (On-Target) cluster_1 Off-Target Effects Ethanolamine Ethanolamine ETNK1 ETNK1 (Ethanolamine Kinase 1) Ethanolamine->ETNK1 PEt Phosphoethanolamine (P-Et) ETNK1->PEt Downstream Phosphatidylethanolamine (PE) Synthesis PEt->Downstream OffTargetKinase Off-Target Kinase OffTargetPathway Unintended Signaling Pathway Modulation OffTargetKinase->OffTargetPathway Phenotype Unexpected Phenotype (e.g., Cytotoxicity) OffTargetPathway->Phenotype Inhibitor This compound Inhibitor->ETNK1 Inhibition (ON-TARGET) Inhibitor->OffTargetKinase Inhibition (OFF-TARGET)

Caption: On-target vs. off-target effects of this compound.

G start Start: Unexpected Phenotype Observed q1 Does the phenotype match known ETNK1 biology? start->q1 on_target Likely On-Target. Proceed with dose-response and target engagement studies. q1->on_target Yes off_target Potential Off-Target Effect q1->off_target No q2 Does a structurally different ETNK1 inhibitor cause the same phenotype? off_target->q2 confirm_off_target Strongly Suggests Off-Target. Perform kinome-wide profiling to identify other targets. q2->confirm_off_target No re_evaluate Phenotype may be a novel on-target effect. Validate with genetic methods (e.g., CRISPR/siRNA). q2->re_evaluate Yes

Caption: Troubleshooting workflow for unexpected phenotypes.

G cluster_0 In Vitro Characterization cluster_1 Cellular Validation cluster_2 Data Interpretation biochem Biochemical Assay (IC50 vs ETNK1) kinome Kinome-wide Selectivity Screen biochem->kinome phenotype Phenotypic Assay (P-Et Reduction) kinome->phenotype target_engage Target Engagement (e.g., CETSA) phenotype->target_engage rescue Rescue Experiment (Drug-resistant mutant) target_engage->rescue analysis Correlate biochemical, cellular, and selectivity data rescue->analysis conclusion Define Therapeutic Window (On-target vs Off-target conc.) analysis->conclusion

Caption: Experimental workflow for inhibitor characterization.

References

Technical Support Center: Overcoming Resistance to ETNK1 Inhibition in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding resistance to ETNK1 inhibition in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ETNK1 and its inhibitors?

A1: ETNK1, or Ethanolamine (B43304) Kinase 1, is a crucial enzyme in the Kennedy pathway.[1] It catalyzes the phosphorylation of ethanolamine to produce phosphoethanolamine (P-Et).[1][2] This is the first committed step in the synthesis of major membrane phospholipids, phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC).[1] ETNK1 inhibitors, or mutations that reduce its enzymatic activity, disrupt this pathway, leading to decreased intracellular levels of P-Et.[3][4][5]

Q2: What is the downstream cellular impact of reduced ETNK1 activity?

A2: A reduction in intracellular phosphoethanolamine (P-Et) due to ETNK1 inhibition or mutation leads to the hyperactivation of mitochondrial complex II, also known as succinate (B1194679) dehydrogenase (SDH).[1][3][6] This occurs because P-Et normally acts as a competitive inhibitor of succinate at complex II.[5][6] The resulting mitochondrial hyperactivation increases the production of reactive oxygen species (ROS), which can cause DNA damage and induce a "mutator phenotype," contributing to oncogenesis.[1][3][4][5]

Q3: My ETNK1-inhibited/mutated cell line shows increased mitochondrial activity and ROS. Is this expected?

A3: Yes, this is the expected phenotype. Studies have demonstrated that cancer cells with mutated ETNK1, which reduces its enzymatic activity, show a significant increase in both mitochondrial activity and ROS production.[1][6] This is a direct consequence of the decreased phosphoethanolamine levels, which would normally suppress mitochondrial complex II.[1][4]

Q4: What are the primary strategies to overcome the cellular effects of ETNK1 inhibition?

A4: The primary and most direct strategy is to supplement the cell culture medium with exogenous phosphoethanolamine (P-Et).[1][4][6] This replenishment restores the intracellular P-Et levels, which in turn normalizes mitochondrial complex II activity and reduces ROS production.[1][6] Another potential strategy is the use of tigecycline (B611373), an antibiotic that inhibits mitochondrial protein synthesis and has been shown to reduce ROS levels in ETNK1-mutated cells.[1]

Troubleshooting Guide

Issue 1: Cell viability is low in ETNK1-inhibited cell lines, and experimental results are inconsistent.
Potential Cause Recommended Solution
Excessive ROS Production and DNA Damage: High levels of ROS due to mitochondrial hyperactivation can lead to significant DNA damage and cellular stress, impacting viability.[1][4]1. P-Et Supplementation: Supplement the culture medium with 1 mM phosphoethanolamine (P-Et) to restore normal mitochondrial function and reduce ROS.[1] 2. Tigecycline Treatment: As an alternative, treat cells with 2.5-10 µM tigecycline for 24 hours to dampen mitochondrial ROS production.[1]
Altered Membrane Composition: Disruption of PE and PC synthesis could compromise cell membrane integrity.[1]Ensure standard cell culture conditions are optimal. While direct supplementation of PE or PC is complex, restoring the pathway with P-Et is the most effective first step.
Issue 2: Unable to reverse the "mutator phenotype" in ETNK1-inhibited/mutated cells.
Potential Cause Recommended Solution
Insufficient Reversal Agent Concentration: The concentration of phosphoethanolamine (P-Et) may be too low to competitively inhibit succinate at mitochondrial complex II.1. Optimize P-Et Concentration: Titrate P-Et concentrations to determine the optimal dose for your specific cell line, starting with the published effective concentration of 1 mM.[1] 2. Verify P-Et Uptake: Confirm that the cells are effectively taking up the exogenous P-Et.
Downstream Mutations: The mutator phenotype may have already led to the accumulation of downstream mutations that are driving the observed effects independently of ETNK1 activity.[5]1. Genetic Sequencing: Perform sequencing to identify any new mutations in key oncogenic pathways. 2. Combination Therapy: Consider combining P-Et supplementation with inhibitors targeting any identified downstream pathways.

Quantitative Data Summary

Table 1: Effect of ETNK1 Status on Mitochondrial Activity and ROS Production
Cell Line ModelETNK1 StatusFold Increase in Mitochondrial Activity (vs. WT)Fold Increase in ROS Production (vs. WT)Reference
CRISPR/Cas9 ModelMutated1.872.05[6]
Table 2: Effect of Rescue Agents on ROS Production in ETNK1-Mutated Cells
Cell Line ModelTreatment (24h)Fold Decrease in ROS Production (vs. Untreated)p-valueReference
ETNK1-N244S1 mM P-Et2.14p = 0.0001[1]
ETNK1-KO1 mM P-Et1.79p = 0.0002[1]
TF-1-ETNK1-H243Y1 mM P-Et1.51p < 0.0001[1]
ETNK1-N244S/KO2.5 - 10 µM TigecyclineSignificant ReductionNot specified[1]

Signaling Pathways & Experimental Workflows

Here are the diagrams illustrating the key pathways and experimental logic for addressing ETNK1 inhibition.

ETNK1_Pathway cluster_0 Kennedy Pathway cluster_1 Mitochondrial Regulation Ethanolamine Ethanolamine ETNK1 ETNK1 (Ethanolamine Kinase 1) Ethanolamine->ETNK1 PEt Phosphoethanolamine (P-Et) ETNK1->PEt ATP -> ADP Pathway Downstream Phospholipid Synthesis (PE, PC) PEt->Pathway SDH Mitochondrial Complex II (SDH) PEt->SDH Competitive Inhibition Succinate Succinate Succinate->SDH ETC Electron Transport Chain SDH->ETC

Caption: The ETNK1 signaling pathway and its regulation of mitochondrial complex II.

Resistance_Mechanism ETNK1_Inhibition ETNK1 Inhibition or Mutation PEt_decrease Decreased Intracellular Phosphoethanolamine (P-Et) ETNK1_Inhibition->PEt_decrease SDH_hyper Loss of Competitive Inhibition at Mitochondrial Complex II (SDH) PEt_decrease->SDH_hyper Mito_hyper Mitochondrial Hyperactivation SDH_hyper->Mito_hyper ROS_increase Increased Reactive Oxygen Species (ROS) Mito_hyper->ROS_increase DNA_damage DNA Damage & Mutator Phenotype ROS_increase->DNA_damage

Caption: Mechanism of resistance/oncogenesis following ETNK1 inhibition.

Troubleshooting_Workflow Start Start: ETNK1-inhibited cell line shows resistance/high ROS Hypothesis Hypothesis: Reduced P-Et is causing mitochondrial hyperactivation Start->Hypothesis Experiment Experiment: Supplement with exogenous Phosphoethanolamine (P-Et) Hypothesis->Experiment Measure Measure ROS Levels (e.g., CellROX Assay) Experiment->Measure Outcome Outcome? Measure->Outcome Success Success: ROS levels are restored to near normal levels Outcome->Success Yes Failure Failure: ROS levels remain high Outcome->Failure No Next_steps Investigate downstream mutations or alternative resistance pathways (e.g., SLC43A2, YAP) Failure->Next_steps

Caption: Troubleshooting workflow for reversing high ROS in ETNK1-inhibited cells.

Experimental Protocols

Protocol: Measurement of Mitochondrial ROS Production using CellROX Assay

This protocol is adapted from methodologies described in studies on ETNK1 mutations.[1]

Objective: To quantify the levels of mitochondrial reactive oxygen species (ROS) in ETNK1-inhibited/mutated vs. wild-type cells, and to assess the effect of rescue agents like phosphoethanolamine.

Materials:

  • Cancer cell lines (Wild-Type, ETNK1-inhibited/mutated)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • CellROX™ Deep Red Reagent (or similar ROS-sensitive fluorescent probe)

  • Phosphoethanolamine (P-Et), 1M stock solution

  • Tigecycline, 10mM stock solution

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Culture cells for 24 hours under standard conditions (37°C, 5% CO₂).

  • Treatment (for rescue experiments):

    • Prepare treatment media. For P-Et rescue, dilute the stock solution to a final concentration of 1 mM in the culture medium. For tigecycline, prepare media with final concentrations of 2.5 µM and 10 µM.

    • Remove the old medium from the cells and add the treatment media to the respective wells. Include an "untreated" control for the ETNK1-inhibited/mutated cells.

    • Incubate the cells for 24 hours.

  • ROS Staining:

    • Prepare a 5 µM working solution of CellROX™ Deep Red Reagent in fresh, pre-warmed culture medium.

    • Remove the treatment media from the cells and wash once with PBS.

    • Add the CellROX™ working solution to each well, ensuring the cells are fully covered.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Cell Harvesting and Analysis:

    • After incubation, remove the CellROX™ solution and wash the cells three times with PBS.

    • Harvest the cells using a gentle method (e.g., trypsinization).

    • Resuspend the cells in 500 µL of PBS.

    • Analyze the cells immediately using a flow cytometer (e.g., using an APC channel for Deep Red).

    • The mean fluorescence intensity (MFI) will correlate with the level of mitochondrial ROS.

  • Data Interpretation:

    • Compare the MFI of the ETNK1-inhibited/mutated cells to the wild-type control to confirm increased ROS production.

    • Compare the MFI of the P-Et or tigecycline-treated cells to the untreated ETNK1-inhibited/mutated cells to quantify the reduction in ROS.[1] The expected result is a significant decrease in MFI in the treated samples.[1]

References

Technical Support Center: Improving the Bioavailability of ETNK-IN-1 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ETNK-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential challenges related to the in vivo bioavailability of this ethanolamine (B43304) kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) will help you address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely bioavailability challenges?

A1: this compound is an inhibitor of ethanolamine kinase (ETNK), the first enzyme in the Kennedy pathway for phosphatidylethanolamine (B1630911) (PE) biosynthesis.[1][2] As a small molecule kinase inhibitor, this compound is likely to be a lipophilic compound with poor aqueous solubility.[3][4] This low solubility is a primary factor that can limit its dissolution in the gastrointestinal (GI) tract, which is a critical step for absorption into the bloodstream, leading to low and variable oral bioavailability.[5][6]

Q2: How are the physicochemical properties of a compound like this compound related to its bioavailability?

A2: The bioavailability of an orally administered drug is largely determined by its solubility in the gastrointestinal fluids and its permeability across the intestinal membrane. These two parameters form the basis of the Biopharmaceutics Classification System (BCS).[3] Most kinase inhibitors fall into BCS Class II (high permeability, low solubility) or Class IV (low permeability, low solubility), meaning their absorption is limited by how well they can dissolve.[3] It is highly probable that this compound is a BCS Class II compound.

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Bioavailability
Molecular Weight 270.37 g/mol Favorable for permeability (satisfies Lipinski's Rule of 5)
LogP > 3.5High lipophilicity, suggests good permeability but poor aqueous solubility
Aqueous Solubility < 10 µg/mLVery low solubility, likely dissolution rate-limited absorption
Permeability HighLikely to be well-absorbed if it can be dissolved in the GI tract
Predicted BCS Class Class IIBioavailability is highly dependent on the formulation

Q3: What are the primary strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[7] The choice depends on the compound's specific properties and the experimental goals. Common approaches include:

  • Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area, which can improve the dissolution rate.[7]

  • Lipid-Based Formulations: Encapsulating the drug in lipids, oils, and surfactants, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubility and absorption.[7]

  • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level prevents crystallization and can maintain a supersaturated state in the gut, enhancing absorption.

  • Co-solvent Systems: Using a mixture of water-miscible solvents can solubilize the compound for administration, although this is more common for preclinical parenteral or gavage studies.

Troubleshooting Guide

Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration.

  • Possible Cause: The primary suspect is poor dissolution of the compound in the GI tract due to low aqueous solubility. The formulation used may not be adequate to solubilize the drug in vivo.

  • Troubleshooting Steps:

    • Re-evaluate your formulation. If you are using a simple suspension in an aqueous vehicle (e.g., water with carboxymethylcellulose), it is likely insufficient.

    • Try a solubilizing formulation. For initial studies, a co-solvent system (see Protocol 1) can be effective. For more advanced studies, consider a lipid-based formulation like a SEDDS (see Protocol 3).

    • Reduce particle size. If using a suspension, ensure the drug is micronized (see Protocol 2). This increases the surface area and can enhance the dissolution rate.[7]

Issue 2: High variability in plasma concentrations between individual animals in the same dose group.

  • Possible Cause: This is a classic sign of dissolution rate-limited absorption.[8] Small differences in GI physiology between animals (e.g., gastric pH, presence of food) can have a large impact on how much of a poorly soluble drug dissolves and gets absorbed.

  • Troubleshooting Steps:

    • Improve the formulation. A robust formulation that pre-dissolves the drug, like a SEDDS, can significantly reduce variability by making absorption less dependent on the animal's physiological state.

    • Standardize experimental conditions. Ensure consistent fasting times for all animals before dosing. The presence of food can drastically alter the absorption of poorly soluble drugs.

    • Check for drug precipitation. Your formulation might be dissolving the drug initially, but the drug could be precipitating upon contact with aqueous GI fluids. Including precipitation inhibitors (e.g., HPMC, PVP) in your formulation can help maintain a supersaturated state.[8]

Table 2: Comparison of Formulation Strategies for this compound

Formulation StrategyPrimary MechanismAdvantagesDisadvantagesBest For
Co-solvent System SolubilizationSimple to prepare, good for initial PK screening.Potential for drug precipitation upon dilution in GI tract, potential vehicle toxicity.Early-stage rodent PK studies.
Micronized Suspension Increased surface areaRelatively simple, avoids organic solvents.May not be sufficient for very poorly soluble drugs, can still show high variability.Compounds with moderate solubility issues.
SEDDS Pre-dissolved drug forms a fine emulsion in the gutHigh drug loading, can significantly increase bioavailability and reduce variability.More complex to develop and characterize.Later-stage preclinical and clinical development.
Amorphous Solid Dispersion Enhanced solubility via high-energy amorphous stateCan achieve high supersaturation, good for crystalline compounds.Can be physically unstable (recrystallization), requires specialized equipment (spray dryer, hot-melt extruder).Compounds that are difficult to formulate with other methods.

Visualizations

Signaling Pathway

Kennedy_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol Ethanolamine_out Ethanolamine Ethanolamine_in Ethanolamine Ethanolamine_out->Ethanolamine_in Transport ETNK1 ETNK1 Ethanolamine_in->ETNK1 Phosphoethanolamine Phosphoethanolamine ETNK1->Phosphoethanolamine ATP -> ADP ETNK_IN_1 This compound ETNK_IN_1->ETNK1 Inhibition PCYT2 PCYT2 Phosphoethanolamine->PCYT2 CTP CTP CTP->PCYT2 CDP_Ethanolamine CDP-Ethanolamine PCYT2->CDP_Ethanolamine CEPT1 CEPT1 CDP_Ethanolamine->CEPT1 DAG Diacylglycerol (DAG) DAG->CEPT1 PE Phosphatidylethanolamine (PE) CEPT1->PE

Caption: The Kennedy Pathway for phosphatidylethanolamine (PE) biosynthesis, showing the inhibitory action of this compound on ETNK1.

Experimental & Troubleshooting Workflows

bioavailability_workflow cluster_assessment Phase 1: Initial Assessment cluster_troubleshooting Phase 2: Troubleshooting & Optimization start Administer this compound in simple vehicle (e.g., 0.5% CMC) pk_study Conduct in vivo PK study (e.g., rat model) start->pk_study analyze Analyze plasma samples (LC-MS/MS) pk_study->analyze evaluate Evaluate PK parameters (AUC, Cmax, Tmax) analyze->evaluate decision Is Bioavailability Acceptable? evaluate->decision formulate Develop enabling formulation (e.g., Co-solvent, SEDDS) decision->formulate No end Proceed with Efficacy Studies decision->end Yes pk_study2 Conduct comparative in vivo PK study formulate->pk_study2 analyze2 Analyze plasma samples pk_study2->analyze2 evaluate2 Compare PK parameters to initial study analyze2->evaluate2 evaluate2->decision Re-assess fail Re-evaluate compound or formulation strategy evaluate2->fail Still poor

Caption: General experimental workflow for assessing and improving the in vivo bioavailability of this compound.

troubleshooting_logic start Problem: Low In Vivo Exposure check_formulation What is the current formulation? start->check_formulation suspension Aqueous Suspension check_formulation->suspension solution Co-solvent or Lipid-based check_formulation->solution action_micronize Action: 1. Micronize the API 2. Add a wetting agent (e.g., Tween 80) suspension->action_micronize action_sedds Action: Develop a more robust formulation like a SEDDS suspension->action_sedds check_precipitation Is the drug precipitating upon dilution in GI fluid? solution->check_precipitation retest Re-test in vivo action_micronize->retest action_sedds->retest action_inhibitor Action: Add a precipitation inhibitor (e.g., HPMC, PVP) check_precipitation->action_inhibitor Yes check_precipitation->retest No action_inhibitor->retest

Caption: Troubleshooting decision tree for addressing low in vivo exposure of this compound.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage

This protocol is suitable for initial pharmacokinetic (PK) screening in rodents.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO)

    • PEG 400 (Polyethylene glycol 400)

    • Tween 80 (Polysorbate 80)

    • Saline (0.9% NaCl) or Water for Injection

  • Procedure:

    • Weigh the required amount of this compound for the desired final concentration (e.g., 2 mg/mL for a 10 mg/kg dose at a 5 mL/kg volume).

    • Add DMSO to the this compound powder in a ratio of approximately 10% of the final volume. Vortex until the compound is fully dissolved.

    • Add PEG 400 (e.g., 40% of the final volume) and vortex thoroughly.

    • Add Tween 80 (e.g., 5% of the final volume) and vortex until the solution is homogenous.

    • Slowly add the saline or water dropwise while continuously vortexing to make up the final volume.

    • Visually inspect the final solution. It should be clear and free of any precipitate. If precipitation occurs, the drug concentration may be too high for this vehicle system.

    • Administer to animals as soon as possible after preparation.

Protocol 2: Preparation of a Micronized Suspension for Oral Gavage

This protocol aims to improve dissolution by increasing the drug's surface area.

  • Materials:

    • This compound (micronized powder, particle size < 10 µm)

    • Carboxymethylcellulose sodium (CMC-Na), low viscosity

    • Tween 80

    • Purified water

  • Procedure:

    • Prepare a 0.5% (w/v) CMC-Na vehicle by slowly adding CMC-Na to water while stirring until fully dissolved.

    • Prepare a wetting solution of 0.1% (w/v) Tween 80 in water.

    • Weigh the required amount of micronized this compound.

    • Create a paste by adding a small amount of the wetting solution to the drug powder and triturating with a mortar and pestle.

    • Gradually add the 0.5% CMC-Na vehicle to the paste while stirring to achieve the desired final concentration.

    • Continuously stir the suspension using a magnetic stirrer to ensure homogeneity before and during administration.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This advanced formulation can significantly improve bioavailability and reduce variability.

  • Materials:

    • This compound

    • Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)

    • Surfactant (e.g., Kolliphor® EL, Tween 80)

    • Co-surfactant (e.g., Transcutol® HP, PEG 400)

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the best components.

    • Based on solubility data, select an oil, surfactant, and co-surfactant. A common starting ratio is 30% oil, 40% surfactant, and 30% co-surfactant by weight.

    • Weigh and mix the oil, surfactant, and co-surfactant in a glass vial.

    • Add the required amount of this compound to the mixture.

    • Gently heat the mixture (e.g., to 40°C) and vortex or stir until the drug is completely dissolved and the solution is clear and homogenous. This is the SEDDS pre-concentrate.

    • Characterization (Recommended):

      • Emulsification Study: Add a small amount of the SEDDS (e.g., 100 µL) to a larger volume of water (e.g., 10 mL) with gentle agitation and observe the formation of a clear or slightly opalescent microemulsion.

      • Droplet Size Analysis: Measure the droplet size of the resulting emulsion using a particle size analyzer to ensure it is in the nano-range (<200 nm).

    • For administration, the prepared SEDDS pre-concentrate can be filled into capsules or administered directly via oral gavage.

References

Technical Support Center: Addressing Inconsistencies in ETNK1-Targeted Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inhibitors targeting Ethanolamine Kinase 1 (ETNK1). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell viability assays after treatment with our ETNK1 inhibitor. What are the potential causes and how can we troubleshoot this?

A1: Inconsistent cell viability results can stem from several factors, ranging from experimental setup to off-target effects. A systematic approach is recommended to identify the root cause.

Potential Causes and Troubleshooting Steps:

  • Off-Target Effects: The inhibitor may be affecting other kinases or cellular targets, leading to unexpected toxicity.

    • Solution: Perform a comprehensive kinase profiling assay to identify potential off-target kinases.[1] Compare the observed phenotype with that of other structurally different kinase inhibitors to see if the effect is specific to your compound.[1]

  • Cell Line-Specific Effects: The inhibitor's effect can vary between different cell lines due to varying expression levels of ETNK1 or potential off-target kinases.

    • Solution: Test the inhibitor on a panel of cell lines with characterized ETNK1 expression levels.

  • Assay-Dependent Variability: The type of viability assay used can influence the results. For example, luciferase-based assays that measure ATP levels can be confounded by changes in cellular metabolism.[2]

    • Solution: Use multiple, mechanistically distinct viability assays (e.g., MTS, CellTiter-Glo, and trypan blue exclusion) to confirm the results.

  • Inconsistent Initial Velocity Region in Kinase Assays: For in vitro kinase assays, failing to measure enzyme activity within the linear range can lead to variable IC50 values.[2]

    • Solution: Determine the optimal enzyme concentration and reaction time to ensure you are measuring the initial velocity of the reaction.[2]

Q2: Our experimental results show unexpected changes in gene expression that do not seem to be related to the canonical ETNK1 pathway. How can we investigate this?

A2: Unexpected changes in gene expression often point towards off-target effects or the modulation of non-canonical signaling pathways.

Potential Causes and Troubleshooting Steps:

  • Off-Target Kinase Inhibition: The inhibitor might be affecting other signaling pathways through off-target kinase activity.[1]

    • Solution: Use pathway analysis tools to identify potential signaling pathways affected by any off-target kinases identified in a profiling screen. Validate the modulation of these pathways by performing Western blotting for key phosphorylated proteins.[1]

  • Inhibition of Non-Kinase Off-Targets: Some kinase inhibitors have been shown to interact with non-kinase proteins.[1]

    • Solution: Consider broader off-target screening panels that include non-kinase targets.

  • Downstream Effects of ETNK1 Inhibition: While ETNK1's primary role is in phosphoethanolamine synthesis, its inhibition can lead to broader metabolic and cellular stress responses that could alter gene expression.

    • Solution: Perform metabolomic and phosphoproteomic analyses to get a comprehensive view of the cellular response to your inhibitor.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for the ETNK1 Inhibitor

Variability in IC50 values is a common issue in kinase inhibitor studies. The following table summarizes potential causes and solutions.

Potential CauseRecommended Solution
Different ATP Concentrations in Assays Standardize the ATP concentration across all experiments. Ideally, use an ATP concentration that is close to the Km value for ATP of the kinase.[2]
Variability in Enzyme Purity and Activity Use a consistent source and batch of recombinant ETNK1. Characterize the enzyme activity before starting a new set of experiments.[2]
Assay Format Differences Be aware that different assay formats (e.g., radiometric vs. luminescence-based) can yield different IC50 values.[3] Stick to one format for comparative studies.
Substrate Competition If the inhibitor is ATP-competitive, high concentrations of ATP in the assay will lead to a higher apparent IC50.[4]
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity

It is not uncommon for a potent in vitro inhibitor to show weaker activity in cellular assays.

Potential CauseRecommended Solution
Poor Cell Permeability Assess the compound's permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
Efflux by Cellular Transporters Use cell lines with known expression of efflux pumps (e.g., P-glycoprotein) to determine if the compound is a substrate.
High Protein Binding in Culture Medium Measure the fraction of the compound bound to serum proteins in the cell culture medium.
Cellular Target Engagement Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to ETNK1 inside the cell.[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Treat cultured cells with the ETNK1 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Western Blotting: Analyze the amount of soluble ETNK1 in each sample by Western blotting using an ETNK1-specific antibody.

  • Data Analysis: A successful inhibitor will stabilize ETNK1, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle control.

Protocol 2: Measurement of Cellular Reactive Oxygen Species (ROS)
  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with the ETNK1 inhibitor for the desired time. Include a positive control (e.g., a known ROS inducer) and a vehicle control.

  • ROS Probe Incubation: Add a ROS-sensitive fluorescent probe (e.g., CellROX Green Reagent) to the cells and incubate according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or flow cytometer.

  • Data Analysis: An increase in fluorescence indicates an increase in cellular ROS levels. Research has shown that mutated, less active ETNK1 leads to increased ROS production.[5][6] Therefore, a potent ETNK1 inhibitor might be expected to phenocopy this effect.

Signaling Pathways and Workflows

ETNK1_Signaling_Pathway ETNK1 Signaling Pathway and Effect of Mutations cluster_WT Wild-Type ETNK1 cluster_Mut Mutated ETNK1 Ethanolamine Ethanolamine ETNK1_WT ETNK1 (Wild-Type) Ethanolamine->ETNK1_WT PEt Phosphoethanolamine (P-Et) ETNK1_WT->PEt Phosphorylation SDH Succinate Dehydrogenase (Mitochondrial Complex II) PEt->SDH Inhibits Mito_Activity_WT Normal Mitochondrial Activity SDH->Mito_Activity_WT Drives Increased_Mito_Activity Increased Mitochondrial Activity SDH->Increased_Mito_Activity Drives ROS_WT Normal ROS Production Mito_Activity_WT->ROS_WT ETNK1_Mut ETNK1 (Mutated) Low_PEt Reduced Phosphoethanolamine ETNK1_Mut->Low_PEt Reduced Activity Low_PEt->SDH Less Inhibition Increased_ROS Increased ROS Production Increased_Mito_Activity->Increased_ROS DNA_Damage DNA Damage Increased_ROS->DNA_Damage

Caption: ETNK1 pathway in wild-type vs. mutated cells.

Kinase_Inhibitor_Workflow General Experimental Workflow for an ETNK1 Inhibitor Biochemical_Assay In Vitro Kinase Assay (Determine IC50) Cell_Viability Cell-Based Viability Assays Biochemical_Assay->Cell_Viability Potent compounds Target_Engagement Confirm Target Engagement (e.g., CETSA) Cell_Viability->Target_Engagement Active compounds Off_Target_Screening Kinome-wide Off-Target Screening Cell_Viability->Off_Target_Screening If unexpected toxicity Pathway_Analysis Analyze Downstream Effects (e.g., P-Et levels, ROS production) Target_Engagement->Pathway_Analysis In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Pathway_Analysis->In_Vivo_Studies Off_Target_Screening->Pathway_Analysis Identify off-target pathways

Caption: Workflow for testing a novel ETNK1 inhibitor.

Troubleshooting_Tree Troubleshooting Inconsistent Cellular Activity Start Inconsistent Cellular Activity Observed Check_Assay Are multiple, distinct viability assays used? Start->Check_Assay Check_Cells Is the effect cell line-dependent? Check_Assay->Check_Cells Yes Sol_Assay Use orthogonal assays to confirm phenotype Check_Assay->Sol_Assay No Check_Target Is target engagement confirmed in cells? Check_Cells->Check_Target Yes Sol_Cells Test on a panel of cell lines Check_Cells->Sol_Cells No Check_Off_Target Have off-target effects been investigated? Check_Target->Check_Off_Target Yes Sol_Target Perform CETSA or similar assay Check_Target->Sol_Target No Sol_Off_Target Conduct kinase profiling Check_Off_Target->Sol_Off_Target No

Caption: Decision tree for troubleshooting cellular assays.

References

Technical Support Center: Modulation of Ethanolamine Kinase Activity and Mitigation of Associated Toxicities

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the current scientific understanding of the ethanolamine (B43304) kinase (ETNK) pathway and the consequences of its inhibition or genetic mutation. Specific data regarding a compound designated "ETNK-IN-1" is not publicly available. The guidance provided is intended for researchers working with inhibitors of ethanolamine kinase or studying the effects of ETNK1 mutations and should be adapted to the specific experimental context.

General Guidance

Researchers investigating the inhibition of ethanolamine kinase (ETNK) or the effects of ETNK1 mutations may encounter cellular toxicity as a primary challenge. This toxicity is often not due to classical off-target effects of a small molecule inhibitor but is rather an on-target consequence of disrupting the ETNK pathway. Reduced ETNK1 activity leads to decreased levels of its product, phosphoethanolamine (P-Et). This decrease results in mitochondrial hyperactivation, increased production of reactive oxygen species (ROS), and subsequent DNA damage, which can manifest as reduced cell viability, increased apoptosis, and genomic instability.[1][2][3][4] Understanding this mechanism is crucial for designing experiments, interpreting results, and developing strategies to mitigate toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of toxicity associated with the inhibition of ethanolamine kinase 1 (ETNK1)?

A1: The primary mechanism of toxicity stems from the reduction of intracellular phosphoethanolamine (P-Et).[2][3] Wild-type ETNK1 phosphorylates ethanolamine to produce P-Et. P-Et acts as a competitive inhibitor of succinate (B1194679) at the level of mitochondrial complex II (succinate dehydrogenase), thereby modulating mitochondrial activity.[1][4][5] Inhibition or mutation of ETNK1 leads to lower P-Et levels, which in turn relieves this inhibition on complex II. This results in mitochondrial hyperactivation, a subsequent increase in reactive oxygen species (ROS) production, and oxidative stress-induced DNA damage.[1][2][3][4]

Q2: Can the toxicity observed with ETNK1 inhibition be reversed?

A2: Yes, studies have shown that the toxic effects of reduced ETNK1 activity can be reversed by supplementing the cells with exogenous phosphoethanolamine (P-Et).[1][2] P-Et supplementation restores the inhibition of mitochondrial complex II, normalizes mitochondrial activity, reduces ROS production, and protects cells from DNA damage.[1][2][5]

Q3: What are the expected downstream cellular effects of ETNK1 inhibition?

A3: The primary downstream effects include:

  • Increased Mitochondrial Activity: Observable as increased mitochondrial membrane potential.[5]

  • Elevated Reactive Oxygen Species (ROS) Production: Leading to oxidative stress.[2][5]

  • Increased DNA Damage: Indicated by markers such as γH2AX foci and accumulation of 8-Oxoguanine DNA lesions.[2][5]

  • Induction of a Mutator Phenotype: The increased DNA damage can lead to the accumulation of new mutations.[2][3]

Q4: Are there other potential strategies to mitigate the toxicity besides P-Et supplementation?

A4: Based on the mechanism, another potential strategy could be the use of mitochondrial-targeted antioxidants to quench the excess ROS produced. Additionally, treatment with inhibitors of the mitochondrial electron transport chain, such as tigecycline, has been shown to dampen mitochondrial ROS production in the context of ETNK1 mutations.[2]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
High levels of unexpected cell death at low concentrations of an ETNK inhibitor. The cell line being used may be particularly sensitive to mitochondrial dysfunction and oxidative stress.1. Perform a dose-response curve to determine the EC50 and a non-toxic working concentration. 2. Co-treat with 1 mM phosphoethanolamine (P-Et) to see if the toxicity is rescued. This will confirm if the toxicity is on-target.[2] 3. Consider using a cell line with higher antioxidant capacity or overexpressing antioxidant enzymes.
Inconsistent results in cell viability or functional assays. Fluctuations in cellular metabolic state or baseline ROS levels.1. Ensure consistent cell culture conditions (e.g., passage number, confluency, media formulation). 2. Pre-treat cells with a low dose of a broad-spectrum antioxidant like N-acetylcysteine (NAC) to normalize baseline ROS levels before adding the ETNK inhibitor. 3. Always include a positive control for toxicity and a rescue group with P-Et co-treatment.
Difficulty in observing a clear phenotypic effect of the ETNK inhibitor, despite confirming target engagement. The experimental endpoint may not be sensitive enough to detect the consequences of ETNK inhibition within the chosen timeframe.1. Measure more direct and earlier-stage markers of ETNK1 inhibition, such as intracellular P-Et levels, mitochondrial membrane potential, or ROS production. 2. Assess markers of DNA damage (e.g., γH2AX staining) which can be an early indicator of toxicity.[2][5] 3. Extend the duration of the experiment to allow for the accumulation of downstream effects.
Off-target effects are suspected. The inhibitor may have other cellular targets besides ETNK1/2.1. Perform a rescue experiment with P-Et. If the phenotype is not rescued, it is more likely to be an off-target effect. 2. Test the inhibitor in an ETNK1/2 knockout or knockdown cell line. The inhibitor should have no effect on the relevant phenotype in these cells if it is on-target.[6] 3. Use structurally different inhibitors of ETNK1/2 to see if they produce the same phenotype.

Quantitative Data Summary

Table 1: Effects of ETNK1 Mutation on Cellular Phenotypes

PhenotypeFold Change in ETNK1-mutated vs. Wild-Type CellsReference
Mitochondrial Activity1.87-fold increase[5]
ROS Production2.05-fold increase[5]
γH2AX Foci (DNA Damage)2.52-fold increase[5]

Table 2: Effect of Phosphoethanolamine (P-Et) Treatment on ETNK1-mutated Cells

PhenotypeFold Change after P-Et TreatmentReference
ROS Production in ETNK1-N244S cells2.14-fold decrease[2]
ROS Production in ETNK1-KO cells1.79-fold decrease[2]
Mitochondrial Complex II Activity (in vitro)28.85-fold decrease (at 50µM P-Et)[5]

Experimental Protocols

1. Measurement of Mitochondrial Reactive Oxygen Species (ROS)

  • Principle: This protocol uses CellROX™ Green Reagent, a fluorogenic probe for measuring ROS in live cells.

  • Materials:

    • Cells of interest (e.g., ETNK1-mutated and wild-type)

    • ETNK inhibitor

    • Phosphoethanolamine (P-Et)

    • CellROX™ Green Reagent (or equivalent ROS-sensitive dye)

    • Phosphate-buffered saline (PBS)

    • Culture medium

    • Fluorescence microscope or plate reader

  • Procedure:

    • Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

    • Treat the cells with the ETNK inhibitor at the desired concentration and for the desired time. Include control groups (vehicle-treated) and rescue groups (co-treated with inhibitor and 1 mM P-Et).

    • At the end of the treatment period, remove the media and wash the cells once with PBS.

    • Prepare a working solution of CellROX™ Green Reagent in culture medium (e.g., 5 µM).

    • Incubate the cells with the CellROX™ working solution for 30 minutes at 37°C, protected from light.

    • Remove the staining solution and wash the cells three times with PBS.

    • Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~485/520 nm) or quantify the fluorescence intensity using a plate reader.

    • Normalize the fluorescence intensity of the treated groups to the vehicle control.

2. Assessment of DNA Double-Strand Breaks (γH2AX Staining)

  • Principle: This immunofluorescence protocol detects the phosphorylation of histone H2AX at serine 139 (γH2AX), a marker for DNA double-strand breaks.

  • Materials:

    • Cells grown on coverslips

    • ETNK inhibitor

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.25% Triton X-100 in PBS

    • 1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

    • Primary antibody: anti-γH2AX (e.g., rabbit polyclonal)

    • Secondary antibody: fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)

    • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

    • Mounting medium

  • Procedure:

    • Treat cells grown on coverslips with the ETNK inhibitor as described in the previous protocol.

    • Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash once with PBS.

    • Mount the coverslips on microscope slides using mounting medium.

    • Visualize the slides using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Visualizations

ETNK1_Signaling_Pathway cluster_WT Wild-Type ETNK1 Pathway cluster_Mutant Inhibited/Mutant ETNK1 Pathway Ethanolamine_WT Ethanolamine ETNK1_WT ETNK1 (Active) Ethanolamine_WT->ETNK1_WT Substrate PEt_WT Phosphoethanolamine (P-Et) ETNK1_WT->PEt_WT Phosphorylation Mito_WT Mitochondrial Complex II PEt_WT->Mito_WT Inhibits ROS_WT Normal ROS Production Mito_WT->ROS_WT Leads to DNA_WT DNA Stability ROS_WT->DNA_WT Maintains Ethanolamine_Mut Ethanolamine ETNK1_Mut ETNK1 (Inhibited/ Mutant) Ethanolamine_Mut->ETNK1_Mut Substrate PEt_Mut Low P-Et ETNK1_Mut->PEt_Mut Reduced Phosphorylation Mito_Mut Mitochondrial Complex II (Hyperactive) PEt_Mut->Mito_Mut Loss of Inhibition ROS_Mut Increased ROS Production Mito_Mut->ROS_Mut Leads to DNA_Mut DNA Damage ROS_Mut->DNA_Mut Causes

Caption: ETNK1 signaling in wild-type versus inhibited/mutant states.

Experimental_Workflow cluster_assays Toxicity Assessment start Start: Seed Cells treatment Treat with ETNK Inhibitor - Vehicle Control - Inhibitor - Inhibitor + P-Et start->treatment incubation Incubate for desired time treatment->incubation ros_assay ROS Measurement (e.g., CellROX) incubation->ros_assay dna_damage_assay DNA Damage Assay (e.g., γH2AX staining) incubation->dna_damage_assay viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay analysis Data Analysis (Normalize to control, compare groups) ros_assay->analysis dna_damage_assay->analysis viability_assay->analysis conclusion Conclusion on Toxicity and Rescue analysis->conclusion

Caption: General workflow for assessing ETNK inhibitor toxicity.

Troubleshooting_Tree start High Cell Toxicity Observed? yes_node Is toxicity rescued by co-treatment with P-Et? start->yes_node Yes no_node Toxicity is likely on-target. Consider lowering dose or using antioxidants. start->no_node No yes_rescue Toxicity is on-target. Continue with P-Et rescue or lower inhibitor concentration. yes_node->yes_rescue Yes no_rescue Toxicity is likely off-target. - Test in ETNK1 KO cells - Use a different inhibitor yes_node->no_rescue No

Caption: Decision tree for troubleshooting high cell toxicity.

References

Technical Support Center: Controlling for Confounding Variables in ETNK-IN-1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for an Ethanolamine Kinase 1 (ETNK1) inhibitor?

A1: Ethanolamine Kinase 1 (ETNK1) is the enzyme that catalyzes the first committed step in the phosphatidylethanolamine (B1630911) biosynthesis pathway.[1] An inhibitor like ETNK-IN-1 would be expected to block this initial step, leading to a decrease in the production of phosphoethanolamine and downstream metabolites. This can impact cell membrane composition and signaling pathways dependent on these lipids.

Q2: How can I be sure that the observed effects in my experiment are due to ETNK1 inhibition and not off-target effects?

A2: Distinguishing on-target from off-target effects is a critical aspect of inhibitor validation.[2] Here are several strategies:

  • Rescue Experiments: Attempt to "rescue" a cellular phenotype caused by this compound by supplying the downstream product of the enzymatic reaction, phosphoethanolamine. If the phenotype is reversed, it provides strong evidence for on-target activity.

  • Use of a Structurally Unrelated Inhibitor: If available, using a different ETNK1 inhibitor with a distinct chemical structure can help confirm that the observed biological effect is due to the inhibition of ETNK1 and not a shared off-target.[2]

  • Kinase Profiling: In cell-free assays, testing this compound against a broad panel of kinases can empirically determine its selectivity and identify potential off-target interactions.[3][4]

  • Direct Measurement of Target Engagement: Whenever possible, directly measure the downstream products of ETNK1 activity to confirm that the inhibitor is engaging its target in your experimental system.

Q3: My experimental results with this compound are inconsistent between batches. What are the likely causes?

A3: Inconsistent results can often be traced back to issues with the inhibitor itself or the experimental setup.[5]

  • Compound Stability: Small molecules can degrade over time, especially with repeated freeze-thaw cycles or exposure to light.[6] It is advisable to prepare fresh dilutions from a stable stock solution for each experiment.

  • Solubility Issues: Poor solubility can lead to inaccurate concentrations. Ensure that the solvent used (commonly DMSO) is at a low final concentration (typically <0.5%) to avoid artifacts.[5]

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact experimental outcomes.[5]

Q4: What are the essential controls to include in my this compound experiments?

A4: Proper controls are fundamental to interpreting your data correctly.

Control TypePurpose
Vehicle Control To control for any effects of the solvent (e.g., DMSO) used to dissolve this compound.
Untreated Control To provide a baseline of normal cellular function in the absence of any treatment.
Positive Control A known modulator of the pathway of interest to ensure the assay is performing as expected.
Negative Control A structurally similar but inactive analog of this compound, if available, to confirm specificity.[7]

Troubleshooting Guides

Issue: High background or low signal-to-noise ratio in assays.
Possible Cause Troubleshooting Step
Cell Health Issues Ensure cells are healthy and at an optimal density. Stressed cells can lead to increased background signals.[5]
Inappropriate Blocking Optimize blocking buffers and incubation times to minimize non-specific binding in assays like Western blots or ELISAs.
Reagent Contamination Use fresh, high-quality reagents and maintain sterile techniques to prevent contamination.[5]
Incorrect Normalization Evaluate different methods for data normalization to ensure you are accurately comparing samples.
Issue: Unexpected cytotoxicity observed.
Possible Cause Troubleshooting Step
Solvent Toxicity Keep the final concentration of the solvent (e.g., DMSO) as low as possible (ideally ≤ 0.1%) and always include a solvent-only control.[5]
Compound Instability Degradation products of the inhibitor may be toxic. Verify the stability of this compound under your experimental conditions.[6]
Off-Target Effects The inhibitor may be affecting pathways essential for cell survival. Refer to the FAQ on off-target effects for mitigation strategies.[5]

Experimental Protocols & Visualizations

Detailed Methodology: Western Blot for Downstream Target Modulation

This protocol is a general guideline for assessing the phosphorylation status of a downstream protein in a signaling pathway affected by ETNK1 inhibition.

  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation. Determine protein concentration using a BCA assay.[2]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[2]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[2]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like GAPDH or β-actin.

Hypothetical ETNK1 Signaling Pathway

G cluster_0 CDP-Ethanolamine Pathway Ethanolamine Ethanolamine ETNK1 ETNK1 Ethanolamine->ETNK1 Phosphoethanolamine Phosphoethanolamine ETNK1->Phosphoethanolamine Downstream Downstream Signaling & Membrane Synthesis Phosphoethanolamine->Downstream ETNK_IN_1 This compound ETNK_IN_1->ETNK1

Caption: The inhibitory action of this compound on the ETNK1 signaling cascade.

Experimental Workflow: Validating On-Target Effects of this compound

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Assessment A Observe cellular phenotype with this compound treatment B Perform rescue experiment with phosphoethanolamine A->B C Use structurally distinct ETNK1 inhibitor A->C D Measure downstream metabolites A->D E Conduct broad-spectrum kinase profiling A->E F Test in different cell lines A->F

Caption: A logical workflow for confirming the on-target effects of this compound.

Troubleshooting Logic for Confounding Variables

G cluster_0 Observed Anomaly cluster_1 Potential Confounders cluster_2 Control Measures A Inconsistent or Unexpected Results B Compound Instability/Solubility A->B C Off-Target Effects A->C D Cellular Health Variability A->D E Assay Artifacts A->E F Prepare fresh aliquots; Check solubility B->F G Perform rescue experiments; Use orthogonal inhibitor C->G H Standardize cell passage and confluency D->H I Run appropriate vehicle and assay-specific controls E->I

Caption: A decision-making workflow for troubleshooting confounding variables.

References

Technical Support Center: Optimizing Cell Viability with High ETNK-IN-1 Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing cell-based experiments involving high concentrations of ETNK-IN-1, an inhibitor of Ethanolamine (B43304) Kinase 1 (ETNK1). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate potential challenges and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Ethanolamine Kinase 1 (ETNK1) with a reported IC50 value of ≥ 5 μM.[1][2] ETNK1 is a crucial enzyme in the Kennedy pathway, where it catalyzes the phosphorylation of ethanolamine to phosphoethanolamine (P-Et).[3][4][5] This is the first committed step in the synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes. By inhibiting ETNK1, this compound is expected to decrease intracellular levels of P-Et.

Q2: What are the potential effects of high concentrations of this compound on cell viability?

Inhibition of ETNK1 can lead to a reduction in P-Et levels. Studies on ETNK1 mutations, which also lead to decreased P-Et, have shown that this can cause increased mitochondrial activity, a subsequent rise in reactive oxygen species (ROS) production, and can lead to DNA damage.[1][2] Therefore, high concentrations of this compound may lead to decreased cell viability through mechanisms involving mitochondrial dysfunction and oxidative stress.

Q3: My cells are showing a significant decrease in viability even at concentrations where I expect to see a specific inhibitory effect. What could be the cause?

A significant drop in cell viability at high concentrations of this compound could be due to on-target effects (severe disruption of the Kennedy pathway) or off-target effects. The observed cytotoxicity may be a result of excessive ROS production and subsequent cellular damage. It is also important to consider the final concentration of the solvent (e.g., DMSO) in your cell culture medium, as high concentrations can be toxic to cells.

Q4: How can I mitigate the cytotoxic effects of high this compound concentrations?

Several strategies can be employed to mitigate cytotoxicity. These include:

  • Dose-response optimization: Determine the lowest effective concentration of this compound that achieves the desired biological effect with minimal impact on cell viability.

  • Co-treatment with antioxidants: Supplementing the culture medium with antioxidants like N-acetylcysteine (NAC) may help to quench excess ROS and improve cell survival.

  • Phosphoethanolamine (P-Et) supplementation: As the product of the reaction catalyzed by ETNK1, exogenous P-Et may rescue the cytotoxic effects by replenishing the depleted intracellular pool.

  • Careful solvent control: Ensure the final solvent concentration in the culture medium is well below the toxic threshold for your specific cell line (typically <0.1% for DMSO).

Troubleshooting Guide

This guide addresses common issues encountered when using high concentrations of this compound and provides step-by-step solutions.

Problem Possible Cause Suggested Solution
High Cell Death/Low Viability 1. Excessive ETNK1 inhibition leading to metabolic stress. 2. Increased mitochondrial activity and ROS production. 3. Off-target effects of the inhibitor. 4. Solvent toxicity.1. Perform a detailed dose-response curve to identify the optimal concentration. 2. Measure ROS levels (see Protocol 2) and co-treat with an antioxidant (e.g., N-acetylcysteine). 3. Attempt to rescue the phenotype by supplementing with phosphoethanolamine (P-Et). 4. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).
Inconsistent Results Between Experiments 1. Variability in cell health and passage number. 2. Inconsistent inhibitor concentration due to pipetting errors. 3. Degradation of this compound in solution.1. Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. 2. Prepare a master mix of the inhibitor in the medium for each experiment. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment.
No Observable Effect at Expected Concentrations 1. The inhibitor is not active. 2. The cell line is resistant to ETNK1 inhibition. 3. The experimental endpoint is not sensitive to ETNK1 inhibition.1. Verify the identity and purity of your this compound compound. 2. Confirm ETNK1 expression in your cell line. 3. Use a more sensitive assay to detect the effects of ETNK1 inhibition, such as measuring intracellular P-Et levels or assessing mitochondrial activity.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol provides a general procedure for assessing cell viability in response to this compound treatment.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to measure changes in intracellular ROS levels.

  • Cell Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Probe Loading: At the end of the treatment period, remove the medium and wash the cells with warm PBS. Add 100 µL of a 10 µM solution of a ROS-sensitive fluorescent probe (e.g., DCFDA/H2DCFDA) in serum-free medium to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCFDA).

Visualizations

ETNK1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Ethanolamine Ethanolamine ETNK1 ETNK1 Ethanolamine->ETNK1 Enters cell Phosphoethanolamine Phosphoethanolamine (P-Et) ETNK1->Phosphoethanolamine Catalyzes Kennedy_Pathway Kennedy Pathway Phosphoethanolamine->Kennedy_Pathway Mitochondrial_Activity Mitochondrial Activity Phosphoethanolamine->Mitochondrial_Activity Regulates PE_Synthesis Phosphatidylethanolamine (PE) Synthesis Kennedy_Pathway->PE_Synthesis ETNK_IN_1 This compound ETNK_IN_1->ETNK1 Inhibits ROS_Production ROS Production Mitochondrial_Activity->ROS_Production

Caption: Signaling pathway of ETNK1 and the inhibitory effect of this compound.

Troubleshooting_Workflow Start Start: High Cell Death Observed Check_Concentration 1. Verify this compound Concentration & Purity Start->Check_Concentration Dose_Response 2. Perform Dose-Response Experiment Check_Concentration->Dose_Response Optimal_Conc Optimal Concentration Found? Dose_Response->Optimal_Conc Measure_ROS 3. Measure Intracellular ROS Levels Optimal_Conc->Measure_ROS No End End: Optimized Protocol Optimal_Conc->End Yes High_ROS ROS Levels Elevated? Measure_ROS->High_ROS Antioxidant_Rescue 4. Co-treat with Antioxidant (e.g., NAC) High_ROS->Antioxidant_Rescue Yes PEt_Rescue 5. Attempt P-Et Rescue Experiment High_ROS->PEt_Rescue No Viability_Improved Viability Improved? Antioxidant_Rescue->Viability_Improved PEt_Rescue->Viability_Improved Off_Target Consider Off-Target Effects Viability_Improved->Off_Target No Viability_Improved->End Yes Off_Target->End

Caption: Troubleshooting workflow for high cell death induced by this compound.

References

Technical Support Center: Method Refinement for Sensitive Detection of ETNK-IN-1 Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for utilizing ETNK-IN-1, an inhibitor of ethanolamine (B43304) kinase (ETNK), in your research. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and structured data to facilitate the sensitive detection of this compound's effects in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of this compound.

| Question | Answer | Citation | | :--- | :--- | | What is this compound and what is its primary known application? | this compound (also referred to as Compound 7) is an inhibitor of ethanolamine kinase (ETNK) with a reported IC50 value of ≥ 5 μM. It has been primarily developed for research in the field of insecticides. |[1][2] | | What are the physical and chemical properties of this compound? | this compound has a molecular formula of C17H22N2O and a molecular weight of 270.369. |[2] | | How should I store this compound? | For long-term storage, the powdered form of this compound should be kept at -20°C for up to three years. Once dissolved in a solvent, it should be stored at -80°C for up to one year. It is typically shipped with blue ice or at ambient temperature. |[2] | | What is the recommended solvent for preparing stock solutions of this compound? | While specific solubility data for this compound is not readily available, kinase inhibitors are generally soluble in organic solvents such as DMSO. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO to minimize the volume added to cell cultures, as high concentrations of DMSO can be cytotoxic. |[3] | | How stable is this compound in cell culture media? | The stability of small molecule inhibitors like this compound in aqueous and complex biological media can vary significantly. Factors such as the compound's structure, media pH, serum presence, and incubation conditions can affect stability. For long-term experiments, it is recommended to refresh the media with a fresh inhibitor at regular intervals. |[3][4][5] | | What are the potential off-target effects of this compound? | There is currently no publicly available information on the selectivity profile or off-target effects of this compound. When using any kinase inhibitor, it is crucial to consider the possibility of off-target effects. Comparing the observed phenotype with that of other known inhibitors of the same target can help in validating the results. |[3][6] | | What is a typical starting concentration for in vitro experiments? | Given the IC50 of ≥ 5 μM, a good starting point for cell-based assays would be to perform a dose-response experiment ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 μM) to determine the optimal concentration for your specific cell line and experimental endpoint. |[1][7] |

II. Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Suggested Solution Citation
Inconsistent or no biological effect of this compound Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media over the course of the experiment.- Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles.- For long-term experiments, replenish the media with fresh this compound every 24-48 hours.[3][4]
Poor Cell Permeability: The inhibitor may not be effectively entering the cells to reach its intracellular target.- Review the physicochemical properties of this compound if available.- Increase incubation time with the inhibitor.[3]
Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition.- Perform a thorough dose-response experiment to determine the optimal effective concentration (e.g., EC50) for your specific cell line and assay.[8][9]
High cellular toxicity observed at effective concentrations Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways.- Use the lowest effective concentration of this compound determined from your dose-response curve.- If possible, use a structurally different ETNK inhibitor as a control to see if the same phenotype is observed.[3]
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.- Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%).- Include a vehicle control (media with the same concentration of DMSO as the highest inhibitor concentration) in all experiments.[3]
Precipitation of this compound in culture media Poor Solubility: this compound may have limited solubility in aqueous solutions like cell culture media.- Prepare a high-concentration stock solution in 100% DMSO.- When diluting the stock solution into the media, add it dropwise while vortexing to ensure proper mixing.- Visually inspect the media for any signs of precipitation after adding the inhibitor.[10]
Variability in experimental results Inconsistent Cell Health or Density: Variations in cell confluency or passage number can lead to inconsistent responses.- Use cells within a consistent passage number range for all experiments.- Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment.[10]

III. Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound.

A. Ethanolamine Kinase (ETNK) Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and can be used to measure the enzymatic activity of ETNK in cell lysates.

  • Sample Preparation:

    • Homogenize tissue (10 mg) or cells (1 x 10^6) with 100 µL of cold Assay Buffer.

    • Keep on ice for 15 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[11]

  • Assay Procedure:

    • In a 96-well black flat-bottom plate, add 5-20 µL of the sample supernatant.

    • Adjust the volume to 50 µL with ETNK Assay Buffer.

    • Prepare a reaction mix containing ETNK Substrate, Converter, Developer, and Probe according to the manufacturer's instructions.

    • Add the reaction mix to each well.

    • Include a no-substrate control and a positive control (recombinant ETNK enzyme if available).

    • To test the inhibitory effect of this compound, pre-incubate the cell lysate with varying concentrations of the inhibitor for 15-30 minutes before adding the reaction mix.

  • Measurement:

    • Measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C using a microplate reader (Ex/Em = 535/587 nm).[12]

    • The rate of fluorescence increase is proportional to the ETNK activity.

B. Cell Viability Assay (WST-1 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

  • Assay and Measurement:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Shake the plate for 1 minute on a shaker.

    • Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be >600 nm.[13]

C. Reactive Oxygen Species (ROS) Detection Assay (DCFDA/H2DCFDA)

This assay measures the intracellular levels of ROS.

  • Cell Treatment:

    • Seed cells in a 96-well black plate and allow them to adhere overnight.

    • Treat cells with this compound at the desired concentrations for the appropriate duration. Include a positive control (e.g., H2O2 or a known ROS inducer) and a vehicle control.[14]

  • Staining:

    • Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS or HBSS).

    • Load the cells with 10-25 µM DCFDA/H2DCFDA solution in a serum-free medium.

    • Incubate for 30-45 minutes at 37°C in the dark.[12][15]

  • Measurement:

    • Remove the dye solution and wash the cells with PBS.

    • Add 100 µL of PBS or phenol (B47542) red-free medium to each well.

    • Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[16]

D. Western Blotting for ETNK1 Pathway Proteins

This protocol allows for the analysis of protein expression levels.

  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[17]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Electrophoresis and Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the protein of interest (e.g., ETNK1, phospho-downstream targets) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.[19][20]

IV. Data Presentation

This section provides examples of how to structure quantitative data obtained from the experiments.

Table 1: Dose-Response of this compound on Cell Viability

Cell LineTreatment Duration (hours)This compound Concentration (µM)% Viability (Mean ± SD)IC50 (µM)
Cell Line A 480 (Vehicle)100 ± 5.2>100
198 ± 4.5
1085 ± 6.1
5062 ± 7.3
10045 ± 5.9
Cell Line B 480 (Vehicle)100 ± 6.8>100
199 ± 5.1
1092 ± 7.2
5078 ± 8.0
10065 ± 6.5

Table 2: Effect of this compound on Intracellular ROS Levels

Cell LineTreatmentROS Level (Fold Change vs. Vehicle) (Mean ± SD)
Cell Line A Vehicle1.00 ± 0.12
This compound (50 µM)1.85 ± 0.21
Positive Control (H2O2)3.50 ± 0.35
Cell Line B Vehicle1.00 ± 0.15
This compound (50 µM)1.52 ± 0.18
Positive Control (H2O2)4.10 ± 0.42

V. Mandatory Visualizations

A. Signaling Pathway Diagram

ETNK1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Ethanolamine Ethanolamine ETNK1 ETNK1 Ethanolamine->ETNK1 Enters cell Phosphoethanolamine Phosphoethanolamine ETNK1->Phosphoethanolamine ATP -> ADP Kennedy_Pathway Kennedy_Pathway Phosphoethanolamine->Kennedy_Pathway Rate-limiting step Phosphoethanolamine_mito Phosphoethanolamine Phosphoethanolamine->Phosphoethanolamine_mito Translocates ETNK_IN_1 ETNK_IN_1 ETNK_IN_1->ETNK1 Inhibition Phosphatidylethanolamine Phosphatidylethanolamine Kennedy_Pathway->Phosphatidylethanolamine Complex_II Complex II (SDH) Phosphoethanolamine_mito->Complex_II Inhibition Succinate Succinate Succinate->Complex_II Substrate ETC ETC Complex_II->ETC Electron Transport Chain ROS ROS ETC->ROS Increased activity leads to

Caption: ETNK1 signaling pathway and the inhibitory effect of this compound.

B. Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis and Interpretation Cell_Culture 1. Cell Culture (Select appropriate cell lines) ETNK_IN_1_Prep 2. This compound Preparation (Stock solution in DMSO) Cell_Culture->ETNK_IN_1_Prep Dose_Selection 3. Dose-Response Pilot (Determine optimal concentration range) ETNK_IN_1_Prep->Dose_Selection Cell_Treatment 4. Cell Treatment with this compound Dose_Selection->Cell_Treatment Viability_Assay 5a. Cell Viability Assay (e.g., WST-1) Cell_Treatment->Viability_Assay ROS_Assay 5b. ROS Detection Assay (e.g., DCFDA) Cell_Treatment->ROS_Assay Kinase_Assay 5c. ETNK Activity Assay (Cell Lysates) Cell_Treatment->Kinase_Assay Western_Blot 5d. Western Blot Analysis Cell_Treatment->Western_Blot Data_Quantification 6. Data Quantification (Absorbance, Fluorescence, Band Intensity) Viability_Assay->Data_Quantification ROS_Assay->Data_Quantification Kinase_Assay->Data_Quantification Western_Blot->Data_Quantification Statistical_Analysis 7. Statistical Analysis (IC50, Fold Change, Significance) Data_Quantification->Statistical_Analysis Conclusion 8. Conclusion (Evaluate effects of this compound) Statistical_Analysis->Conclusion

Caption: General experimental workflow for assessing the effects of this compound.

References

Technical Support Center: Developing Clinically Relevant ETNK1 Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the development of clinically relevant Ethanolamine (B43304) Kinase 1 (ETNK1) inhibitor assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ETNK1 and why is it a target for drug discovery?

Ethanolamine Kinase 1 (ETNK1) is a crucial enzyme in the Kennedy pathway, responsible for the phosphorylation of ethanolamine to phosphoethanolamine (P-Et).[1][2] This is the initial and rate-limiting step in the synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes.[1] Somatic mutations in ETNK1 have been identified in various myeloid neoplasms, including atypical chronic myeloid leukemia (aCML) and chronic myelomonocytic leukemia (CMML).[3][4][5] These mutations are typically loss-of-function, leading to decreased enzymatic activity and reduced intracellular P-Et levels.[1][2][5] The resulting metabolic shift causes increased mitochondrial activity, elevated reactive oxygen species (ROS) production, and subsequent DNA damage, contributing to leukemogenesis.[1][2][6] Therefore, modulating ETNK1 activity or the downstream pathway presents a potential therapeutic strategy.

Q2: What are the primary challenges in developing ETNK1 inhibitor assays?

Developing robust and clinically relevant ETNK1 inhibitor assays presents several challenges:

  • Loss-of-Function Nature of Mutations: Most clinically relevant ETNK1 mutations are loss-of-function, meaning the goal is not to inhibit an overactive enzyme but potentially to address the downstream consequences of its reduced activity. This complicates the design of traditional inhibitor screening campaigns. Assays might need to be designed to identify molecules that either activate the mutant enzyme, inhibit a compensatory pathway that becomes critical in the context of ETNK1 dysfunction, or target a different vulnerability in ETNK1-mutated cells.

  • Substrate Specificity: ETNK1 is highly specific for its substrate, ethanolamine. However, ensuring that potential inhibitors do not affect other kinases or enzymes that bind ATP or similar co-factors is critical to minimize off-target effects.[7][8]

  • Physiologically Relevant Cell-Based Assays: Replicating the complex metabolic environment of myeloid cells in an in vitro setting is challenging. A key readout is the intracellular concentration of phosphoethanolamine, which can be difficult to measure in a high-throughput format.

  • Recombinant Protein Stability: The production of stable and active recombinant ETNK1 protein for use in biochemical assays can be challenging. Misfolding or aggregation can lead to inconsistent enzyme kinetics and unreliable inhibitor data.[9]

  • Translating Biochemical Hits to Cellular Efficacy: Compounds that show potency in a purified enzyme (biochemical) assay may not be effective in a cellular context due to poor cell permeability, rapid metabolism, or efflux.[10]

Q3: How do I choose between a biochemical and a cell-based assay for my primary screen?

The choice depends on the goals of your screening campaign.

  • Biochemical assays (using purified recombinant ETNK1) are ideal for high-throughput screening (HTS) to identify direct inhibitors of the enzyme. They offer a clean system to study enzyme kinetics and inhibitor mechanisms (e.g., ATP-competitive vs. non-competitive). However, they do not provide information on cell permeability or off-target effects in a cellular context.[10]

  • Cell-based assays are more physiologically relevant as they measure the effect of a compound on ETNK1 activity within a living cell.[10] These assays can assess cell permeability and downstream effects, such as changes in phosphoethanolamine levels or mitochondrial activity. However, they are generally lower in throughput and can be more complex to develop and interpret due to the involvement of multiple cellular pathways. A common strategy is to use a high-throughput biochemical screen to identify initial hits, followed by secondary screening in cell-based assays to validate on-target activity and cellular efficacy.

Troubleshooting Guides

Enzymatic Assay Troubleshooting
ProblemPotential CauseRecommended Solution
High variability between replicate wells Pipetting errors, especially with small volumes.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Consider using automated liquid handlers for improved precision.[11]
Incomplete mixing of reagents.Ensure thorough mixing of all assay components before and after addition to the plate.
Instability of recombinant ETNK1.Aliquot the enzyme upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Perform a thermal shift assay (CETSA) to identify optimal buffer conditions for stability.[12][13]
Low signal-to-background ratio Inactive enzyme.Verify the activity of your recombinant ETNK1 batch using a known substrate and positive control.
Suboptimal ATP or ethanolamine concentration.Determine the Km for both ATP and ethanolamine and use concentrations at or near the Km for inhibitor screening to ensure sensitivity to competitive inhibitors.
Assay interference by compounds.Screen compounds for autofluorescence or quenching in the absence of the enzyme.
Inconsistent IC50 values Substrate depletion.Ensure that less than 15% of the substrate is consumed during the reaction. Reduce the enzyme concentration or reaction time if necessary.
Inhibitor insolubility.Visually inspect for compound precipitation. Determine the solubility of your compounds in the assay buffer. The final DMSO concentration should typically be <1%.
ATP competition.If screening for ATP-competitive inhibitors, be aware that high intracellular ATP concentrations can lead to a discrepancy between biochemical and cellular IC50 values.[14] Consider running assays at different ATP concentrations to characterize the mechanism of inhibition.[10]
Cell-Based Assay Troubleshooting
ProblemPotential CauseRecommended Solution
High well-to-well variability Uneven cell seeding.Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between plating each row/column.
"Edge effects" in the microplate.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[11]
Inconsistent drug response Cell line instability or high passage number.Use low-passage, authenticated cell lines. Regularly check for mycoplasma contamination.
Compound instability in culture medium.Prepare fresh drug dilutions for each experiment. Assess the stability of your compounds in media over the time course of the assay.
No measurable effect of known ETNK1 mutations on downstream readouts (e.g., phosphoethanolamine levels) Insensitive detection method.Optimize the method for measuring phosphoethanolamine (e.g., LC-MS/MS) to ensure it has the required sensitivity.
Compensatory mechanisms in the cell line.The chosen cell line may have upregulated other pathways that mask the effect of reduced ETNK1 activity. Choose a cell line known to be sensitive to perturbations in the Kennedy pathway.
Discrepancy between biochemical and cellular IC50 values Poor cell permeability of the compound.Use cell permeability assays (e.g., PAMPA) to assess the ability of your compounds to cross the cell membrane.
Compound efflux by cellular transporters.Co-incubate with known efflux pump inhibitors to see if the cellular potency of your compound increases.
Off-target effects.Profile hit compounds against a panel of other kinases and relevant off-targets to assess specificity.[7][8] A cellular thermal shift assay (CETSA) can be used to confirm target engagement in intact cells.[12][13]

Experimental Protocols

Protocol 1: High-Throughput Radiometric ETNK1 Enzymatic Assay

This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into ethanolamine.

Materials:

  • Recombinant human ETNK1

  • Ethanolamine

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well assay plates

  • Phosphocellulose paper

  • Phosphoric acid wash buffer

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mix containing kinase assay buffer, ethanolamine (at its Km concentration), and [γ-³²P]ATP.

  • Add test compounds or DMSO (vehicle control) to the wells of the assay plate.

  • Add recombinant ETNK1 to all wells except for the negative control wells.

  • To initiate the reaction, add the reaction mix to all wells.

  • Incubate the plate at 30°C for a predetermined time (within the linear range of the reaction).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound relative to the vehicle control.

Protocol 2: Cell-Based Assay to Measure Phosphoethanolamine Levels

This protocol uses a myeloid cell line (e.g., TF-1) transduced to express wild-type or mutant ETNK1 to assess the effect of inhibitors on the intracellular concentration of phosphoethanolamine.[5]

Materials:

  • TF-1 cells expressing WT or mutant ETNK1

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Methanol (B129727) for extraction

  • LC-MS/MS system for analysis

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach or stabilize overnight.

  • Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for a specified period (e.g., 24 hours).

  • After incubation, remove the medium and wash the cells with cold PBS.

  • Add cold methanol to each well to lyse the cells and precipitate proteins.

  • Incubate on ice to ensure complete extraction of metabolites.

  • Centrifuge the plate to pellet the cell debris.

  • Transfer the supernatant (containing the metabolites) to a new plate for analysis.

  • Analyze the levels of phosphoethanolamine in each sample using a validated LC-MS/MS method.

  • Normalize the phosphoethanolamine levels to the total protein concentration or cell number in each well.

  • Determine the effect of the compounds on phosphoethanolamine production.

Quantitative Data Summary

The following tables provide illustrative examples of quantitative data that can be generated from ETNK1 inhibitor assays. Note: As there are no publicly available IC50 values for specific ETNK1 inhibitors, these are hypothetical values for demonstration purposes.

Table 1: Illustrative IC50 Values of Hypothetical ETNK1 Inhibitors

CompoundETNK1 Enzymatic Assay IC50 (nM)Cellular Phosphoethanolamine Assay IC50 (nM)
Inhibitor A50250
Inhibitor B120>10,000
Inhibitor C815

Table 2: Example Data from a Cellular Thermal Shift Assay (CETSA) for Target Engagement

CompoundTemperature (°C)% Soluble ETNK1 Remaining (vs. 37°C)
Vehicle (DMSO)5055%
5420%
Inhibitor C (10 µM)5095%
5470%

Visualizations

ETNK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_mutation Effect of Loss-of-Function Mutation PE Phosphatidylethanolamine (PE) (Membrane Component) Ethanolamine Ethanolamine ETNK1 ETNK1 Ethanolamine->ETNK1 Substrate ADP ADP ETNK1->ADP PEt Phosphoethanolamine (P-Et) ETNK1->PEt Product ATP ATP ATP->ETNK1 Kennedy_Pathway Downstream Kennedy Pathway Enzymes PEt->Kennedy_Pathway Mito_Activity Mitochondrial Activity PEt->Mito_Activity Inhibits Kennedy_Pathway->PE ROS Reactive Oxygen Species (ROS) Mito_Activity->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mutant_ETNK1 Mutant ETNK1 (Reduced Activity) Reduced_PEt Reduced P-Et Mutant_ETNK1->Reduced_PEt Increased_Mito Increased Mitochondrial Activity Reduced_PEt->Increased_Mito Leads to Increased_ROS Increased ROS Increased_Mito->Increased_ROS Increased_ROS->DNA_Damage

Caption: ETNK1 signaling pathway and the consequences of loss-of-function mutations.

Experimental_Workflow cluster_primary Primary Screen cluster_secondary Secondary Validation cluster_tertiary Lead Optimization HTS High-Throughput Screen (Biochemical Assay) Hits Initial Hits HTS->Hits Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response Cell_Assay Cell-Based Assay (P-Et Measurement) Dose_Response->Cell_Assay Target_Engagement Target Engagement (CETSA) Cell_Assay->Target_Engagement Selectivity Kinase Selectivity Profiling Target_Engagement->Selectivity ADME_Tox ADME/Tox Profiling Selectivity->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: A typical workflow for ETNK1 inhibitor drug discovery.

Troubleshooting_Logic Start Inconsistent Cell-Based Assay Results Check_Cells Verify Cell Health & Passage Number Start->Check_Cells Is cell morphology normal? Check_Reagents Check Reagent & Compound Stability Check_Cells->Check_Reagents Yes Resolved Problem Resolved Check_Cells->Resolved No, use new cell stock Check_Protocol Review Assay Protocol (Seeding, Incubation) Check_Reagents->Check_Protocol Yes Check_Reagents->Resolved No, prepare fresh reagents Check_Permeability Evaluate Compound Cell Permeability Check_Protocol->Check_Permeability Protocol is consistent Check_Protocol->Resolved Inconsistencies found, optimize protocol Check_Off_Target Assess Off-Target Effects Check_Off_Target->Resolved On-target confirmed Check_Off_Target->Resolved Off-target effects identified, re-evaluate compound Check_Permeability->Check_Off_Target Compound is permeable Check_Permeability->Resolved Low permeability, modify compound

Caption: A logical workflow for troubleshooting inconsistent cell-based assay results.

References

Validation & Comparative

Validating Therapeutic Strategies for ETNK1 N244S-Driven Myeloid Neoplasms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To our readership: The following guide addresses the validation of inhibitory strategies for the N244S mutant of Ethanolamine (B43304) Kinase 1 (ETNK1). It is important to note that, to date, no specific small-molecule inhibitor designated "ETNK-IN-1" has been described in publicly available scientific literature. Furthermore, the development of direct inhibitors for ETNK1 is still in a nascent stage.

Therefore, to fulfill the structural and informational requirements of a comparative guide, this document will contrast a hypothetical selective inhibitor, designated "this compound," with a documented, mechanistically distinct therapeutic approach: phosphoethanolamine (P-Et) supplementation . This comparison provides a framework for evaluating potential future inhibitors against the existing benchmark for reverting the pathogenic phenotype of ETNK1 N244S mutations.

Introduction to the ETNK1 N244S Mutant

The ethanolamine kinase 1 (ETNK1) gene encodes a kinase responsible for the phosphorylation of ethanolamine to phosphoethanolamine (P-Et), the first committed step in the Kennedy pathway for phosphatidylethanolamine (B1630911) (PE) synthesis.[1] Somatic missense mutations in ETNK1, particularly at asparagine 244 (e.g., N244S), have been identified in patients with myeloid neoplasms, including systemic mastocytosis with eosinophilia and chronic myelomonocytic leukemia (CMML).[2]

Studies have demonstrated that the N244S mutation impairs the catalytic activity of the ETNK1 enzyme.[3][4] This loss-of-function leads to a significant decrease in intracellular P-Et levels.[3] The reduction in P-Et has been shown to cause mitochondrial hyperactivation, increased production of reactive oxygen species (ROS), and subsequent DNA damage, contributing to a mutator phenotype that may drive oncogenesis.[1] Consequently, strategies to counteract the effects of this mutation are of significant therapeutic interest.[5]

Comparison of Therapeutic Strategies

This section compares the projected attributes of a hypothetical direct ETNK1 inhibitor, "this compound," with the observed effects of P-Et supplementation, a metabolic product replacement strategy.

FeatureThis compound (Hypothetical Inhibitor) Phosphoethanolamine (P-Et) Supplementation
Target Ethanolamine Kinase 1 (ETNK1)Downstream metabolic pathway
Mechanism of Action Competitive or allosteric inhibition of the ETNK1 kinase domain. As the N244S mutant has reduced function, a traditional inhibitor is less logical than a molecular chaperone or activator. However, for this guide's purpose, we consider a hypothetical inhibitor of a potential neomorphic or residual function.Restores intracellular levels of the metabolic product, bypassing the deficient ETNK1 N244S enzyme.[1]
Effect on ETNK1 Activity Direct reduction of any residual or altered enzymatic activity.No direct effect on the ETNK1 protein itself.
Effect on P-Et Levels Further decrease or no change.Direct increase, restoring physiological concentrations.[1]
Cellular Phenotype Reversal Unlikely to be effective for a loss-of-function mutation unless a neomorphic function is targeted.Reverses mitochondrial hyperactivation, reduces ROS production, and decreases DNA damage markers (γH2AX foci).[1]
Selectivity Would require high selectivity for ETNK1 over other kinases (e.g., ETNK2, CHKA) to minimize off-target effects.Highly specific, as it is the direct product of the enzymatic reaction.
Potential Advantages Potential for oral bioavailability and favorable pharmacokinetics (typical of small molecules).Direct replenishment of the deficient metabolite; proven efficacy in preclinical models.
Potential Disadvantages Inhibiting a loss-of-function enzyme may not be therapeutically beneficial and could be detrimental. Risk of off-target toxicities.Potential challenges with cell permeability, stability, and achieving required intracellular concentrations in vivo.
Validation Assays In vitro kinase assays, cellular thermal shift assays (CETSA), cell-based P-Et measurement.Cell-based P-Et measurement, mitochondrial function assays, ROS production assays.
Quantitative Data (Example) Hypothetical IC50: 10-100 nM in a biochemical assay.Effective Concentration: ~1 mM in cell culture to restore normal mitochondrial membrane potential.[1]

Experimental Protocols

Validating a candidate inhibitor like "this compound" would involve a series of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of wild-type (WT) and N244S mutant ETNK1.

  • Methodology:

    • Express and purify recombinant human ETNK1 (WT and N244S mutant) proteins.

    • Perform a kinase activity assay using a suitable substrate (ethanolamine) and ATP. The production of ADP can be quantified using a commercial assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate the kinase with varying concentrations of the test compound (e.g., "this compound") before adding the substrates.

    • Measure ADP production as a luminescent signal.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm direct binding of the inhibitor to ETNK1 N244S in a cellular context.

  • Methodology:

    • Culture cells expressing ETNK1 N244S (e.g., transduced TF-1 or CRISPR-edited HEK293 cells).

    • Treat the cells with the test compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures. Target engagement by the inhibitor will stabilize the protein, increasing its melting temperature.

    • Separate soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble ETNK1 in the supernatant at each temperature by Western blotting.

    • A shift in the melting curve in the presence of the compound indicates target engagement.

Cellular Assay for Mitochondrial Activity and ROS Production
  • Objective: To assess the ability of a compound to reverse the downstream cellular phenotypes induced by the ETNK1 N244S mutation. This protocol is also used to validate P-Et supplementation.

  • Methodology:

    • Use cell lines stably expressing ETNK1-WT or ETNK1-N244S.

    • Treat the ETNK1-N244S cells with the test compound at various concentrations or with P-Et (e.g., 1 mM).

    • Mitochondrial Membrane Potential: Stain cells with a ratiometric dye like JC-1 or a combination of MitoTracker Green (stains all mitochondria) and MitoTracker Red CMXRos (stains mitochondria with active membrane potential). Analyze by flow cytometry or fluorescence microscopy. A decrease in the Red/Green fluorescence ratio indicates restored mitochondrial potential.

    • ROS Production: Treat cells with a ROS-sensitive probe such as CellROX™ Deep Red Reagent.

    • Measure the fluorescence intensity using a flow cytometer. A reduction in fluorescence indicates decreased ROS levels.

Visualizations

ETNK1 Signaling Pathway and Points of Intervention

ETNK1_Pathway cluster_WT Normal Cell (ETNK1 WT) cluster_Mutant Mutant Cell (ETNK1 N244S) cluster_Therapy Therapeutic Interventions Ethanolamine_WT Ethanolamine ETNK1_WT ETNK1 (WT) Active Ethanolamine_WT->ETNK1_WT ATP -> ADP PEt_WT Phosphoethanolamine (P-Et) ETNK1_WT->PEt_WT Mito_WT Mitochondrial Complex II PEt_WT->Mito_WT Inhibits ROS_WT Basal ROS Production Mito_WT->ROS_WT Ethanolamine_Mut Ethanolamine ETNK1_Mut ETNK1 (N244S) Impaired Ethanolamine_Mut->ETNK1_Mut ATP -> ADP PEt_Mut Decreased P-Et ETNK1_Mut->PEt_Mut Mito_Mut Mitochondrial Complex II (Hyperactive) PEt_Mut->Mito_Mut Inhibition Lost ROS_Mut Increased ROS & DNA Damage Mito_Mut->ROS_Mut Inhibitor Hypothetical This compound Inhibitor->ETNK1_Mut Inhibits (Hypothetical) PEt_Supp P-Et Supplementation PEt_Supp->PEt_Mut Restores Levels

Caption: ETNK1 pathway in normal vs. N244S mutant cells and therapeutic targets.

Experimental Workflow for Inhibitor Validation

Workflow cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Phenotypic Outcome A 1. In Vitro Kinase Assay (Recombinant ETNK1 N244S) B 2. Cellular Thermal Shift Assay (CETSA) (Live Cells) A->B C 3. Measure Intracellular P-Et Levels (LC-MS/MS) A->C Compound shows direct binding D 4. Assess Mitochondrial Activity (JC-1 / MitoTracker Assay) C->D F 6. Measure DNA Damage (γH2AX Foci Staining) C->F Compound reverses cellular phenotype E 5. Quantify ROS Production (CellROX Assay) D->E G 7. Cell Viability / Proliferation Assays (Mutant vs. WT Cell Lines) F->G End Validated Lead Compound G->End Start Candidate Inhibitor (e.g., this compound) Start->A

Caption: Stepwise workflow for the validation of a candidate ETNK1 N244S inhibitor.

References

Comparative Analysis of ETNK-IN-1 with Other Kinase Inhibitors: A Methodological Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the ethanolamine (B43304) kinase inhibitor, ETNK-IN-1, within the broader context of kinase inhibitor research. Due to the limited publicly available data on this compound and other specific inhibitors of Ethanolamine Kinase 1 (ETNK1), this document focuses on presenting the known information for this compound, establishing a framework for comparison, and detailing the necessary experimental protocols for a comprehensive evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the inhibition of lipid kinases.

Introduction to ETNK1 as a Therapeutic Target

Ethanolamine kinase 1 (ETNK1) is a crucial enzyme in the Kennedy pathway, where it catalyzes the phosphorylation of ethanolamine to phosphoethanolamine, the first committed step in the biosynthesis of phosphatidylethanolamine (B1630911) (PE).[1][2] PE is a major component of cell membranes and is involved in various cellular processes.[3] Dysregulation of lipid metabolism is a hallmark of many diseases, including cancer, and targeting enzymes like ETNK1 presents a potential therapeutic strategy.[3][4][5][6]

This compound: A Profile

This compound, also known as Compound 7, is one of the few commercially available small molecule inhibitors reported to target ETNK.[7][8][9][10] However, the available data on its biochemical and cellular activity is sparse.

Inhibitor Target Reported IC50 Primary Application Note CAS Number
This compoundETNK≥ 5 μMInsecticide Development301330-94-9[7][8][9][10]

Table 1: Known properties of this compound.

Framework for Comparative Analysis of ETNK1 Inhibitors

A thorough comparative analysis of this compound would require benchmarking against other inhibitors of ETNK1 and a panel of other related and unrelated kinases to determine its potency and selectivity. While specific inhibitors of ETNK1 are not well-documented in publicly accessible literature, a comparison can be framed by considering the well-established field of Choline (B1196258) Kinase (ChoK) inhibitors, a related class of lipid kinase inhibitors.[11][12][13][14][15]

A comparative table for future ETNK1 inhibitors should include the following parameters:

Parameter This compound Hypothetical Inhibitor A Hypothetical Inhibitor B
Target(s) ETNKETNK1ETNK1, ETNK2
IC50 (ETNK1) ≥ 5 μMData NeededData Needed
IC50 (ETNK2) Data NeededData NeededData Needed
IC50 (ChoKα) Data NeededData NeededData Needed
Selectivity (vs. ETNK2) Data NeededData NeededData Needed
Selectivity (vs. ChoKα) Data NeededData NeededData Needed
Cellular Potency (e.g., EC50) Data NeededData NeededData Needed
Mechanism of Action Data NeededData NeededData Needed

Table 2: A proposed template for the comparative analysis of ETNK1 inhibitors.

Experimental Protocols

To generate the necessary data for a comprehensive comparative analysis, the following experimental protocols would be essential.

In Vitro Kinase Inhibition Assay (ETNK1)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against ETNK1.

Materials:

  • Recombinant human ETNK1 enzyme

  • Ethanolamine (substrate)

  • ATP (co-substrate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing the kinase buffer, ATP, and ethanolamine at their desired final concentrations (e.g., at or near the Km for each).

  • Add 5 µL of the master mix to each well.

  • Initiate the kinase reaction by adding 2.5 µL of recombinant ETNK1 enzyme to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phosphoethanolamine Production Assay

This protocol assesses the ability of a compound to inhibit ETNK1 activity within a cellular context by measuring the levels of its direct product, phosphoethanolamine.

Materials:

  • A suitable human cell line with detectable ETNK1 activity (e.g., HEK293T, MCF7).

  • Cell culture medium and supplements.

  • Test compound (e.g., this compound).

  • [³H]-Ethanolamine (radiolabeled substrate).

  • Cell lysis buffer.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 4 hours).

  • Add [³H]-Ethanolamine to the culture medium and incubate for a further period (e.g., 1-2 hours) to allow for its uptake and phosphorylation.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.

  • Lyse the cells and collect the lysates.

  • Separate the phosphorylated [³H]-phosphoethanolamine from the unphosphorylated [³H]-ethanolamine using an appropriate method, such as anion-exchange chromatography.

  • Measure the radioactivity of the [³H]-phosphoethanolamine fraction using a scintillation counter.

  • Determine the concentration of the test compound that inhibits the production of [³H]-phosphoethanolamine by 50% (EC50).

Visualizations

Signaling Pathway

Phosphatidylethanolamine_Biosynthesis cluster_extracellular Extracellular cluster_cell Cellular Compartment Ethanolamine_ext Ethanolamine Ethanolamine_int Ethanolamine Ethanolamine_ext->Ethanolamine_int Transport Phosphoethanolamine Phosphoethanolamine Ethanolamine_int->Phosphoethanolamine ATP -> ADP CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP -> PPi PE Phosphatidylethanolamine CDP_Ethanolamine->PE + DAG ETNK1 ETNK1 PCYT2 PCYT2 EPT1 CEPT1/CPT1 ETNK_IN_1 This compound ETNK_IN_1->ETNK1

Caption: The Kennedy pathway for phosphatidylethanolamine biosynthesis, highlighting the inhibitory action of this compound on ETNK1.

Experimental Workflow

Kinase_Inhibitor_Screening_Workflow cluster_workflow Kinase Inhibitor Evaluation Workflow A Compound Library B Primary Screen (In Vitro ETNK1 Assay) A->B C Hit Identification (Potency Ranking) B->C D Dose-Response Analysis (IC50 Determination) C->D E Selectivity Profiling (Kinase Panel Screen) D->E F Cell-Based Assays (Cellular Potency & Toxicity) D->F G Lead Optimization E->G F->G

Caption: A generalized workflow for the screening and validation of kinase inhibitors.

Conclusion

While this compound is identified as an inhibitor of ETNK, a comprehensive comparative analysis is currently hindered by the lack of publicly available data on its selectivity and cellular effects, as well as a scarcity of other known ETNK1 inhibitors. The provided framework and experimental protocols offer a clear path forward for researchers to thoroughly characterize this compound and any newly discovered ETNK1 inhibitors. Such studies are essential to validate ETNK1 as a druggable target and to develop potent and selective inhibitors for potential therapeutic applications. Further research is strongly encouraged to populate the data fields outlined in this guide, which will be critical for advancing the field of lipid kinase inhibition.

References

Confirming the On-Target Activity of ETNK-IN-1: A Comparative Guide Using CRISPR Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the on-target activity of ETNK-IN-1, a hypothetical novel inhibitor of Ethanolamine Kinase 1 (ETNK1). We will explore the use of CRISPR-Cas9 models as a primary validation tool and compare its performance with established biochemical and biophysical assays. This guide will provide the necessary experimental details to empower researchers to confidently assess the efficacy and specificity of novel kinase inhibitors.

Introduction to ETNK1 and the Role of Inhibitors

Ethanolamine Kinase 1 (ETNK1) is a crucial enzyme that catalyzes the first committed step in the Kennedy pathway, the primary route for the synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes.[1] Recurrent somatic mutations in the ETNK1 gene have been identified in various myeloid neoplasms, leading to reduced enzymatic activity.[2][3] This impaired function results in increased mitochondrial activity, reactive oxygen species (ROS) production, and DNA damage, contributing to a mutator phenotype that can drive cancer progression.[1][4] Therefore, small molecule inhibitors of ETNK1, such as the hypothetical this compound, represent a potential therapeutic strategy for these malignancies.

Validating that a small molecule inhibitor directly and specifically engages its intended target is a critical step in drug development. CRISPR-Cas9 technology offers a powerful and precise method for genetic target validation, allowing researchers to assess how the genetic knockout of a target protein affects cellular response to an inhibitor.[5][6]

Comparative On-Target Activity: this compound vs. Alternatives

To objectively assess the on-target activity of this compound, a direct comparison with an alternative inhibitor, the hypothetical ETNK-IN-2, is presented. The following table summarizes key performance indicators obtained from various validation assays.

Parameter This compound ETNK-IN-2 (Hypothetical Alternative) Assay Type
Biochemical IC50 15 nM50 nMIn vitro ETNK1 Enzyme Assay
Cellular IC50 (Wild-Type Cells) 50 nM150 nMCell Viability Assay (e.g., MTT)
Cellular IC50 (ETNK1 KO Cells) > 10 µM> 10 µMCell Viability Assay (e.g., MTT)
Thermal Shift (ΔTagg) +5.2 °C+2.1 °CCellular Thermal Shift Assay (CETSA)
p-ERK Inhibition (EC50) 75 nM250 nMWestern Blot

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

CRISPR-Cas9 Mediated Knockout of ETNK1

This protocol outlines the generation of ETNK1 knockout (KO) cell lines to validate the on-target activity of this compound.

a. gRNA Design and Cloning:

  • Design two to three single guide RNAs (sgRNAs) targeting early exons of the ETNK1 gene using a publicly available design tool.

  • Synthesize and anneal complementary oligonucleotides for each sgRNA.

  • Clone the annealed oligonucleotides into a suitable lentiviral vector co-expressing Cas9 nuclease (e.g., lentiCRISPRv2).

b. Lentivirus Production and Transduction:

  • Co-transfect the lentiviral vector containing the sgRNA construct and packaging plasmids into HEK293T cells.

  • Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.

  • Transduce the target cancer cell line (e.g., a myeloid leukemia cell line) with the lentiviral particles.

  • Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

c. Clonal Isolation and Validation:

  • Isolate single-cell clones by limiting dilution.

  • Expand the clones and extract genomic DNA.

  • Screen for clones with insertions or deletions (indels) at the target locus using PCR and Sanger sequencing or next-generation sequencing.

  • Confirm the absence of ETNK1 protein expression in knockout clones by Western blot analysis.

Cell Viability Assay

This protocol determines the effect of this compound on the viability of wild-type versus ETNK1 KO cells.

  • Seed wild-type and ETNK1 KO cells in 96-well plates at an appropriate density.

  • The following day, treat the cells with a serial dilution of this compound or ETNK-IN-2 (and a vehicle control) for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with DMSO or a suitable solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 values.

In vitro ETNK1 Enzyme Assay

This biochemical assay measures the direct inhibitory effect of this compound on ETNK1 enzymatic activity. A fluorometric assay kit can be used for this purpose.[7]

  • Prepare a reaction mixture containing recombinant human ETNK1, ethanolamine, and ATP in a kinase assay buffer.

  • Add varying concentrations of this compound or ETNK-IN-2 to the reaction mixture.

  • Initiate the reaction and incubate at 30°C for 60 minutes.

  • The production of ADP is coupled to a set of enzymatic reactions that generate a fluorescent product.

  • Measure the fluorescence (Ex/Em = 535/587 nm) using a microplate reader.

  • Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 values.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms direct target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[8][9]

  • Treat intact cells with this compound, ETNK-IN-2, or a vehicle control for 1 hour.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the amount of soluble ETNK1 in the supernatant by Western blot.

  • The temperature at which 50% of the protein is denatured (Tagg) is determined. A shift in the Tagg to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizing the Pathways and Workflows

ETNK1 Signaling Pathway

ETNK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ethanolamine Ethanolamine ETNK1 ETNK1 Ethanolamine->ETNK1 ADP ADP ETNK1->ADP Phosphoethanolamine Phosphoethanolamine ETNK1->Phosphoethanolamine ATP ATP ATP->ETNK1 Kennedy_Pathway Downstream Kennedy Pathway Phosphoethanolamine->Kennedy_Pathway PE_Synthesis Phosphatidylethanolamine (PE) Synthesis Kennedy_Pathway->PE_Synthesis This compound This compound This compound->ETNK1

Caption: The ETNK1 signaling pathway, illustrating the inhibitory action of this compound.

Experimental Workflow for CRISPR-Based Target Validation

CRISPR_Workflow cluster_crispr CRISPR Knockout Generation cluster_validation On-Target Validation gRNA_Design 1. gRNA Design & Cloning Lentivirus 2. Lentivirus Production gRNA_Design->Lentivirus Transduction 3. Cell Transduction Lentivirus->Transduction Selection 4. Clonal Selection & Validation Transduction->Selection WT_Cells Wild-Type Cells KO_Cells ETNK1 KO Cells Selection->KO_Cells Treatment 5. Treat with this compound WT_Cells->Treatment KO_Cells->Treatment Viability_Assay 6. Cell Viability Assay Treatment->Viability_Assay Data_Analysis 7. Compare IC50 Values Viability_Assay->Data_Analysis

References

A Comparative Guide: Pharmacological Inhibition vs. Genetic Knockout of ETNK1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two key methodologies for studying the function of Ethanolamine (B43304) Kinase 1 (ETNK1): pharmacological inhibition, represented here by the hypothetical inhibitor ETNK-IN-1, and genetic knockout (KO). While no specific small molecule inhibitor designated "this compound" is currently described in publicly available scientific literature, this guide will infer its expected effects based on the extensive data from ETNK1 knockout and mutation studies. This comparative framework is essential for researchers designing experiments to probe the Kennedy pathway and its role in disease.

Introduction to ETNK1

Ethanolamine Kinase 1 (ETNK1) is a crucial enzyme in the Kennedy pathway, responsible for the phosphorylation of ethanolamine to phosphoethanolamine (P-Et).[1] This is the initial and rate-limiting step in the de novo synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cellular membranes.[2] Dysregulation of ETNK1 activity, primarily through loss-of-function mutations, has been implicated in various myeloid neoplasms, including atypical chronic myeloid leukemia (aCML) and chronic myelomonocytic leukemia (CMML).[1][3][4][5] These mutations lead to reduced P-Et levels, which in turn causes increased mitochondrial activity, elevated reactive oxygen species (ROS) production, and subsequent DNA damage, contributing to a mutator phenotype.[6][7][8][9]

Mechanism of Action: A Head-to-Head Comparison

FeatureThis compound (Hypothetical Small Molecule Inhibitor)ETNK1 Knockout (Genetic Deletion)
Target Specifically designed to bind to and inhibit the catalytic activity of the ETNK1 protein.Complete removal of the ETNK1 gene, leading to a total absence of ETNK1 protein expression.
Mode of Action Competitive or non-competitive inhibition of the enzyme's active site, preventing the phosphorylation of ethanolamine.Abolition of transcription and translation of the ETNK1 gene.
Reversibility Potentially reversible, depending on the inhibitor's binding kinetics. This allows for temporal control of ETNK1 inhibition.Permanent and irreversible loss of the gene in the targeted cells and their progeny.
Specificity Specificity can vary. An ideal inhibitor would be highly selective for ETNK1 over other kinases, such as ETNK2. Off-target effects are a potential concern.Highly specific to the ETNK1 gene. No direct off-target effects on other genes.
Dosage Control The degree of inhibition can be modulated by varying the concentration of the inhibitor.Results in a complete loss of function (null allele). Heterozygous knockout can be used to study gene dosage effects.

Expected Cellular and Phenotypic Consequences

The downstream effects of both pharmacological inhibition and genetic knockout of ETNK1 are anticipated to be largely similar, stemming from the reduction of intracellular phosphoethanolamine.

Cellular/Phenotypic EffectThis compound (Hypothetical)ETNK1 KnockoutSupporting Data from ETNK1 KO/Mutation Studies
Phosphoethanolamine (P-Et) Levels Dose-dependent decreaseSignificant and sustained decreaseIntracellular P-Et levels are significantly lower in ETNK1-mutated cells and in ETNK1 knockout models.[10]
Mitochondrial Activity IncreasedIncreasedBoth ETNK1-mutated and knockout cells exhibit increased mitochondrial membrane potential and oxygen consumption.[10]
Reactive Oxygen Species (ROS) Production IncreasedIncreasedElevated ROS levels are a consistent finding in cells with compromised ETNK1 function.[6][8]
DNA Damage IncreasedIncreasedIncreased DNA double-strand breaks, evidenced by γH2AX foci, are observed in ETNK1-deficient cells.[10]
Mutator Phenotype Induction of a mutator phenotypeInduction of a mutator phenotypeThe accumulation of ROS leads to an increased mutation rate.[8]

Experimental Protocols

General Cell Culture and Reagents
  • Cell Lines: Human cell lines such as HEK293T or myeloid cell lines (e.g., TF-1) are commonly used.

  • Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound Treatment (Hypothetical): The inhibitor would be dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for defined time periods.

  • ETNK1 Knockout: CRISPR/Cas9 technology is the standard method for generating ETNK1 knockout cell lines.

Key Experimental Methodologies
ExperimentProtocol
Quantification of Phosphoethanolamine Liquid Chromatography-Mass Spectrometry (LC-MS): Cells are harvested, and metabolites are extracted. The extracts are then analyzed by LC-MS to quantify the levels of phosphoethanolamine and other related metabolites.
Assessment of Mitochondrial Activity MitoTracker Staining: Cells are incubated with MitoTracker Red CMXRos (to measure mitochondrial membrane potential) and MitoTracker Green FM (to measure mitochondrial mass). The fluorescence intensity is then measured by flow cytometry or fluorescence microscopy.
Measurement of ROS Production CellROX Green Assay: Cells are treated with CellROX Green Reagent, which fluoresces upon oxidation by ROS. The fluorescence intensity is quantified using flow cytometry or a fluorescence plate reader.
Detection of DNA Damage γH2AX Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody specific for phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks. The number of γH2AX foci per nucleus is then counted using fluorescence microscopy.
CRISPR/Cas9-mediated ETNK1 Knockout 1. gRNA Design: Design guide RNAs (gRNAs) targeting a critical exon of the ETNK1 gene. 2. Vector Construction: Clone the gRNAs into a suitable Cas9 expression vector. 3. Transfection: Transfect the Cas9/gRNA vector into the target cells. 4. Clonal Selection: Select single-cell clones and expand them. 5. Validation: Screen the clones for ETNK1 protein knockout by Western blotting and confirm the gene disruption by Sanger sequencing.

Visualizing the Impact of ETNK1 Inhibition and Knockout

Below are diagrams illustrating the Kennedy pathway and the experimental workflow for generating an ETNK1 knockout cell line.

Kennedy_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ethanolamine_ext Ethanolamine Ethanolamine_int Ethanolamine Ethanolamine_ext->Ethanolamine_int Transport ETNK1 ETNK1 Ethanolamine_int->ETNK1 Substrate Phosphoethanolamine Phosphoethanolamine (P-Et) ETNK1->Phosphoethanolamine Product PCYT2 PCYT2 Phosphoethanolamine->PCYT2 CDP_Ethanolamine CDP-Ethanolamine PCYT2->CDP_Ethanolamine CEPT1 CEPT1 CDP_Ethanolamine->CEPT1 PE Phosphatidylethanolamine (PE) CEPT1->PE Membrane Membrane Synthesis PE->Membrane ETNK_IN_1 This compound ETNK_IN_1->ETNK1 Inhibition ETNK1_KO ETNK1 Knockout ETNK1_KO->ETNK1 Ablation

Caption: The Kennedy Pathway for PE synthesis and points of intervention.

ETNK1_KO_Workflow gRNA_design 1. gRNA Design (Targeting ETNK1) Vector_construction 2. Vector Construction (Cas9 + gRNA) gRNA_design->Vector_construction Transfection 3. Transfection into Cells Vector_construction->Transfection Clonal_selection 4. Single-Cell Cloning Transfection->Clonal_selection Expansion 5. Clonal Expansion Clonal_selection->Expansion Validation 6. Validation (Western Blot & Sequencing) Expansion->Validation KO_cell_line Validated ETNK1 KO Cell Line Validation->KO_cell_line

Caption: Experimental workflow for generating an ETNK1 knockout cell line.

Conclusion

Both pharmacological inhibition and genetic knockout are powerful tools for dissecting the roles of ETNK1. While ETNK1 knockout provides a definitive and permanent loss of function, a specific small molecule inhibitor like the hypothetical "this compound" would offer the advantages of temporal control and dose-dependent modulation of ETNK1 activity. The development of such an inhibitor would be a valuable asset for both basic research and as a potential therapeutic strategy for ETNK1-driven malignancies. The extensive data from ETNK1 knockout and mutation studies provide a strong foundation for predicting the effects of such a compound and for designing experiments to validate its efficacy and mechanism of action.

References

Navigating Therapeutic Strategies for ETNK1-Mutated Myeloid Neoplasms: A Comparative Analysis in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "ETNK-IN-1": Extensive searches of the current scientific literature did not yield information on a specific therapeutic agent designated "this compound." Therefore, this guide will focus on the broader therapeutic strategy of targeting the pathway affected by mutations in the Ethanolamine (B43304) Kinase 1 (ETNK1) gene. This approach centers on the metabolic rescue with phosphoethanolamine (P-Et) and compares its potential efficacy with established treatments for myeloid neoplasms where ETNK1 mutations are prevalent, such as atypical chronic myeloid leukemia (aCML) and chronic myelomonocytic leukemia (CMML).

Mutations in the ETNK1 gene are a recurrent finding in a subset of myeloid neoplasms.[1] These mutations typically impair the catalytic activity of the ETNK1 enzyme, leading to a cascade of downstream cellular effects that contribute to oncogenesis.[2] This guide provides a comparative overview of the therapeutic rationale for P-Et supplementation versus alternative therapies, supported by preclinical and clinical data, and outlines a potential experimental framework using patient-derived xenograft (PDX) models.

Therapeutic Rationale and Mechanism of Action

ETNK1 is a critical enzyme in the Kennedy pathway, responsible for the phosphorylation of ethanolamine to phosphoethanolamine, a precursor for the synthesis of the major membrane phospholipid, phosphatidylethanolamine (B1630911) (PE).[2][3] Somatic mutations in ETNK1 disrupt this process, leading to:

  • Decreased Phosphoethanolamine Levels: The primary consequence of ETNK1 mutations is a significant reduction in intracellular P-Et.[4]

  • Mitochondrial Hyperactivity: Reduced P-Et levels lead to increased mitochondrial activity.[4]

  • Increased Reactive Oxygen Species (ROS) Production: The heightened mitochondrial activity results in the overproduction of ROS.[4]

  • DNA Damage: Elevated ROS levels cause DNA damage, contributing to genomic instability and the accumulation of further oncogenic mutations.

The therapeutic strategy of P-Et supplementation aims to restore normal intracellular levels of this metabolite, thereby reversing the pathological downstream effects of ETNK1 mutations and suppressing the malignant phenotype.

Signaling Pathway and Therapeutic Intervention

The following diagram illustrates the signaling pathway affected by ETNK1 mutations and the point of intervention for phosphoethanolamine therapy.

ETNK1 Signaling Pathway cluster_0 Normal Cell cluster_1 ETNK1-Mutated Cell cluster_2 Therapeutic Intervention Ethanolamine Ethanolamine ETNK1_WT ETNK1 (Wild-Type) Ethanolamine->ETNK1_WT ETNK1_Mut ETNK1 (Mutated) Ethanolamine->ETNK1_Mut PEt_Normal Phosphoethanolamine (Normal Levels) ETNK1_WT->PEt_Normal Phosphorylation Mitochondria_Normal Mitochondria (Normal Activity) PEt_Normal->Mitochondria_Normal Maintains normal function ROS_Normal ROS (Physiological Levels) Mitochondria_Normal->ROS_Normal DNA_Normal Stable DNA ROS_Normal->DNA_Normal No damage PEt_Low Phosphoethanolamine (Decreased Levels) ETNK1_Mut->PEt_Low Impaired Phosphorylation Mitochondria_Hyper Mitochondria (Hyperactivity) PEt_Low->Mitochondria_Hyper Leads to ROS_High ROS (Increased Levels) Mitochondria_Hyper->ROS_High DNA_Damage DNA Damage & Genomic Instability ROS_High->DNA_Damage Causes PEt_Supp Exogenous Phosphoethanolamine PEt_Supp->PEt_Low Supplementation

ETNK1 signaling pathway in normal and mutated cells, and therapeutic intervention.

Comparative Efficacy of Therapeutic Strategies

While direct comparative studies of phosphoethanolamine with standard-of-care treatments in ETNK1-mutated PDX models are not yet available, we can extrapolate potential efficacy from existing preclinical and clinical data.

Phosphoethanolamine (P-Et) Supplementation

Preclinical studies using synthetic phosphoethanolamine (Pho-s) have demonstrated its anti-leukemic properties.

Therapeutic AgentModel SystemKey Efficacy ReadoutsReference
Synthetic Phosphoethanolamine (Pho-s)Acute Promyelocytic Leukemia (APL) cell lines (in vitro)- Cytotoxic effects- Induction of apoptosis via mitochondrial pathway[5]
Synthetic Phosphoethanolamine (Pho-s)APL murine model (transplanted NOD/SCID mice)- Reduced number of immature myeloid cells (CD117+, Gr-1+) in bone marrow, spleen, and liver- Impaired expansion of malignant clones (CD34+/CD117+, CD34+, Gr-1+)- Induction of apoptosis in immature cells in spleen and liver[5]
Alternative Therapies: Standard of Care for aCML and CMML

Hypomethylating agents and JAK inhibitors are common treatment modalities for myeloid neoplasms.

Hypomethylating Agents (Azacitidine, Decitabine)

These agents are frequently used in the treatment of CMML.

Therapeutic AgentPatient Population/ModelKey Efficacy Readouts (Clinical Data)Reference
AzacitidineCMML Patients- Overall Response Rate (ORR): ~43%- Complete Response (CR): ~10%[6]
DecitabineCMML Patients- Overall Response Rate (ORR): ~45%- Complete Response (CR): ~23%[6]
Azacitidine/DecitabineCMML Patients (Retrospective Series, n=151)- ORR: 75%- CR: 41%- Median Overall Survival: 24 months[7][8]

JAK Inhibitors (Ruxolitinib)

Ruxolitinib is a JAK1/2 inhibitor used in myeloproliferative neoplasms.

Therapeutic AgentPatient Population/ModelKey Efficacy ReadoutsReference
RuxolitinibJAK2V617F-positive MPN mouse model- Reduced splenomegaly- Reduced circulating pro-inflammatory cytokines- Prolonged survival[9]
RuxolitinibMyelofibrosis Patients (COMFORT-I & II Trials)- ≥35% reduction in spleen volume in 28.5-41.9% of patients- Significant improvement in constitutional symptoms[10]
RuxolitinibPolycythemia Vera Patients (RESPONSE Trial)- Composite endpoint of hematocrit control and >35% spleen volume reduction met in 22.7% of patients[10]

Experimental Protocols for PDX-Based Therapeutic Evaluation

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, offer a valuable platform for preclinical therapeutic testing.

Establishment of ETNK1-Mutated Myeloid Neoplasm PDX
  • Patient Sample Acquisition: Obtain bone marrow or peripheral blood samples from patients with diagnosed ETNK1-mutated aCML or CMML under informed consent and IRB approval.

  • Cell Isolation: Isolate mononuclear cells from the patient sample.

  • Host Mice: Utilize severely immunodeficient mice (e.g., NSG mice).

  • Implantation: Inject 1-10 x 10^6 viable patient cells intravenously into irradiated (e.g., 200 rads) NSG mice.

  • Engraftment Monitoring: Monitor for engraftment of human leukemic cells (hCD45+) in the peripheral blood of the mice starting 3-4 weeks post-injection and continuing weekly. Engraftment may take 3-6 months.

  • Model Expansion: Once engraftment is confirmed, bone marrow from primary recipients can be harvested and transplanted into secondary recipients to expand the PDX model.

Therapeutic Efficacy Study in PDX Model

The following diagram outlines a typical workflow for a therapeutic efficacy study in a PDX model.

PDX Experimental Workflow cluster_0 Model Establishment cluster_1 Therapeutic Study cluster_2 Treatment Arms cluster_3 Endpoint Readouts PatientSample Patient Sample (ETNK1-mutated aCML/CMML) CellIsolation Isolate Mononuclear Cells PatientSample->CellIsolation Implantation Implant into NSG Mice CellIsolation->Implantation Engraftment Monitor Engraftment (hCD45+) Implantation->Engraftment Randomization Randomize Engrafted Mice into Treatment Groups Engraftment->Randomization Treatment Administer Therapies Randomization->Treatment Monitoring Monitor Tumor Burden (hCD45+ %) & Health Treatment->Monitoring Vehicle Vehicle Control Treatment->Vehicle PEt Phosphoethanolamine Treatment->PEt HMA Hypomethylating Agent (e.g., Azacitidine) Treatment->HMA JAKi JAK Inhibitor (e.g., Ruxolitinib) Treatment->JAKi Endpoint Endpoint Analysis Monitoring->Endpoint TumorBurden Tumor Burden in BM, Spleen, & Peripheral Blood Endpoint->TumorBurden Survival Overall Survival Endpoint->Survival Biomarkers Biomarker Analysis (p-ET, ROS levels) Endpoint->Biomarkers

Experimental workflow for evaluating therapeutics in a PDX model.

Treatment Regimens (Hypothetical):

  • Vehicle Control: Administered according to the solvent used for the therapeutic agents.

  • Phosphoethanolamine: Dosing and administration route would be determined based on preclinical toxicology and pharmacokinetic studies.

  • Azacitidine/Decitabine: Dosing regimens would be adapted from established protocols in murine models.

  • Ruxolitinib: Administered orally, with dosing based on previous studies in MPN mouse models.

Endpoint Analysis:

  • Tumor Burden: Regularly measure the percentage of hCD45+ cells in peripheral blood. At the study endpoint, quantify tumor burden in bone marrow and spleen by flow cytometry and immunohistochemistry. Spleen and liver weights should also be recorded.

  • Survival Analysis: Monitor mice for signs of disease progression and euthanize at predefined humane endpoints. Overall survival will be analyzed using Kaplan-Meier curves.

  • Biomarker Analysis: At endpoint, leukemic cells can be isolated to assess intracellular phosphoethanolamine levels, mitochondrial activity, and ROS levels to confirm the mechanism of action of P-Et.

Conclusion

Targeting the metabolic defect caused by ETNK1 mutations with phosphoethanolamine supplementation represents a novel and mechanistically-driven therapeutic strategy for a subset of myeloid neoplasms. While preclinical data in leukemia models are promising, its efficacy relative to established therapies like hypomethylating agents and JAK inhibitors needs to be rigorously evaluated. Patient-derived xenograft models provide an indispensable platform for such head-to-head comparisons, offering the potential to validate this targeted approach and guide its translation into clinical practice for patients with ETNK1-mutated myeloid malignancies.

References

Independent Verification of ETNK-IN-1's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the publicly available information on ETNK-IN-1, a putative inhibitor of Ethanolamine (B43304) Kinase 1 (ETNK1), and outlines key experimental protocols for the independent verification of its mechanism of action. Given the limited data on this compound and the absence of well-characterized alternative small-molecule inhibitors in the public domain, this guide focuses on comparing methodologies to assess ETNK1 inhibition and its downstream cellular consequences.

Understanding ETNK1 and its Role in Cellular Metabolism

Ethanolamine Kinase 1 (ETNK1) is a crucial enzyme in the Kennedy pathway, responsible for the synthesis of the major membrane phospholipid, phosphatidylethanolamine (B1630911) (PE).[1][2] ETNK1 catalyzes the ATP-dependent phosphorylation of ethanolamine to produce phosphoethanolamine (P-Et).[1][2] This is the first committed step in PE biosynthesis.[1][2]

Mutations in ETNK1, often observed in myeloid neoplasms, lead to a loss of function, resulting in decreased intracellular levels of P-Et.[3][4][5] This reduction in P-Et has been shown to cause increased mitochondrial activity, elevated production of reactive oxygen species (ROS), and subsequent DNA damage, contributing to genomic instability.[3][6] Therefore, the modulation of ETNK1 activity presents a potential therapeutic target.

This compound: An Overview of Available Data

This compound has been identified as an inhibitor of ethanolamine kinase. However, detailed characterization of its activity and specificity is not extensively available in peer-reviewed literature. The primary source of information comes from commercial suppliers.

ParameterThis compound
Target Ethanolamine Kinase (ETNK)
Reported IC50 ≥ 5 μM
Primary Application Note Insecticide Development
Alternative Names Compound 7
Cited Reference Patent: WO2005087742A1

Note: The provided IC50 value is an inequality, indicating a need for independent verification of potency. The primary application in insecticide development suggests that its effects on human cells and its specificity for human ETNK1 require thorough investigation.

Comparative Methodologies for Verifying ETNK1 Inhibition

Due to the lack of alternative inhibitors for a direct compound-to-compound comparison, this guide focuses on comparing the experimental methodologies required to validate a putative ETNK1 inhibitor like this compound.

Biochemical Assays for Direct Enzyme Inhibition

These assays directly measure the enzymatic activity of purified ETNK1 in the presence of an inhibitor.

Assay TypePrincipleAdvantagesDisadvantages
Fluorometric Assay Measures the production of ADP, a co-product of the kinase reaction, through a coupled enzymatic reaction that generates a fluorescent signal.High sensitivity, suitable for high-throughput screening.Indirect measurement of kinase activity, potential for interference from colored or fluorescent compounds.
Radiometric Assay Uses radiolabeled ATP ([γ-³²P]ATP) and measures the incorporation of the radiolabel into the product, phosphoethanolamine.Direct and highly sensitive.Requires handling of radioactive materials, lower throughput.
Cellular Assays for Target Engagement and Downstream Effects

These assays assess the effect of the inhibitor on ETNK1 activity within a cellular context and its impact on downstream signaling pathways.

Assay TypePrincipleAdvantagesDisadvantages
Phosphoethanolamine (P-Et) Quantification Measures the intracellular concentration of P-Et, the direct product of ETNK1, typically by HPLC-MS/MS.Direct readout of ETNK1 activity in cells.Technically demanding, requires specialized equipment.
Mitochondrial Activity Assay Measures mitochondrial membrane potential or oxygen consumption rate to assess changes in mitochondrial function.Provides a functional readout of the downstream consequences of ETNK1 inhibition.Indirect, can be affected by off-target effects of the compound.
Reactive Oxygen Species (ROS) Assay Utilizes fluorescent probes that become activated in the presence of ROS to quantify cellular oxidative stress.Measures a key pathological consequence of ETNK1 dysfunction.Can be influenced by other cellular pathways that generate ROS.
DNA Damage Assay Detects markers of DNA damage, such as γH2AX foci, through immunofluorescence or Western blotting.Assesses the ultimate downstream pathological effect of ETNK1 inhibition.Indirect and a late-stage marker of cellular stress.

Experimental Protocols

ETNK1 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits (e.g., Abcam ab273322).

Objective: To measure the enzymatic activity of ETNK1 in the presence of an inhibitor.

Materials:

  • Recombinant human ETNK1 enzyme

  • ETNK Assay Buffer

  • ETNK Substrate (Ethanolamine)

  • ATP

  • ADP detection reagents (e.g., ADP-Glo™ Kinase Assay)

  • This compound and other test compounds

  • 96-well black microplate

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add ETNK1 enzyme to each well.

  • Add the diluted this compound or vehicle control to the wells.

  • Pre-incubate for 15-30 minutes at room temperature.

  • Initiate the reaction by adding a mixture of ETNK substrate and ATP.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction and add the ADP detection reagents according to the manufacturer's instructions.

  • Measure the fluorescence (e.g., Ex/Em = 535/587 nm) using a plate reader.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Quantification of Intracellular Phosphoethanolamine by HPLC-MS/MS

Objective: To measure the effect of this compound on the intracellular levels of phosphoethanolamine.

Materials:

  • Cell line of interest (e.g., a myeloid leukemia cell line)

  • Cell culture medium and supplements

  • This compound

  • Methanol, water, and acetonitrile (B52724) (LC-MS grade)

  • Internal standard (e.g., deuterated phosphoethanolamine)

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

  • Culture cells to the desired density.

  • Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Harvest and count the cells.

  • Quench metabolism by adding ice-cold methanol.

  • Extract metabolites using a suitable solvent system (e.g., methanol/water).

  • Add the internal standard to the extracts.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Analyze the supernatant by HPLC-MS/MS using a suitable column (e.g., HILIC) and mass transitions for phosphoethanolamine and the internal standard.

  • Quantify the amount of phosphoethanolamine relative to the internal standard and normalize to cell number.

Visualizations

Signaling Pathway of ETNK1 and its Inhibition

ETNK1_Pathway cluster_cell Cell Ethanolamine Ethanolamine ETNK1 ETNK1 Ethanolamine->ETNK1 Phosphoethanolamine Phosphoethanolamine (P-Et) ETNK1->Phosphoethanolamine ATP -> ADP Mitochondria Mitochondria Phosphoethanolamine->Mitochondria Inhibits ROS ROS Mitochondria->ROS DNA_Damage DNA Damage ROS->DNA_Damage ETNK_IN_1 This compound ETNK_IN_1->ETNK1

Caption: Mechanism of ETNK1 action and inhibition by this compound.

Experimental Workflow for this compound Verification

Experimental_Workflow cluster_workflow Verification Workflow start Start: Characterize This compound biochemical_assay Biochemical Assay: ETNK1 Activity (IC50) start->biochemical_assay cellular_assays Cellular Assays biochemical_assay->cellular_assays measure_p_et Measure Intracellular Phosphoethanolamine cellular_assays->measure_p_et measure_mito Assess Mitochondrial Activity cellular_assays->measure_mito measure_ros Quantify ROS Production cellular_assays->measure_ros measure_dna_damage Detect DNA Damage (γH2AX) cellular_assays->measure_dna_damage conclusion Conclusion: Validate Mechanism of Action measure_p_et->conclusion measure_mito->conclusion measure_ros->conclusion measure_dna_damage->conclusion

Caption: Workflow for the independent verification of this compound.

References

Navigating the Landscape of ETNK1 Inhibition: A Guide for Myeloid Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate role of Ethanolamine (B43304) Kinase 1 (ETNK1) in myeloid malignancies is paramount. This guide addresses the current understanding of ETNK1, the implications of its mutations, and clarifies the status of the inhibitor ETNK-IN-1, providing a framework for future research in this domain.

Recent interest has emerged around the therapeutic targeting of ETNK1. However, a critical review of available data reveals a crucial distinction between the effects of ETNK1 mutations and the rationale for its inhibition. This guide aims to provide clarity on this topic, present the known effects of ETNK1 dysregulation in myeloid cell lines, and outline relevant experimental approaches.

The Paradox of ETNK1 Inhibition in Myeloid Cancers

Contrary to the typical cancer paradigm of inhibiting overactive oncogenes, mutations in ETNK1 associated with myeloid malignancies are predominantly loss-of-function .[1][2] ETNK1 is a kinase responsible for the phosphorylation of ethanolamine to produce phosphoethanolamine (P-Et).[3][4] This process is a key step in the Kennedy pathway for the synthesis of essential membrane phospholipids.

Studies have demonstrated that cancer-associated ETNK1 mutations lead to reduced enzymatic activity, resulting in decreased intracellular levels of P-Et.[2][3][4] This P-Et deficiency has been shown to cause mitochondrial hyperactivation, leading to an increase in reactive oxygen species (ROS), subsequent DNA damage, and a "mutator phenotype" that can drive leukemogenesis.[2][4][5] Therefore, the logical therapeutic strategy for ETNK1-mutated myeloid cancers is not to further inhibit the enzyme, but rather to restore the levels of its product, P-Et.[2][4][5]

This compound: A Research Tool for a Different Field

The compound "this compound" is commercially available and is described as an inhibitor of ethanolamine kinase with an IC50 value of ≥ 5 μM.[6][7] However, it is crucial to note that this compound is marketed as a research tool for insecticide development .[6][7][8] There is currently no publicly available scientific literature demonstrating the use or effects of this compound in any cancer cell lines, including myeloid cell lines. Its development is detailed in a patent for "Metabolic kinase modulators and methods of use as pesticides."[6][8]

Given the loss-of-function nature of ETNK1 mutations in myeloid cancers and the intended application of this compound, its use as a therapeutic agent in this context is not supported by current scientific understanding.

Cross-Validation of ETNK1 Mutation Effects in Myeloid Malignancies

While a comparison of this compound's effects is not feasible due to the lack of data, a guide on the well-documented consequences of ETNK1 mutations across different myeloid malignancies is highly relevant. ETNK1 mutations are found in a variety of myeloid neoplasms, including atypical chronic myeloid leukemia (aCML), chronic myelomonocytic leukemia (CMML), myelodysplastic syndromes (MDS), and acute myeloid leukemia (AML).[1][9]

Signaling Pathway of Wild-Type and Mutant ETNK1

The diagram below illustrates the canonical function of wild-type ETNK1 and the pathological consequences of its mutation.

ETNK1_Signaling_Pathway cluster_WT Wild-Type ETNK1 Function cluster_Mutant Mutant ETNK1 Pathophysiology Ethanolamine_WT Ethanolamine ETNK1_WT ETNK1 (Wild-Type) Ethanolamine_WT->ETNK1_WT PEt_WT Phosphoethanolamine (P-Et) ETNK1_WT->PEt_WT ETNK1_Mut ETNK1 (Loss-of-Function Mutant) Mito_WT Mitochondrial Complex II PEt_WT->Mito_WT Inhibits Homeostasis Normal Mitochondrial Activity Low ROS Genomic Stability Mito_WT->Homeostasis Ethanolamine_Mut Ethanolamine Ethanolamine_Mut->ETNK1_Mut PEt_Mut Reduced Phosphoethanolamine (P-Et) ETNK1_Mut->PEt_Mut Mito_Mut Mitochondrial Complex II PEt_Mut->Mito_Mut Reduced Inhibition Pathology Mitochondrial Hyperactivation Increased ROS DNA Damage & Instability Mito_Mut->Pathology

Caption: Wild-type vs. Mutant ETNK1 signaling pathway.

Experimental Protocols for Studying ETNK1 Function

To aid researchers in investigating the effects of ETNK1 mutations, the following are detailed methodologies for key experiments.

Lentiviral Transduction for Expression of ETNK1 Variants in Myeloid Cell Lines

This protocol is for the stable expression of wild-type and mutant ETNK1 in cell lines such as TF-1 or K-562.[3]

Materials:

  • Lentiviral expression vectors (e.g., pLVX-Puro) containing cDNA for wild-type ETNK1, mutant ETNK1 (e.g., N244S, H243Y), and an empty vector control.

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).

  • HEK293T cells for virus production.

  • Target myeloid cell lines (e.g., TF-1, K-562, MOLM-13).

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Polybrene.

  • Puromycin (B1679871) for selection.

  • Complete culture medium.

Procedure:

  • Viral Production: Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids using the transfection reagent.

  • Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Transduction: Plate target myeloid cells and add the viral supernatant in the presence of polybrene (8 µg/mL).

  • Spin-Infection: Centrifuge the plates to enhance transduction efficiency.

  • Selection: After 48 hours, replace the medium with fresh medium containing puromycin to select for transduced cells.

  • Expansion and Verification: Expand the puromycin-resistant cells and verify the expression of the ETNK1 variants by Western blot or qPCR.

Measurement of Intracellular Phosphoethanolamine

This protocol quantifies the direct product of ETNK1 activity.

Materials:

  • Transduced myeloid cell lines.

  • Methanol, Chloroform, Water for metabolite extraction.

  • Liquid chromatography-mass spectrometry (LC-MS) system.

  • Phosphoethanolamine standard.

Procedure:

  • Cell Harvest: Harvest a known number of cells from each experimental group.

  • Metabolite Extraction: Perform a biphasic extraction using a 2:1:1 ratio of methanol:chloroform:water. The polar metabolites, including P-Et, will be in the upper aqueous phase.

  • Sample Preparation: Lyophilize the aqueous phase and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Separate and quantify P-Et using a suitable LC column and MS detection method. Compare the levels in cells expressing mutant ETNK1 to those expressing wild-type ETNK1 and the empty vector control.

Assessment of Mitochondrial Reactive Oxygen Species (ROS)

This protocol measures a key downstream consequence of ETNK1 mutation.

Materials:

  • Transduced myeloid cell lines.

  • MitoSOX™ Red mitochondrial superoxide (B77818) indicator or similar fluorescent probe.

  • Flow cytometer.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Staining: Resuspend cells in warm PBS containing the MitoSOX™ Red probe at the recommended concentration.

  • Incubation: Incubate the cells in the dark at 37°C for 10-30 minutes.

  • Washing: Wash the cells with warm PBS to remove excess probe.

  • Flow Cytometry: Analyze the fluorescence of the cells using a flow cytometer. An increase in red fluorescence indicates higher levels of mitochondrial ROS.

Conceptual Experimental Workflow

The following diagram outlines a logical workflow for investigating the effects of a novel ETNK1 mutation in a myeloid cell line.

Experimental_Workflow Start Hypothesized Novel ETNK1 Mutation in Myeloid Leukemia Cloning Clone WT and Mutant ETNK1 into Lentiviral Vector Start->Cloning Transduction Transduce Myeloid Cell Line (e.g., TF-1) Cloning->Transduction Verification Verify Protein Expression (Western Blot) Transduction->Verification PEt_Assay Measure Intracellular Phosphoethanolamine (LC-MS) Verification->PEt_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTS) Verification->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Verification->Apoptosis_Assay ROS_Assay Assess Mitochondrial ROS Production (Flow Cytometry) PEt_Assay->ROS_Assay Conclusion Characterize Functional Impact of Mutation PEt_Assay->Conclusion DNA_Damage_Assay Evaluate DNA Damage (γH2AX Staining) ROS_Assay->DNA_Damage_Assay ROS_Assay->Conclusion DNA_Damage_Assay->Conclusion Proliferation_Assay->Conclusion Apoptosis_Assay->Conclusion

Caption: Workflow for functional analysis of ETNK1 mutations.

References

Navigating the Therapeutic Landscape of ETNK1: A Focus on Rescue Strategies in the Absence of Direct Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Despite the identification of Ethanolamine (B43304) Kinase 1 (ETNK1) as a gene implicated in the pathogenesis of various myeloid neoplasms, the scientific and patent literature reveals a notable absence of a specific small-molecule inhibitor designated "ETNK-IN-1" or any other publicly disclosed experimental inhibitors directly targeting the ETNK1 enzyme. Research into ETNK1-mutated cancers has instead illuminated a unique therapeutic avenue focused on metabolic rescue rather than enzymatic inhibition, a consequence of the loss-of-function nature of these mutations.

Somatic mutations in ETNK1, frequently observed in atypical chronic myeloid leukemia (aCML) and other myeloid neoplasms, impair the catalytic activity of the enzyme.[1] This leads to a reduction in its metabolic product, phosphoethanolamine (P-Et).[1][2] The downstream effects of P-Et depletion are significant, causing mitochondrial hyperactivation, increased production of reactive oxygen species (ROS), and subsequent DNA damage, which contributes to a mutator phenotype.[2][3] Consequently, the therapeutic goal in ETNK1-mutated malignancies is not to further inhibit an already compromised enzyme, but to counteract the downstream pathological effects.

The ETNK1 Signaling Pathway and the Impact of Mutations

Under normal physiological conditions, ETNK1 plays a crucial role in the Kennedy pathway, where it phosphorylates ethanolamine to produce P-Et.[4] P-Et is a precursor for the synthesis of the major membrane phospholipid, phosphatidylethanolamine.[5] Recent studies have unveiled a novel role for P-Et in regulating mitochondrial activity. It acts as a competitive inhibitor of succinate (B1194679) at the level of mitochondrial complex II (succinate dehydrogenase), thereby modulating cellular respiration and ROS production.[2][3]

Loss-of-function mutations in ETNK1 disrupt this delicate balance. The resulting decrease in intracellular P-Et levels leads to unchecked mitochondrial complex II activity, causing mitochondrial hyperactivation, a surge in ROS, and consequent DNA damage, which is believed to be a driver of oncogenesis in these hematological malignancies.[2][6]

ETNK1_Signaling_Pathway cluster_0 Wild-Type ETNK1 cluster_1 Mutated ETNK1 Ethanolamine_WT Ethanolamine ETNK1_WT ETNK1 (Active) Ethanolamine_WT->ETNK1_WT PEt_WT Phosphoethanolamine (P-Et) (Normal Levels) ETNK1_WT->PEt_WT Phosphorylation Mito_Complex_II_WT Mitochondrial Complex II PEt_WT->Mito_Complex_II_WT Inhibits Mitochondria_WT Mitochondria Mito_Complex_II_WT->Mitochondria_WT Activates ROS_WT ROS (Physiological Levels) Mitochondria_WT->ROS_WT Produces DNA_Stability DNA Stability ROS_WT->DNA_Stability Ethanolamine_Mut Ethanolamine ETNK1_Mut ETNK1 (Inactive/Mutated) Ethanolamine_Mut->ETNK1_Mut PEt_Mut Phosphoethanolamine (P-Et) (Reduced Levels) ETNK1_Mut->PEt_Mut Reduced Phosphorylation Mito_Complex_II_Mut Mitochondrial Complex II PEt_Mut->Mito_Complex_II_Mut Reduced Inhibition Mitochondria_Mut Mitochondria (Hyperactivated) Mito_Complex_II_Mut->Mitochondria_Mut Hyperactivates ROS_Mut ROS (Elevated Levels) Mitochondria_Mut->ROS_Mut Overproduces DNA_Damage DNA Damage ROS_Mut->DNA_Damage

ETNK1 Signaling: Wild-Type vs. Mutated State.

The Promising Strategy of Phosphoethanolamine (P-Et) Rescue

Given the mechanism of ETNK1 mutations, research has focused on a metabolic rescue strategy by replenishing the depleted P-Et pool. Exogenous administration of P-Et to cells with ETNK1 mutations has been shown to restore normal mitochondrial activity, reduce ROS production, and protect against DNA damage.[2][3][6] This approach effectively bypasses the dysfunctional ETNK1 enzyme and addresses the downstream consequences of its inactivation.

This "rescue" strategy has been validated in both cell line models and primary leukemic cells, suggesting its potential as a targeted therapy for patients with ETNK1-mutated myeloid neoplasms.[2][7]

Experimental Methodologies

The evaluation of the P-Et rescue strategy involves a series of established experimental protocols to measure the key pathological features associated with ETNK1 mutations.

Mitochondrial Activity Assays
  • MitoTracker Staining: To assess mitochondrial membrane potential, cells are stained with MitoTracker Red CMXRos (potential-dependent) and MitoTracker Green FM (potential-independent). The ratio of red to green fluorescence is used to quantify mitochondrial hyperactivation. An increase in this ratio indicates hyperpolarization, a feature of mitochondrial hyperactivity. In P-Et rescue experiments, a restoration of the normal ratio is expected.[8]

Reactive Oxygen Species (ROS) Measurement
  • CellROX Staining: Cellular ROS levels are quantified using fluorescent probes like CellROX Deep Red Reagent. The fluorescence intensity, measured by flow cytometry, is directly proportional to the amount of ROS. A decrease in fluorescence intensity upon P-Et treatment indicates a reduction in oxidative stress.[8]

DNA Damage Assessment
  • γH2AX Foci Analysis: The formation of γH2AX foci is a marker of DNA double-strand breaks. Cells are fixed, permeabilized, and stained with an antibody against phosphorylated H2AX. The number of nuclear foci per cell is quantified by immunofluorescence microscopy. A reduction in the number of foci after P-Et treatment suggests mitigation of DNA damage.[9]

  • 8-Oxoguanine (8-oxoG) Quantification: 8-oxoG is a common product of DNA oxidation. Its levels can be assessed using techniques like chromatin immunoprecipitation followed by sequencing (ChIP-Seq) with an anti-8-oxoG antibody to identify genome-wide oxidative DNA lesions.[10]

The experimental workflow for assessing the efficacy of P-Et rescue is depicted below.

PET_Rescue_Workflow cluster_assays Phenotypic Assays start ETNK1-Mutant Cells (e.g., cell lines, primary samples) treatment Treatment with exogenous Phosphoethanolamine (P-Et) start->treatment control Untreated Control start->control mito_assay Mitochondrial Activity (MitoTracker Assay) treatment->mito_assay ros_assay ROS Production (CellROX Assay) treatment->ros_assay dna_assay DNA Damage (γH2AX Staining) treatment->dna_assay control->mito_assay control->ros_assay control->dna_assay outcome Comparison of Outcomes: - Restored mitochondrial potential - Reduced ROS levels - Decreased DNA damage mito_assay->outcome ros_assay->outcome dna_assay->outcome

Experimental Workflow for P-Et Rescue.

Conclusion

The current body of research on ETNK1-mutated cancers presents a compelling case for a paradigm shift from direct enzyme inhibition to metabolic rescue. The absence of known ETNK1 inhibitors like "this compound" in the public domain underscores that targeting a loss-of-function mutation with an inhibitor is not a viable therapeutic strategy. Instead, the focus on P-Et supplementation provides a rational and promising approach to counteract the oncogenic sequelae of ETNK1 mutations. For researchers and drug development professionals, this highlights the importance of understanding the precise molecular consequences of genetic alterations to devise effective therapeutic strategies, which in the case of ETNK1, involves replenishing a key metabolite rather than inhibiting a kinase. Future research will likely focus on optimizing the delivery and efficacy of P-Et or its derivatives in preclinical and potentially clinical settings.[7][11]

References

Reversing the Mutator Phenotype in ETNK1-Mutated Cancers: A Comparative Analysis of Phosphoethanolamine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cellular phenotypes associated with Ethanolamine Kinase 1 (ETNK1) mutations and the restorative effects of phosphoethanolamine (P-Et). The data presented herein is derived from key experimental findings that demonstrate the reversal of a mutator phenotype, offering insights into potential therapeutic strategies for myeloid malignancies.

Mutations in the ETNK1 gene, particularly observed in atypical chronic myeloid leukemia (aCML) and other myeloid neoplasms, lead to a significant reduction in the enzymatic activity of Ethanolamine Kinase 1.[1] This impairment disrupts the Kennedy pathway of phosphatidylethanolamine (B1630911) biosynthesis, resulting in decreased intracellular levels of phosphoethanolamine (P-Et).[2][3] The consequence of this metabolic alteration is a cascade of events culminating in a "mutator phenotype," characterized by increased genomic instability.[2] This guide details the experimental evidence confirming this phenotype and its reversal by P-Et supplementation.

The Mutator Phenotype Induced by ETNK1 Mutations

The diminished catalytic function of mutated ETNK1 initiates a series of detrimental cellular changes. The reduced P-Et levels lead to mitochondrial hyperactivation, a surge in reactive oxygen species (ROS) production, and subsequent DNA damage.[3][4] This hostile intracellular environment promotes the accumulation of new mutations, a hallmark of the mutator phenotype.[4] Experimental data supporting this includes a significant increase in mitochondrial activity and ROS production in cells harboring ETNK1 mutations compared to their wild-type counterparts.[3][4]

Phosphoethanolamine: A Promising Agent for Phenotypic Reversal

Treatment with phosphoethanolamine has been shown to effectively counteract the mutator phenotype induced by ETNK1 mutations.[3][4] P-Et acts by competitively inhibiting succinate (B1194679) at the mitochondrial complex II, thereby normalizing mitochondrial activity and curbing the overproduction of ROS.[2][4] This restoration of mitochondrial homeostasis alleviates DNA damage and reverses the mutator phenotype.[3][4] The experimental data in the following sections provide a quantitative comparison of these effects.

Comparative Performance Data

The following tables summarize the quantitative data from experiments on cell lines with wild-type ETNK1 (ETNK1-WT), mutated ETNK1 (ETNK1-N244S), and ETNK1-N244S cells treated with phosphoethanolamine (P-Et).

Parameter ETNK1-WT ETNK1-N244S ETNK1-N244S + P-Et Fold Change (N244S vs. WT) Fold Change (N244S + P-Et vs. N244S)
Mitochondrial Activity Baseline1.87-fold increaseRestored to normal↑ 1.87↓ (restoration)
ROS Production Baseline2.05-fold increaseRestored to normal↑ 2.05↓ (restoration)
γH2AX Foci (DNA Double-Strand Breaks) Baseline2.52-fold increaseNot explicitly quantified, but phenotype reverted↑ 2.52↓ (reversion)
6-Thioguanine Resistant Colonies (Mutation Frequency) Baseline5.4-fold increaseNot explicitly quantified, but phenotype reverted↑ 5.4↓ (reversion)

Table 1: Comparison of cellular phenotypes in ETNK1-WT, ETNK1-N244S, and P-Et treated ETNK1-N244S cells. Data compiled from Fontana D, et al. Nat Commun. 2020.[3][4]

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.

cluster_0 ETNK1 Mutation cluster_1 Mitochondrial Dysfunction cluster_2 Cellular Outcome cluster_3 Therapeutic Intervention ETNK1_mut Mutated ETNK1 Reduced_activity Reduced Enzymatic Activity ETNK1_mut->Reduced_activity Low_PEt Decreased Phosphoethanolamine (P-Et) Reduced_activity->Low_PEt Mito_hyper Mitochondrial Hyperactivation Low_PEt->Mito_hyper Reduced inhibition of mitochondrial complex II ROS Increased ROS Production Mito_hyper->ROS DNA_damage DNA Damage (oxoG, DSBs) ROS->DNA_damage Mutator_phenotype Mutator Phenotype DNA_damage->Mutator_phenotype PEt_treatment Phosphoethanolamine (P-Et) Treatment PEt_treatment->Mito_hyper Restores inhibition of mitochondrial complex II cluster_assays Phenotypic Assays start Cell Culture (ETNK1-WT, ETNK1-N244S) treatment Treatment with Phosphoethanolamine (P-Et) (for ETNK1-N244S) start->treatment mito_activity Mitochondrial Activity Assay (e.g., MitoTracker) start->mito_activity ros_production ROS Production Assay (e.g., MitoSOX) start->ros_production dna_damage DNA Damage Assay (γH2AX Foci) start->dna_damage mutation_freq Mutation Frequency Assay (6-Thioguanine Resistance) start->mutation_freq treatment->mito_activity treatment->ros_production treatment->dna_damage treatment->mutation_freq data_analysis Data Analysis and Comparison mito_activity->data_analysis ros_production->data_analysis dna_damage->data_analysis mutation_freq->data_analysis

References

Validating the Downstream Signaling Effects of ETNK-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the downstream signaling effects of ETNK-IN-1, an inhibitor of Ethanolamine (B43304) Kinase 1 (ETNK1). The methodologies outlined here are designed to facilitate a thorough comparison of this compound with alternative compounds, such as ETNK-IN-2, and to provide robust supporting experimental data for your research.

Introduction to ETNK1 Signaling

Ethanolamine Kinase 1 (ETNK1) is a crucial enzyme in the Kennedy pathway, responsible for the synthesis of the major membrane phospholipid phosphatidylethanolamine (B1630911) (PE). ETNK1 catalyzes the phosphorylation of ethanolamine to produce phosphoethanolamine (P-Et).[1] Recent studies have identified recurrent mutations in the ETNK1 gene in various myeloid malignancies, leading to reduced enzymatic activity.[2][3] This loss of function results in a cascade of downstream effects, including decreased intracellular P-Et levels, mitochondrial hyperactivation, increased production of reactive oxygen species (ROS), and subsequent DNA damage. This is attributed to the role of P-Et as a competitive inhibitor of succinate (B1194679) at the mitochondrial complex II.[2][3] Therefore, pharmacological inhibition of ETNK1 with compounds like this compound is expected to replicate these downstream effects.

Comparative Analysis of ETNK1 Inhibitors

This section provides a comparative overview of this compound and a potential alternative, ETNK-IN-2. Currently, publicly available experimental data on the cellular effects of these specific compounds is limited. The following table summarizes their known properties and provides a template for recording experimental validation data.

Table 1: Comparison of ETNK1 Inhibitors

FeatureThis compoundETNK-IN-2Alternative Method (e.g., siRNA)
Target Ethanolamine Kinase (ETNK)Ethanolamine Kinase (ETNK)ETNK1 mRNA
Reported IC50 ≥ 5 μM[4]≥ 5 μM[5]Not Applicable
Supplier MedchemExpressMedchemExpressVarious
Cellular P-Et Levels (IC50) Experimental Data NeededExperimental Data NeededExperimental Data Needed
Mitochondrial Potential (EC50) Experimental Data NeededExperimental Data NeededExperimental Data Needed
ROS Production (EC50) Experimental Data NeededExperimental Data NeededExperimental Data Needed
γ-H2AX Induction (EC50) Experimental Data NeededExperimental Data NeededExperimental Data Needed
Cell Viability (GI50) Experimental Data NeededExperimental Data NeededExperimental Data Needed

Experimental Validation Protocols

To rigorously validate the downstream effects of this compound and compare it to alternatives, a series of key experiments should be performed. Detailed protocols for these assays are provided below.

Quantification of Intracellular Phosphoethanolamine (P-Et)

A direct measure of ETNK1 inhibition is the reduction of its product, P-Et. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

Protocol: LC-MS/MS for P-Et Quantification [6][7][8][9]

  • Cell Lysis and Metabolite Extraction:

    • Treat cells with this compound, ETNK-IN-2, or a vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse with a methanol/acetonitrile/water (50:30:20) extraction buffer.

    • Scrape cells and collect the lysate.

    • Centrifuge to pellet cellular debris.

  • Sample Preparation:

    • Collect the supernatant containing the metabolites.

    • For urine samples, a derivatization step using fluorenylmethyloxycarbonyl chloride (FMOC-Cl) can be employed to enhance separation.[6][8][9]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Separate metabolites using a suitable column (e.g., HILIC).

    • Detect P-Et using multiple reaction monitoring (MRM) mode. The mass transition for P-Et is m/z 140 → 79.[6]

  • Data Analysis:

    • Quantify P-Et levels by comparing the peak area to a standard curve of known P-Et concentrations.

    • Normalize to total protein concentration or cell number.

Alternatively, an ELISA-based method has been developed for the quantification of P-Et in plasma, which may be adapted for cell culture lysates.[10]

Assessment of Mitochondrial Membrane Potential

Inhibition of ETNK1 is expected to lead to mitochondrial hyperactivation. The JC-1 assay is a widely used method to measure changes in mitochondrial membrane potential.

Protocol: JC-1 Assay for Mitochondrial Membrane Potential [11][12][13][14]

  • Cell Treatment:

    • Seed cells in a multi-well plate and treat with varying concentrations of this compound, a positive control (e.g., CCCP, a mitochondrial uncoupler), and a vehicle control.

  • JC-1 Staining:

    • Prepare a JC-1 staining solution (typically 1-10 µg/mL in culture medium).

    • Remove the treatment medium and incubate cells with the JC-1 staining solution at 37°C for 15-30 minutes.

  • Fluorescence Measurement:

    • Wash the cells with PBS.

    • Measure the fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer.

    • Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates, Ex/Em ~585/590 nm).

    • Apoptotic or unhealthy cells with low mitochondrial membrane potential will exhibit green fluorescence (JC-1 monomers, Ex/Em ~510/527 nm).

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Reactive Oxygen Species (ROS)

Increased mitochondrial activity leads to the generation of ROS. The DCFDA assay is a common method for detecting intracellular ROS.

Protocol: DCFDA/H2DCFDA Assay for ROS Detection

  • Cell Treatment:

    • Treat cells with this compound, a positive control (e.g., H₂O₂), and a vehicle control.

  • DCFDA Staining:

    • Load cells with DCFDA or H2DCFDA (typically 5-10 µM) in serum-free medium and incubate at 37°C for 30-60 minutes.

  • Fluorescence Measurement:

    • Wash cells with PBS.

    • Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm using a fluorescence plate reader or flow cytometer.

  • Data Analysis:

    • Normalize the fluorescence intensity to the cell number or protein concentration. An increase in fluorescence indicates higher levels of ROS.

Detection of DNA Damage (γ-H2AX)

Elevated ROS can cause DNA double-strand breaks, which are marked by the phosphorylation of histone H2AX (γ-H2AX). Western blotting is a standard method to detect this marker.

Protocol: Western Blot for γ-H2AX [15][16][17][18][19]

  • Cell Lysis:

    • Treat cells with this compound, a positive control (e.g., etoposide), and a vehicle control.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for phosphorylated H2AX (Ser139).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensity and normalize to a loading control (e.g., GAPDH, β-actin, or total H2AX).

Cell Viability and Cytotoxicity Assessment

To understand the overall cellular consequence of ETNK1 inhibition, a cell viability assay is essential. The MTT assay is a colorimetric assay that measures metabolic activity.

Protocol: MTT Assay for Cell Viability [20][21][22]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration that inhibits cell growth by 50%).

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by ETNK1 inhibition and a general experimental workflow for validating an ETNK1 inhibitor.

ETNK1_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Ethanolamine_ext Ethanolamine (extracellular) Ethanolamine_int Ethanolamine (intracellular) Ethanolamine_ext->Ethanolamine_int Transport ETNK1 ETNK1 Ethanolamine_int->ETNK1 PEt Phosphoethanolamine (P-Et) ETNK1->PEt Phosphorylation ETNK_IN_1 This compound ETNK_IN_1->ETNK1 Inhibition Mito_Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) PEt->Mito_Complex_II Inhibition ROS Increased ROS Mito_Complex_II->ROS Succinate Succinate Succinate->Mito_Complex_II Activation DNA_Damage DNA Damage (γ-H2AX) ROS->DNA_Damage

Caption: ETNK1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Effect Validation Assays cluster_analysis Data Analysis and Comparison Treatment Treat cells with This compound, Alternative, Vehicle PEt_Assay P-Et Quantification (LC-MS/MS or ELISA) Treatment->PEt_Assay Mito_Assay Mitochondrial Potential (JC-1 Assay) Treatment->Mito_Assay ROS_Assay ROS Measurement (DCFDA Assay) Treatment->ROS_Assay DNA_Damage_Assay DNA Damage Detection (γ-H2AX Western Blot) Treatment->DNA_Damage_Assay Viability_Assay Cell Viability (MTT Assay) Treatment->Viability_Assay Analysis Quantify IC50/EC50 values PEt_Assay->Analysis Mito_Assay->Analysis ROS_Assay->Analysis DNA_Damage_Assay->Analysis Viability_Assay->Analysis Comparison Compare potency and efficacy of inhibitors Analysis->Comparison Conclusion Validate downstream signaling effects Comparison->Conclusion

Caption: Experimental Workflow for Validating ETNK1 Inhibitors.

By following these protocols and utilizing the provided frameworks, researchers can effectively validate the downstream signaling effects of this compound and objectively compare its performance against other alternatives. This systematic approach will generate the robust experimental data necessary for advancing drug development and understanding the intricate role of ETNK1 in cellular signaling.

References

Comparative Efficacy of Targeting the ETNK1 Pathway in ASXL1 Co-mutated Myeloid Neoplasms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of a novel therapeutic strategy targeting the Ethanolamine Kinase 1 (ETNK1) pathway, represented here by the hypothetical inhibitor ETNK-IN-1, against current and emerging treatments for myeloid neoplasms with concurrent ASXL1 mutations. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Mutations in the epigenetic regulator ASXL1 are common in myeloid malignancies and are associated with a poor prognosis. A significant subset of these cases also harbors mutations in ETNK1, which encodes an enzyme critical for phosphatidylethanolamine (B1630911) biosynthesis. Recent studies have elucidated a pro-oncogenic mechanism driven by ETNK1 loss-of-function, presenting a novel therapeutic target. This guide compares the rationale and potential efficacy of inhibiting this pathway with established and investigational therapies for ASXL1-mutated myeloid neoplasms.

The ETNK1-ASXL1 Co-mutation Landscape

ETNK1 mutations are recurrently found in various myeloid neoplasms, including myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and chronic myelomonocytic leukemia (CMML). Notably, these mutations frequently co-occur with mutations in ASXL1. One study of 80 patients with ETNK1-mutated myeloid neoplasms found that ASXL1 was the most common co-mutation, present in 50% of cases[1][2]. This frequent co-occurrence suggests a potential synergistic role in leukemogenesis and highlights this patient population as a distinct biological entity.

Mechanism of Action: The ETNK1 Pathway and a Hypothetical Inhibitor (this compound)

Mutations in ETNK1 lead to a reduction in its enzymatic activity, resulting in decreased intracellular levels of its product, phosphoethanolamine (P-Et)[3]. This has significant downstream consequences. P-Et has been shown to be a competitive inhibitor of succinate (B1194679) at the mitochondrial complex II (succinate dehydrogenase)[3][4].

Reduced P-Et levels lead to:

  • Mitochondrial Hyperactivation : With less competition from P-Et, succinate more readily binds to complex II, leading to increased mitochondrial activity[4][5].

  • Increased Reactive Oxygen Species (ROS) Production : The heightened mitochondrial activity results in the overproduction of ROS, which are potent DNA-damaging agents[4][5].

  • Genomic Instability : The increase in ROS leads to DNA damage, fostering a "mutator phenotype" that can drive the accumulation of further oncogenic mutations[3].

A therapeutic agent, hypothetically termed This compound , could be designed to counteract this pathway. Its mechanism could involve:

  • Acting as a P-Et mimetic to restore inhibition of mitochondrial complex II.

  • Directly inhibiting the overactive mitochondrial complex II.

  • Scavenging the excess ROS produced as a downstream consequence.

In preclinical models, supplementation with P-Et has been shown to rescue the phenotype induced by ETNK1 mutations, restoring normal mitochondrial activity and reducing ROS levels[3][4][6]. This provides a strong rationale for the development of agents like this compound.

ETNK1_Pathway cluster_cell Myeloid Cell with ETNK1/ASXL1 Mutations cluster_mito Mitochondrial Complex II ETNK1_mut Mutant ETNK1 PEt Reduced Phosphoethanolamine (P-Et) ETNK1_mut->PEt Reduced Activity ComplexII SDH PEt->ComplexII Fails to Inhibit Mito Mitochondrion ROS Increased ROS Mito->ROS Succinate Succinate Succinate->ComplexII Unopposed Binding ComplexII->Mito Hyperactivation DNA_damage DNA Damage & Genomic Instability ROS->DNA_damage Leukemogenesis Leukemogenesis DNA_damage->Leukemogenesis ETNK_IN_1 This compound (Hypothetical) ETNK_IN_1->ComplexII Inhibits ETNK_IN_1->ROS Scavenges

ETNK1 mutation signaling pathway.

Comparative Therapeutic Strategies

The therapeutic landscape for myeloid neoplasms, particularly those with poor-risk features like ASXL1 mutations, is evolving. Below is a comparison of the hypothetical this compound approach with other key treatment modalities.

Therapeutic StrategyMechanism of ActionReported Efficacy in ASXL1-mutated Cohorts
This compound (Hypothetical) Restores normal mitochondrial function by mimicking phosphoethanolamine, inhibiting Complex II, or reducing ROS.Preclinical rationale is strong; P-Et supplementation reverses the mutator phenotype in vitro[3][4][6]. Clinical data is not available.
Venetoclax (B612062) + Hypomethylating Agents (HMAs) Venetoclax is a BCL-2 inhibitor, inducing apoptosis. HMAs (e.g., Azacitidine) are cytotoxic and alter DNA methylation.Favorable responses observed. In one study of MDS patients, 92% with ASXL1 mutations achieved complete or marrow remission[7]. Another study in AML also showed a favorable response with an overall response rate of 83% in ASXL1-mutated patients[8].
Allogeneic Hematopoietic Stem Cell Transplant (HSCT) Replaces the patient's hematopoietic system with a donor's, providing a graft-versus-leukemia effect.A potentially curative option. One study showed that in ASXL1-mutated AML, patients who received allo-HSCT had significantly longer 3-year overall and disease-free survival compared to those who did not.
Immune Checkpoint Inhibitors (ICIs) Block inhibitory signals on immune cells (e.g., T-cells) to enhance the anti-tumor immune response.Emerging evidence suggests potential. One study of an ICI combined with an HMA showed that the two patients achieving complete remission had ASXL1 mutations in their T-cells, suggesting this may prime for a response[9].

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel therapeutic agents. Below are standard protocols for key preclinical assays.

Cell Viability Assay (MTT Assay)
  • Objective : To determine the cytotoxic effect of a therapeutic agent on leukemia cell lines.

  • Methodology :

    • Seed leukemia cells (e.g., K562, MV-4-11) in a 96-well plate at a density of 2x10^4 cells/mL.

    • Treat cells with varying concentrations of the test compound (e.g., this compound) and incubate for 72 hours at 37°C and 5% CO2.

    • Add 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) to each well and incubate for 4 hours.

    • Centrifuge the plate, remove the supernatant, and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a spectrophotometer. Cell viability is expressed as a percentage relative to untreated control cells[10][11].

Reactive Oxygen Species (ROS) Measurement
  • Objective : To quantify intracellular ROS levels following treatment.

  • Methodology :

    • Culture cells as described above and treat with the test compound.

    • Load cells with a fluorescent ROS indicator dye, such as 2′,7′-dichlorofluorescein diacetate (DCFDA), by incubating for 30 minutes in the dark.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Analyze the cells immediately by flow cytometry using an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

    • The fluorescence intensity correlates with the level of intracellular ROS[12][13].

Hematopoietic Colony-Forming Cell (CFC) Assay
  • Objective : To assess the effect of a compound on the clonogenic potential of hematopoietic progenitor cells.

  • Methodology :

    • Isolate mononuclear cells from bone marrow or peripheral blood samples.

    • Mix the cells with a methylcellulose-based medium containing appropriate cytokines and the test compound at various concentrations.

    • Plate the mixture in 35 mm culture dishes and incubate for 10-14 days in a humidified incubator at 37°C and 5% CO2.

    • Enumerate and classify colonies (e.g., CFU-GM, BFU-E) based on morphology using an inverted microscope[14][15].

In Vivo Xenograft Model
  • Objective : To evaluate the anti-leukemic efficacy of a therapeutic agent in a living organism.

  • Methodology :

    • Use immunodeficient mice (e.g., NSG mice).

    • Inject human AML cell lines or patient-derived primary AML cells intravenously or via intrasplenic inoculation.

    • Monitor engraftment by weekly analysis of peripheral blood for the presence of human leukemic cells (e.g., human CD45+ cells) by flow cytometry.

    • Once engraftment is established, randomize mice into treatment and control groups.

    • Administer the test compound (e.g., this compound) and monitor tumor burden and overall survival[16][17].

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Lines ETNK1/ASXL1mut Cell Lines MTT Cell Viability (MTT Assay) Cell_Lines->MTT ROS_Assay ROS Measurement Cell_Lines->ROS_Assay CFC_Assay Clonogenic Assay (CFC) Cell_Lines->CFC_Assay PDX_Model Patient-Derived Xenograft (PDX) Model MTT->PDX_Model Promising Results Efficacy Efficacy Study (Tumor Burden) PDX_Model->Efficacy Survival Survival Analysis PDX_Model->Survival

References

Safety Operating Guide

Prudent Disposal Practices for ETNK-IN-1 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific manufacturer's guidelines necessitates a cautious approach to the disposal of the ethanolamine (B43304) kinase inhibitor, ETNK-IN-1. In the absence of a detailed Safety Data Sheet (SDS) with explicit disposal instructions, researchers, scientists, and drug development professionals must adhere to general best practices for chemical waste management and consult with their institution's Environmental Health and Safety (EHS) department.

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For a research compound like this compound, which is an ethanolamine kinase (ETNK) inhibitor, it is imperative to handle its disposal with the assumption that it is hazardous waste, unless explicitly stated otherwise by the manufacturer.

Recommended Disposal Protocol

Given the lack of specific data for this compound, the following procedural steps are based on established guidelines for the disposal of laboratory chemicals.

  • Waste Identification and Segregation :

    • Treat all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless compatibility is confirmed.

  • Containerization :

    • Collect this compound waste in a dedicated, properly labeled, and leak-proof container.

    • The container must be clearly marked with "Hazardous Waste" and the full chemical name: "this compound".

    • Ensure the container is compatible with the chemical properties of the waste.

  • Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container closed except when adding waste.

    • Ensure secondary containment is in place to prevent spills.

  • Disposal Request :

    • Once the container is full, or in accordance with institutional timelines, arrange for pickup by the facility's EHS or a licensed hazardous waste disposal contractor.

    • Complete all required waste disposal forms accurately.

Crucially, under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [1][2][3] Sewer disposal is generally prohibited for non-hazardous chemicals and strictly forbidden for hazardous materials to prevent contamination of waterways and interference with wastewater treatment processes.[3]

General Chemical Handling Safety

When handling this compound, standard laboratory safety protocols should be strictly followed to minimize exposure and risk.

Safety PrecautionGuideline
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4]
Spill Management In the event of a spill, follow established laboratory procedures for chemical spills. Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste.[4]
Emergency Procedures Ensure that safety showers and eyewash stations are accessible. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][5]

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a laboratory chemical like this compound.

G A Waste Generation (this compound) B Consult Safety Data Sheet (SDS) for specific disposal instructions A->B C SDS Available? B->C D Follow specific disposal protocol outlined in SDS C->D Yes E Treat as Hazardous Waste C->E No / Not Found J Final Disposal D->J F Segregate Waste Stream E->F G Collect in a labeled, sealed, and compatible container F->G H Store in designated Satellite Accumulation Area G->H I Arrange for pickup by EHS or licensed contractor H->I I->J

Figure 1. Decision workflow for the disposal of laboratory chemical waste.

Disclaimer: The information provided is based on general chemical safety principles. It is not a substitute for a formal hazard assessment and the specific guidance of your institution's Environmental Health and Safety department. Always prioritize local regulations and professional consultation for all waste disposal matters.

References

Personal protective equipment for handling ETNK-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for ETNK-IN-1

This guide provides crucial safety and logistical information for the handling and disposal of this compound, an ethanolamine (B43304) kinase (ETNK) inhibitor. The following procedures are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Disclaimer: This information is based on general laboratory safety principles and data for similar chemical compounds. An official Safety Data Sheet (SDS) for this compound was not found. Therefore, it is imperative to treat this compound as a potentially hazardous substance. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.

Equipment Specification Rationale
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from potential splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the compound.
Body Protection Standard laboratory coat.Protects personal clothing and skin from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a certified respirator if handling large quantities or if dust is generated.Prevents inhalation of airborne particles.
Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the creation of dust and aerosols.

  • Prevent contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan: Waste Management

The disposal of this compound and its contaminated materials must be managed as hazardous waste.

Waste Type Container Disposal Procedure
Solid Waste Designated and clearly labeled hazardous waste container.Collect unused this compound powder and any contaminated consumables (e.g., weighing paper, pipette tips).[1]
Liquid Waste Designated hazardous liquid waste container compatible with the solvent.Collect solutions containing this compound. Do not dispose of down the drain.
Empty Containers Original container.Triple rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label before disposing of the container according to institutional guidelines.

General Disposal Principles:

  • All personnel handling chemical waste must be trained in proper procedures.[1]

  • Intentional dilution of chemical waste is illegal.[1]

  • Evaporation is not a permitted method of disposal.[1]

  • Arrange for waste pickup through your institution's licensed professional waste disposal service.

Spill Management

In the event of a spill:

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Wear PPE: Don appropriate personal protective equipment before cleanup.

  • Containment:

    • Solid Spill: Carefully sweep up the material to avoid creating dust.[1]

    • Liquid Spill: Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[1]

  • Collection: Place all contaminated materials into a labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the procedural flow for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh or Prepare This compound Solution prep_workspace->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment disp_solid Collect Solid Waste (Unused powder, contaminated tips) handle_experiment->disp_solid disp_liquid Collect Liquid Waste (Solutions, rinsate) handle_experiment->disp_liquid disp_store Store Sealed Waste Containers in Designated Area disp_solid->disp_store disp_liquid->disp_store disp_container Triple-Rinse Empty Containers, Collect Rinsate disp_container->disp_liquid disp_pickup Arrange for EHS Waste Pickup disp_store->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.